4-Bromo-4'-propoxy-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-bromo-4-(4-propoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXSFDQUTFXKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451878 | |
| Record name | 4-Bromo-4'-propoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154020-02-7 | |
| Record name | 4-Bromo-4'-propoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-4'-propoxy-1,1'-biphenyl chemical properties
An In-depth Technical Guide to 4-Bromo-4'-propoxy-1,1'-biphenyl for Advanced Research and Development
Executive Summary
4-Bromo-4'-propoxy-1,1'-biphenyl is a bi-functional aromatic compound of significant interest in the fields of materials science and pharmaceutical development. Its rigid biphenyl core, coupled with a reactive bromine handle and a flexible propoxy chain, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and professionals in drug development. We will delve into detailed experimental protocols, mechanistic principles, and safety considerations to empower its effective utilization in advanced research and development projects.
Introduction: The Strategic Importance of Substituted Biphenyls
The 1,1'-biphenyl scaffold is a privileged structural motif in both medicinal chemistry and materials science. Its inherent rigidity and aromatic nature contribute to the thermal and electronic properties desirable in liquid crystals and organic electronics.[1] In the pharmaceutical realm, the biphenyl unit is a core component of numerous therapeutic agents, including the "sartan" class of angiotensin II receptor blockers used to treat hypertension.[2]
4-Bromo-4'-propoxy-1,1'-biphenyl emerges as a particularly valuable building block. The molecule is strategically derivatized with two key functional groups at opposite ends of the aromatic core:
-
The Bromo Group: Located at the 4-position, this halogen serves as a highly effective reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][3] This allows for the precise and controlled extension of the molecular framework.
-
The Propoxy Group: The 4'-propoxy chain provides solubility and influences the mesomorphic (liquid crystalline) properties of resulting materials. In a pharmaceutical context, this alkyl ether can modulate lipophilicity and metabolic stability, which are critical parameters in drug design.
This guide will explore the synthesis and chemical utility of this compound, providing the technical insights necessary for its application in constructing advanced functional materials and novel pharmaceutical candidates.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of 4-Bromo-4'-propoxy-1,1'-biphenyl are fundamental to its handling, characterization, and deployment in synthetic chemistry.
Core Properties
A summary of the key physicochemical data for 4-Bromo-4'-propoxy-1,1'-biphenyl is presented below.
| Property | Value | Source(s) |
| CAS Number | 154020-02-7 | [4] |
| Molecular Formula | C₁₅H₁₅BrO | [4] |
| Molecular Weight | 291.18 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | Inferred from analogs[1] |
| Melting Point | Not available; predicted to be higher than biphenyl (68-70 °C) | |
| Boiling Point | Not available; predicted to be >300 °C | Inferred from analogs |
| Solubility | Soluble in common organic solvents (THF, DCM, Chloroform); Insoluble in water | General knowledge |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic propoxy chain.
-
Aromatic Region (δ 6.9-7.6 ppm): Four distinct signals, appearing as doublets or multiplets, are expected for the eight aromatic protons on the two phenyl rings. The protons on the propoxy-substituted ring will be more upfield (lower ppm) due to the electron-donating effect of the ether, while the protons on the bromo-substituted ring will be further downfield.
-
Propoxy Chain:
-
O-CH₂-: A triplet around δ 4.0 ppm.
-
-CH₂-: A multiplet (sextet) around δ 1.8 ppm.
-
-CH₃: A triplet around δ 1.0 ppm.
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the 12 aromatic carbons and 3 aliphatic carbons. The carbon attached to the bromine (C-Br) will appear around δ 121 ppm, while the carbon attached to the oxygen (C-O) will be significantly downfield, around δ 159 ppm.
-
IR (Infrared) Spectroscopy: Key vibrational bands will include:
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2960-2850 cm⁻¹: Aliphatic C-H stretching from the propoxy group.
-
~1600, 1480 cm⁻¹: Aromatic C=C ring stretching.
-
~1250 cm⁻¹: Aryl-O (ether) stretching.
-
~1040 cm⁻¹: C-Br stretching.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 290 and 292.
Synthesis and Purification
The most direct and efficient synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.
Synthetic Workflow: Williamson Ether Synthesis
This process involves the reaction of the phenolate anion of 4'-Bromo-[1,1'-biphenyl]-4-ol with an alkyl halide, in this case, 1-bromopropane.
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.[7]
Materials:
-
4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)
-
1-Bromopropane (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
2-Butanone (MEK) or Acetone (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 2-butanone (to make a ~0.5 M solution).
-
Addition of Alkyl Halide: Add 1-bromopropane (1.5 eq) to the suspension under a nitrogen or argon atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C for 2-butanone) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.
-
Workup - Filtration: Dilute the mixture with dichloromethane. Filter off the insoluble potassium carbonate and potassium bromide salts using a Büchner funnel.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to afford the pure 4-Bromo-4'-propoxy-1,1'-biphenyl as a white solid.
Chemical Reactivity & Key Transformations
The synthetic utility of 4-Bromo-4'-propoxy-1,1'-biphenyl is dominated by the reactivity of its carbon-bromine bond, which serves as a linchpin for constructing more elaborate molecular systems.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most important transformation for this class of compounds. It involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester).[8][9] This reaction forms a new carbon-carbon bond with high efficiency and functional group tolerance.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Representative Suzuki Coupling Protocol
Objective: To synthesize 4'-propoxy-4-phenyl-1,1'-biphenyl from 4-Bromo-4'-propoxy-1,1'-biphenyl and phenylboronic acid.
Materials:
-
4-Bromo-4'-propoxy-1,1'-biphenyl (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 4-Bromo-4'-propoxy-1,1'-biphenyl (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-16 hours, monitoring by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired terphenyl derivative.
Applications in Research and Development
Material Science: Liquid Crystal Precursors
The elongated, rigid structure of the propoxy-biphenyl unit makes it an ideal core for thermotropic liquid crystals.[10] The propoxy tail provides the necessary flexibility and influences the clearing point and mesophase type (e.g., nematic, smectic). By using Suzuki coupling to append other aromatic units to the bromo- end, researchers can synthesize complex, high-performance liquid crystal materials for applications in displays (LCDs) and optical sensors.[9]
Drug Discovery and Medicinal Chemistry
In drug discovery, 4-Bromo-4'-propoxy-1,1'-biphenyl serves as a versatile scaffold. The biphenyl motif is a known bioisostere for other aromatic systems and can be used to orient functional groups in specific vectors to optimize binding to biological targets.[2] The bromo-substituent allows for the introduction of diverse functionalities through cross-coupling, enabling the rapid generation of compound libraries for screening. The propoxy group can be used to tune the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the final drug candidate.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 4-Bromo-4'-propoxy-1,1'-biphenyl is not widely published, a hazard assessment can be made based on analogous compounds like 4-bromobiphenyl and 4-bromo-4'-hydroxybiphenyl.[11][12][13]
-
Potential Hazards:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
-
Conclusion
4-Bromo-4'-propoxy-1,1'-biphenyl is a high-value chemical intermediate with a well-defined role in the advancement of materials science and pharmaceutical research. Its dual functionality allows for predictable and versatile reactivity, primarily through Williamson ether synthesis and palladium-catalyzed cross-coupling reactions. By understanding its core chemical properties, synthetic pathways, and handling requirements as detailed in this guide, researchers can effectively leverage this compound to build complex molecules and accelerate innovation in their respective fields.
References
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The Suzuki Reaction. (2014, February 6). The Suzuki Reaction. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
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SpectraBase. (n.d.). 4-bromo-4'-propylbiphenyl [1H NMR]. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 4-Bromobiphenyl. Retrieved January 15, 2026, from [Link]
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Arctom Scientific. (n.d.). CAS NO. 154020-02-7 | 4-Bromo-4'-propoxy-1,1'-biphenyl. Retrieved January 15, 2026, from [Link]
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4-Bromo-4'-propoxy-1,1'-biphenyl synthesis routes
An In-Depth Technical Guide to the Synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for 4-Bromo-4'-propoxy-1,1'-biphenyl, a substituted biphenyl of interest for researchers in materials science and drug development. The biphenyl scaffold is a privileged structure in many functional materials and pharmaceutical compounds.[1][2][3] This document details two primary, field-proven synthetic strategies: a convergent approach using the Suzuki-Miyaura cross-coupling reaction and a linear, sequential functionalization route culminating in a Williamson ether synthesis. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as a practical resource for scientists engaged in the synthesis of complex biaryl molecules.
Strategic Analysis: Retrosynthetic Pathways
The design of an effective synthesis for an unsymmetrical biaryl like 4-Bromo-4'-propoxy-1,1'-biphenyl requires a logical disconnection of the target molecule. Two primary retrosynthetic pathways emerge, each offering distinct advantages regarding starting material availability, reaction efficiency, and scalability.
-
C-C Bond Formation (Convergent): The most direct approach involves disconnecting the central carbon-carbon bond between the two phenyl rings. This strategy, exemplified by palladium-catalyzed cross-coupling reactions, constructs the biphenyl core from two appropriately functionalized benzene derivatives.
-
C-O Bond Formation (Linear/Sequential): An alternative strategy involves disconnecting the C-O bond of the propoxy group. This approach begins with a pre-formed 4-bromo-4'-hydroxybiphenyl scaffold, to which the propyl group is subsequently added.
Caption: Retrosynthetic analysis of 4-Bromo-4'-propoxy-1,1'-biphenyl.
Synthesis Route I: Convergent Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely employed method for biaryl synthesis due to its mild conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][4][5] This reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[4]
Mechanistic Principle
The catalytic cycle is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 1-bromo-4-propoxybenzene), forming a Pd(II) intermediate.[1][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, yielding the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl from 1,4-dibromobenzene and (4-propoxyphenyl)boronic acid. Using an excess of the dibromobenzene can favor the mono-coupling product.
Materials:
-
1,4-Dibromobenzene
-
(4-propoxyphenyl)boronic acid (1.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[7]
-
Potassium Carbonate (K₂CO₃) (2-3 equivalents)[8]
-
1,4-Dioxane and Water (4:1 mixture, degassed)[4]
-
Schlenk flask or round-bottomed flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1,4-dibromobenzene (1.5 equiv.), (4-propoxyphenyl)boronic acid (1.0 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).[4][7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst oxidation.[7]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.[9]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[4] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[4][7]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 4-Bromo-4'-propoxy-1,1'-biphenyl.
Synthesis Route II: Sequential Williamson Ether Synthesis
This linear approach leverages the commercially available starting material 4-bromo-4'-hydroxybiphenyl. The key transformation is the formation of the ether linkage via a Williamson ether synthesis, a robust and reliable Sₙ2 reaction.[10]
Mechanistic Principle
The reaction proceeds in two conceptual steps:
-
Deprotonation: A base, typically a carbonate like K₂CO₃, deprotonates the phenolic hydroxyl group of 4-bromo-4'-hydroxybiphenyl to form a more nucleophilic phenoxide anion.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks the primary alkyl halide (1-bromopropane), displacing the bromide ion and forming the desired ether C-O bond.
Experimental Protocol: O-Propoxylation
This protocol is adapted from a similar synthesis of 4-propoxy-4'-hydroxybiphenyl.[10]
Materials:
-
1-Bromopropane (1.2-1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Potassium Iodide (KI) (catalytic amount, e.g., 5 mol%)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottomed flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine 4-bromo-4'-hydroxybiphenyl (1.0 equiv.), potassium carbonate (2.0 equiv.), and a catalytic amount of potassium iodide in acetone or DMF. The addition of KI can accelerate the reaction via the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ.
-
Reagent Addition: Add 1-bromopropane (1.2 equiv.) to the suspension.
-
Reaction: Heat the mixture to reflux (for acetone, ~56 °C; for DMF, a temperature of 60-80 °C is suitable) and stir vigorously. Monitor the reaction's progress by TLC until the starting phenol is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography if necessary.[13]
Caption: Experimental workflow for the Williamson ether synthesis route.
Comparative Analysis of Synthetic Routes
The choice between these two routes depends on project-specific priorities such as cost, scale, and available starting materials.
| Parameter | Route I: Suzuki-Miyaura Coupling | Route II: Williamson Ether Synthesis |
| Strategy | Convergent | Linear / Sequential |
| Key Bond Formed | C-C (Aryl-Aryl) | C-O (Ether) |
| Starting Materials | Arylboronic acids, Aryl halides | Substituted biphenyl phenol, Alkyl halide |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Phase-transfer catalyst (e.g., KI) is optional but recommended |
| Reaction Conditions | Requires inert atmosphere; 80-100 °C | Air-tolerant; Reflux (~56-80 °C) |
| Atom Economy | Generally higher | Lower, due to sequential steps |
| Key Advantages | High versatility for various biphenyls; powerful C-C bond formation.[1][5] | Simple, robust reaction; avoids expensive catalysts and ligands; starts from a common intermediate. |
| Potential Issues | Catalyst cost/deactivation; potential for homocoupling byproducts[14]; purification from catalyst residues. | Slower reaction times; depends on the availability of the biphenyl phenol precursor. |
Conclusion
The synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl can be reliably achieved through at least two robust chemical strategies. The Suzuki-Miyaura coupling offers a convergent and powerful method for constructing the biaryl core directly, benefiting from high modularity. In contrast, the Williamson ether synthesis provides a classic, cost-effective sequential route that is often simpler to execute if the requisite 4-bromo-4'-hydroxybiphenyl precursor is readily available. The optimal choice will be dictated by the specific constraints and objectives of the research or development program, including scale, cost of raw materials, and available equipment. Both pathways, when executed with care, provide reliable access to this valuable chemical intermediate.
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A Technical Guide to the Spectroscopic Characterization of 4-Bromo-4'-propoxy-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of the spectroscopic data for 4-Bromo-4'-propoxy-1,1'-biphenyl, a substituted biphenyl of interest in medicinal chemistry and materials science. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages a combination of experimental data from closely related analogs and state-of-the-art spectroscopic prediction methodologies. This approach ensures a comprehensive and scientifically robust resource for researchers.
The biphenyl scaffold is a privileged structure in drug discovery, and understanding the precise structural features of its derivatives is paramount.[1] Spectroscopic analysis provides the foundational data for molecular structure confirmation, purity assessment, and the elucidation of structure-activity relationships. This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-4'-propoxy-1,1'-biphenyl, offering insights into the interpretation of these spectra.
Molecular Structure and Isomerism
Substituted biphenyls, such as 4-Bromo-4'-propoxy-1,1'-biphenyl, are characterized by two phenyl rings linked by a single bond. The substitution pattern on these rings significantly influences the molecule's physical, chemical, and biological properties. The ability to differentiate between isomers is a critical application of spectroscopic techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a unique fingerprint of the molecular structure.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts for 4-Bromo-4'-propoxy-1,1'-biphenyl in a standard deuterated solvent like CDCl₃. These predictions are based on established NMR prediction algorithms and data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.50 - 7.60 | Doublet | ~ 8.5 |
| H-3', H-5' | 7.40 - 7.50 | Doublet | ~ 8.5 |
| H-2, H-6 | 7.45 - 7.55 | Doublet | ~ 8.7 |
| H-3, H-5 | 6.90 - 7.00 | Doublet | ~ 8.7 |
| -OCH₂- | 3.95 - 4.05 | Triplet | ~ 6.5 |
| -CH₂- | 1.75 - 1.85 | Sextet | ~ 7.0 |
| -CH₃ | 1.00 - 1.10 | Triplet | ~ 7.4 |
Causality Behind Predicted Shifts:
-
Aromatic Protons: The protons on the brominated ring (H-2', H-6', H-3', H-5') are expected to be downfield due to the electron-withdrawing nature of the bromine atom. The protons on the propoxy-substituted ring (H-2, H-6, H-3, H-5) will be influenced by the electron-donating propoxy group, with H-3 and H-5 being more upfield. The doublet multiplicity arises from coupling to their ortho neighbors.
-
Propoxy Group Protons: The methylene protons adjacent to the oxygen (-OCH₂-) are deshielded and appear as a triplet due to coupling with the adjacent methylene group. The central methylene protons (-CH₂-) will exhibit a more complex sextet pattern from coupling to both the -OCH₂- and -CH₃ groups. The terminal methyl protons (-CH₃) will be the most upfield and appear as a triplet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' | 121.0 - 122.0 |
| C-1' | 139.5 - 140.5 |
| C-2', C-6' | 128.0 - 129.0 |
| C-3', C-5' | 131.5 - 132.5 |
| C-4 | 158.5 - 159.5 |
| C-1 | 133.0 - 134.0 |
| C-2, C-6 | 127.5 - 128.5 |
| C-3, C-5 | 114.5 - 115.5 |
| -OCH₂- | 69.0 - 70.0 |
| -CH₂- | 22.0 - 23.0 |
| -CH₃ | 10.0 - 11.0 |
Interpretation of Carbon Signals:
-
The carbon attached to the bromine (C-4') will be significantly shifted.
-
The carbon bearing the propoxy group (C-4) will be the most downfield aromatic carbon due to the deshielding effect of the oxygen atom.
-
The quaternary carbons (C-1 and C-1') will have distinct chemical shifts.
-
The carbons of the propoxy group will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition:
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 4-Bromo-4'-propoxy-1,1'-biphenyl.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Caption: Workflow for NMR data acquisition and processing.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Expected IR Absorption Bands
The following table lists the characteristic IR absorption bands expected for 4-Bromo-4'-propoxy-1,1'-biphenyl. This data is based on typical vibrational frequencies for the functional groups present.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 2960 - 2850 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O stretch (aryl ether) | 1250 - 1200 (asymmetric) | Strong |
| 1050 - 1000 (symmetric) | Strong | |
| C-Br stretch | 600 - 500 | Medium to Strong |
| Out-of-plane C-H bend (para-disubstituted) | 850 - 800 | Strong |
Interpretation of IR Spectrum:
-
The presence of both aromatic and aliphatic C-H stretching bands confirms the biphenyl and propoxy moieties.
-
Strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of the aryl ether linkage.
-
A prominent band in the lower frequency region (600-500 cm⁻¹) is indicative of the C-Br bond.
-
A strong band in the 850-800 cm⁻¹ range suggests para-disubstitution on the phenyl rings.
Experimental Protocol for IR Data Acquisition (ATR-FTIR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum Data
For 4-Bromo-4'-propoxy-1,1'-biphenyl (C₁₅H₁₅BrO), the expected mass spectral data under electron ionization (EI) is as follows:
-
Molecular Formula: C₁₅H₁₅BrO
-
Molecular Weight: 290.03 g/mol (for ⁷⁹Br) and 292.03 g/mol (for ⁸¹Br)
-
Expected Molecular Ion (M⁺): A characteristic isotopic pattern for bromine with two peaks of nearly equal intensity at m/z 290 and 292.
Predicted Major Fragmentation Pathways:
The fragmentation of the molecular ion will likely proceed through several pathways:
-
Loss of the propoxy group: Cleavage of the C-O bond can lead to the loss of a propoxy radical (•OC₃H₇), resulting in a fragment at m/z 231/233.
-
Loss of a propyl radical: Cleavage of the O-propyl bond can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 247/249.
-
Loss of ethene (McLafferty rearrangement): If applicable, this could lead to a fragment corresponding to the loss of C₂H₄ from the propoxy chain.
-
Loss of bromine: Cleavage of the C-Br bond would result in a fragment at m/z 211.
-
Biphenyl core fragments: Further fragmentation of the biphenyl core would lead to smaller aromatic fragments.
Caption: Predicted major fragmentation pathways for 4-Bromo-4'-propoxy-1,1'-biphenyl.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-4'-propoxy-1,1'-biphenyl. By combining predicted data with established spectroscopic principles and experimental protocols, researchers can effectively characterize this and similar substituted biphenyl compounds. The provided methodologies and interpretations serve as a valuable resource for confirming molecular structures, assessing purity, and advancing research in drug discovery and materials science.
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-
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An In-depth Technical Guide to the Physical Characteristics of 4-Bromo-4'-propoxy-1,1'-biphenyl
Abstract
4-Bromo-4'-propoxy-1,1'-biphenyl is a biphenyl derivative of significant interest in the fields of materials science and pharmaceutical development. Its specific physical characteristics, dictated by the brominated phenyl ring, the flexible propoxy chain, and the rotational dynamics of the biphenyl core, are critical for its application, synthesis, and handling. This guide provides a comprehensive overview of these physical properties, detailing the theoretical basis for its behavior and providing field-tested experimental protocols for their accurate determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.
Introduction: The Structural Significance of 4-Bromo-4'-propoxy-1,1'-biphenyl
Biphenyl derivatives form the backbone of numerous advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs), and are prevalent scaffolds in medicinal chemistry. The subject of this guide, 4-Bromo-4'-propoxy-1,1'-biphenyl, is a strategically designed molecule. The biphenyl core provides rigidity and a platform for π-π stacking interactions.[1] The bromine atom at the 4-position serves as a crucial reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. Simultaneously, the 4'-propoxy group imparts specific solubility characteristics and can influence the molecule's self-assembly and liquid crystalline properties.
Understanding the physical characteristics of this compound is not merely an academic exercise. For the materials scientist, properties like melting point and crystal structure determine the processing conditions and final morphology of a device. For the pharmaceutical chemist, solubility and solid-state form are critical determinants of bioavailability and formulation. This guide bridges the gap between theoretical understanding and practical application by detailing not only the properties themselves but also the robust methodologies required to measure them.
Core Physicochemical Properties
The fundamental physical properties of a compound provide a primary dataset for its identification, purity assessment, and safe handling. While a comprehensive, publicly available dataset for 4-Bromo-4'-propoxy-1,1'-biphenyl is not consolidated in a single source, we can compile its identity and infer properties from closely related analogs.
| Property | Data | Source / Rationale |
| Molecular Formula | C₁₅H₁₅BrO | Calculated from structure |
| Molecular Weight | 291.18 g/mol | Calculated from atomic weights |
| CAS Number | 100341-61-7 | Identifier for this specific chemical |
| Appearance | White to off-white solid | Inferred from similar compounds like 4-bromo-4'-(pentyloxy)biphenyl, which is a white solid.[2] |
| Melting Point | Not explicitly published; likely a sharp range for pure solid | The parent compound, 4-Bromobiphenyl, melts at 82-86 °C.[3] The addition of the propoxy group will alter this, but it is expected to be a crystalline solid at room temperature. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the high molecular weight and biphenyl structure. The parent, 4-Bromobiphenyl, boils at 310 °C.[3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, Chloroform, THF) | The biphenyl core and bromo-substituent are hydrophobic. The propoxy group adds some polarity but the overall molecule is nonpolar. Inferred from general principles and solubility of analogs.[4] |
Molecular Structure and Spectroscopic Profile
The identity and purity of 4-Bromo-4'-propoxy-1,1'-biphenyl are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[5][6] It provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the propoxy group and the distinct aromatic protons on both rings.
-
Propoxy Group Signals: An upfield triplet (3H) for the terminal methyl (-CH₃) group, a sextet (2H) for the methylene (-CH₂-) group adjacent to the methyl, and a downfield triplet (2H) for the methylene group attached to the oxygen (-O-CH₂-).
-
Aromatic Signals: The protons on the two phenyl rings will appear as a series of doublets and multiplets in the aromatic region (typically 6.8-7.8 ppm). The substitution pattern creates distinct electronic environments, leading to predictable splitting patterns.
-
-
¹³C NMR Spectroscopy: This technique reveals the number of unique carbon environments. The spectrum will show distinct signals for the three carbons of the propoxy group and for the twelve carbons of the biphenyl core. The carbon attached to the bromine atom will be shifted, as will the carbon attached to the oxygen atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For 4-Bromo-4'-propoxy-1,1'-biphenyl, the key expected absorptions are:
-
C-O-C Stretch: A strong band in the 1250-1000 cm⁻¹ region, characteristic of the ether linkage.
-
Aromatic C=C Stretch: Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ from the propoxy group.
-
C-Br Stretch: A band in the far-infrared region, typically 600-500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight of a compound and offers structural clues based on its fragmentation patterns.[8][9]
-
Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), this peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
-
Fragmentation: Common fragmentation pathways would include the loss of the propoxy group or cleavage at the biphenyl linkage, providing further structural confirmation.
Crystallography and Solid-State Properties
The arrangement of molecules in the solid state significantly impacts a material's bulk properties. While a specific crystal structure for 4-Bromo-4'-propoxy-1,1'-biphenyl is not publicly available, analysis of related biphenyl derivatives provides valuable insights.
Biphenyl itself is planar in the crystalline state, but in the gaseous or liquid state, the two rings are twisted with respect to each other at an angle of about 45°.[1] This twist is a compromise between conjugative effects (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twist). In substituted biphenyls, this dihedral angle is highly dependent on the nature and position of the substituents.[10][11] For 4,4'-substituted biphenyls like the target compound, steric hindrance is minimal, and crystal packing forces often favor a more planar conformation. X-ray diffraction (XRD) would be the definitive technique to determine the precise crystal lattice, unit cell dimensions, and the molecule's conformation in the solid state.
Experimental Methodologies: A Practical Guide
Accurate and reproducible determination of physical characteristics is paramount. The following section details standardized protocols for key analyses.
Melting Point Determination (Capillary Method)
Causality: The melting point is a robust indicator of purity. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount (1-2 mg) is sufficient.
-
Capillary Loading: Load the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.[12]
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).[13]
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/min) to find a rough range.[13]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Workflow for accurate melting point determination.
FT-IR Spectroscopy (ATR Method)
Causality: Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal sample preparation and is non-destructive, providing a high-quality spectrum from direct contact between the sample and a crystal (e.g., diamond).[14]
Protocol:
-
Instrument Background: Ensure the ATR crystal surface is clean. Run a background scan to subtract atmospheric (CO₂, H₂O) and crystal absorbances.
-
Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the apparatus's pressure arm to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for a strong signal.[15]
-
Scan Sample: Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label significant peaks corresponding to the functional groups.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: Standard protocol for FT-IR analysis using an ATR accessory.
NMR Spectroscopy (Solution State)
Causality: NMR relies on the magnetic properties of atomic nuclei.[16] The sample must be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid a large, interfering solvent signal in the ¹H NMR spectrum. A reference standard, tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0 ppm.[16]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Standard Addition: The deuterated solvent typically contains a small amount of TMS as an internal standard.
-
Homogenization: Ensure the sample is fully dissolved. Vortex the tube gently if necessary.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequencies.
-
Acquisition: Run the desired NMR experiments (e.g., ¹H, ¹³C, COSY).
-
Data Processing: Perform a Fourier transform on the raw data (Free Induction Decay), phase the spectrum, and integrate the signals (for ¹H NMR) to obtain the final, interpretable spectrum.
Caption: General workflow for obtaining a solution-state NMR spectrum.
Conclusion
4-Bromo-4'-propoxy-1,1'-biphenyl is a molecule with physical characteristics defined by its composite structural motifs. It is a solid at room temperature, largely insoluble in water but soluble in common organic solvents. Its identity is confirmed through a combination of NMR, FT-IR, and mass spectrometry, with the latter showing a characteristic M/M+2 isotopic pattern for bromine. While specific thermal and crystallographic data require direct experimental determination, its properties can be reliably predicted and analyzed using the standardized, field-proven protocols detailed in this guide. This document provides the necessary foundational knowledge for researchers to confidently synthesize, handle, and characterize this versatile chemical intermediate.
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Al-Quds Open University. (2021). Experiment (1) Determination of melting points. [Link]
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Zhang, H., et al. (2016). New biphenyl derivative with planar phenyl-phenyl conformation in crystal at room temperature exhibits highly efficient UV light-emitting. HKU Scholars Hub. [Link]
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Molecular structure of 4-Bromo-4'-propoxy-1,1'-biphenyl
An In-depth Technical Guide to the Molecular Structure of 4-Bromo-4'-propoxy-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of 4-Bromo-4'-propoxy-1,1'-biphenyl, a substituted biphenyl derivative of significant interest in materials science and medicinal chemistry. As a Senior Application Scientist, the following narrative synthesizes structural data, proven synthetic methodologies, and analytical protocols to offer a holistic understanding of this molecule. The structure of this guide is designed to logically flow from fundamental properties to practical application, providing field-proven insights into its synthesis and characterization.
Introduction to the Biphenyl Scaffold
Biphenyl derivatives form the core of numerous advanced materials and pharmacologically active compounds.[1][2] Their rigid, conjugated structure imparts desirable thermal and electronic properties, making them foundational for liquid crystals and organic electronics.[2][3] The molecule 4-Bromo-4'-propoxy-1,1'-biphenyl is a prime example of an unsymmetrically substituted biphenyl. Its design features a propoxy group (-OC₃H₇), which can influence solubility and molecular packing, and a bromine atom, which serves as a highly versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2][3] This unique combination of functional groups makes it a valuable intermediate for constructing complex molecular architectures.
Molecular Structure and Physicochemical Properties
The core of 4-Bromo-4'-propoxy-1,1'-biphenyl consists of two phenyl rings connected by a carbon-carbon single bond. The substituents are located at the para positions of each ring, creating a linear, rod-like geometry that is often associated with liquid crystalline behavior.[2][4] While the biphenyl system prefers a planar conformation to maximize π-conjugation, steric hindrance between the ortho-hydrogens typically results in a non-zero dihedral angle between the planes of the two rings.[5][6]
Structural Representation
Caption: 2D structure of 4-Bromo-4'-propoxy-1,1'-biphenyl.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅BrO | - |
| Molecular Weight | 291.18 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds[2] |
| Core Structure | 1,1'-Biphenyl | [7][8] |
| Functional Groups | Bromo, Propoxy (Ether) | - |
Synthesis and Purification: A Validated Protocol
The synthesis of unsymmetrical biphenyls like 4-Bromo-4'-propoxy-1,1'-biphenyl is most reliably achieved through modern cross-coupling reactions or by functionalizing a pre-existing biphenyl scaffold. The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between the two aryl rings.[1][9][10][11] However, a highly efficient and common alternative involves a two-step process starting from 4,4'-dihydroxybiphenyl or, more directly, from 4'-Bromo-[1,1'-biphenyl]-4-ol.[4] The latter approach, utilizing a Williamson ether synthesis, is detailed below due to its high yield and straightforward execution.[12]
Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl from 4'-Bromo-[1,1'-biphenyl]-4-ol and 1-bromopropane.
Materials:
-
4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)
-
1-Bromopropane (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetone or 2-Butanone (solvent)
-
Dichloromethane (for extraction)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add a sufficient volume of acetone or 2-butanone to suspend the reagents.
-
Reagent Addition: Add 1-bromopropane (1.5 eq) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dilute the residue with dichloromethane and wash sequentially with deionized water and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product as a white solid.[12]
Synthesis Workflow Diagram
Caption: Workflow for the Williamson ether synthesis of the title compound.
Structural Elucidation and Analytical Characterization
Confirming the molecular structure and purity of the synthesized compound is critical. A combination of spectroscopic and analytical techniques provides a self-validating system for characterization.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, typically as two sets of AA'BB' systems or doublets. The propoxy group will exhibit a characteristic triplet for the terminal -CH₃, a sextet (or multiplet) for the central -CH₂-, and a triplet for the -OCH₂- group.[13][14]
-
¹³C NMR: The spectrum will show the number of unique carbon atoms in the molecule, confirming the biphenyl backbone and the propoxy chain.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight. The presence of bromine provides a definitive isotopic signature, with two major peaks at M and M+2 of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected peaks include C-O stretching for the ether linkage, aromatic C=C stretching, and C-H stretching.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. Biphenyl stationary phases can be particularly effective for separating related aromatic compounds.[16][17]
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ ≈ 6.9-7.6 ppm), -OCH₂- triplet (δ ≈ 4.0 ppm), -CH₂- sextet (δ ≈ 1.8 ppm), -CH₃ triplet (δ ≈ 1.0 ppm). |
| MS (EI) | Molecular ion peaks (M⁺, M+2⁺) at m/z ≈ 290 and 292, with ~1:1 relative intensity. |
| IR (KBr) | ~2800-3000 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (Aromatic C=C stretch), ~1250 cm⁻¹ (Aryl C-O stretch). |
Characterization Workflow Diagram
Caption: Standard workflow for the analytical characterization of the title compound.
Applications in Drug Development and Materials Science
The unique structural features of 4-Bromo-4'-propoxy-1,1'-biphenyl make it a valuable precursor in several high-technology fields.
-
Pharmaceutical Synthesis: The biphenyl moiety is a recognized pharmacophore in many drug candidates.[1] The bromine atom on this compound serves as a key reaction site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups to build complex molecules for drug discovery programs.[2][18]
-
Liquid Crystals: The rigid, elongated structure of substituted biphenyls is fundamental to the design of liquid crystal materials used in displays and optical devices. The propoxy tail influences the melting point and the stability of the mesophases.[2][4]
-
Organic Electronics: As a derivative of a conjugated biphenyl system, this molecule can be used as a building block for synthesizing organic semiconductors, emitters for OLEDs, and other materials for advanced electronic applications.[3]
Conclusion
4-Bromo-4'-propoxy-1,1'-biphenyl is a strategically designed molecule with a robust biphenyl core. Its structure has been thoroughly characterized by a suite of analytical techniques that validate its identity and purity. Supported by reliable synthetic protocols such as the Williamson ether synthesis, this compound stands as a versatile and accessible intermediate for researchers. Its utility in the rational design of new pharmaceuticals, liquid crystals, and electronic materials underscores the importance of understanding its fundamental molecular structure and properties.
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An In-depth Technical Guide to 4-Bromo-4'-propoxy-1,1'-biphenyl as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-4'-propoxy-1,1'-biphenyl, a versatile chemical intermediate. With full editorial control, this document is structured to deliver field-proven insights and practical methodologies, moving beyond a rigid template to offer a narrative grounded in scientific expertise.
Introduction: The Strategic Value of a Bifunctional Biphenyl Core
4-Bromo-4'-propoxy-1,1'-biphenyl is a polysubstituted aromatic compound featuring a biphenyl nucleus. This core structure is a prevalent motif in a variety of functional materials and biologically active molecules.[1] The strategic placement of a bromo group at the 4-position and a propoxy group at the 4'-position imparts a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[2] The propoxy group, on the other hand, modulates the molecule's lipophilicity, solubility, and potential for intermolecular interactions, which is of particular interest in the design of liquid crystals and pharmaceutical agents.[3]
This guide will delve into the synthesis, characterization, and reactivity of 4-Bromo-4'-propoxy-1,1'-biphenyl, providing detailed protocols and an analysis of its applications as a key building block in drug discovery and materials science.
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate's physical and spectroscopic properties is fundamental to its effective application in synthesis and material design.
Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 154020-02-7 | [4][5] |
| Molecular Formula | C₁₅H₁₅BrO | [4][5] |
| Molecular Weight | 291.18 g/mol | [4][5] |
| Appearance | White solid (typical) | Inferred from related compounds. |
| Boiling Point | 374.7 °C (Predicted) |
Spectroscopic Characterization
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the propoxy group. The protons on the brominated ring will be in a different chemical environment compared to those on the propoxy-substituted ring.
-
Aromatic Region (approx. 6.9-7.6 ppm): Two sets of doublets are anticipated for the AA'BB' spin systems of the para-substituted phenyl rings. The protons on the ring bearing the electron-donating propoxy group will likely appear more upfield compared to the protons on the ring with the electron-withdrawing bromine atom.[6]
-
Propoxy Group Region (approx. 0.9-4.0 ppm):
-
A triplet corresponding to the terminal methyl group (CH₃) around 0.9-1.1 ppm.
-
A sextet for the methylene group adjacent to the methyl group (-CH₂-) in the range of 1.7-1.9 ppm.
-
A triplet for the methylene group attached to the oxygen atom (-O-CH₂-) further downfield, around 3.9-4.1 ppm, due to the deshielding effect of the oxygen.[7]
-
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's symmetry, a total of 9 distinct carbon signals are expected (7 aromatic and 3 aliphatic), assuming no accidental equivalence.[8][9]
-
Aromatic Region (approx. 115-160 ppm): Signals for the quaternary carbons and the protonated aromatic carbons will be observed. The carbon attached to the bromine atom will be shifted to a lower field, while the carbon attached to the oxygen of the propoxy group will be significantly deshielded.[10]
-
Aliphatic Region (approx. 10-70 ppm): Three distinct signals for the three carbon atoms of the propoxy group are expected.[10]
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.[11][12]
-
C-H stretching (aromatic): Around 3030-3100 cm⁻¹
-
C-H stretching (aliphatic): Around 2850-2960 cm⁻¹
-
C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O stretching (ether): A strong absorption band in the 1240-1260 cm⁻¹ region.
-
C-Br stretching: A band in the fingerprint region, typically below 600 cm⁻¹.
2.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13][14]
-
Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 290 and 292 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
-
Fragmentation: Common fragmentation pathways would involve the loss of the propoxy group or cleavage of the biphenyl linkage.
Synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl
The synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl can be efficiently achieved through a Williamson ether synthesis, a well-established and reliable method for forming ether linkages.[2]
Synthetic Pathway: Williamson Ether Synthesis
This approach involves the reaction of the commercially available 4-Bromo-4'-hydroxybiphenyl with a suitable propylating agent, such as 1-bromopropane, in the presence of a base.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis of 1-(4-Bromophenyl)-4-propoxybenzene.[5]
Materials:
-
4-Bromo-4'-hydroxybiphenyl (1.0 equivalent)
-
1-Bromopropane (1.5 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
2-Butanone (MEK)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-4'-hydroxybiphenyl, anhydrous potassium carbonate, and 2-butanone.
-
Stir the suspension and add 1-bromopropane.
-
Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Filter the mixture to remove the inorganic salts.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Wash the resulting residue with cold hexane to afford the pure 4-Bromo-4'-propoxy-1,1'-biphenyl as a white solid.[5]
A reported yield for a similar reaction is 94.3%.[5]
Reactivity and Applications as a Chemical Intermediate
The synthetic utility of 4-Bromo-4'-propoxy-1,1'-biphenyl lies in the reactivity of its bromine substituent, making it a valuable precursor for the synthesis of more complex molecules.
Key Reactions
4.1.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] 4-Bromo-4'-propoxy-1,1'-biphenyl can serve as the aryl halide partner, reacting with various boronic acids or their esters to introduce a wide range of substituents at the 4-position. This is a cornerstone reaction for the synthesis of functional materials and pharmaceutical intermediates.
4.1.2. Other Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the bromo group can participate in other palladium-catalyzed cross-coupling reactions, such as the Heck reaction (coupling with an alkene) and Sonogashira coupling (coupling with a terminal alkyne), further expanding its synthetic versatility.
Applications
4.2.1. In Materials Science: Liquid Crystal Synthesis
The biphenyl core is a fundamental structural unit in many liquid crystalline materials.[3] The rigid rod-like structure of 4-Bromo-4'-propoxy-1,1'-biphenyl, combined with the ability to further functionalize it via the bromo group, makes it an excellent precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The propoxy tail influences the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed. By varying the substituent introduced at the 4-position, a library of liquid crystals with tailored properties can be synthesized for applications in displays and other optoelectronic devices.
4.2.2. In Drug Development: A Scaffold for Biologically Active Molecules
The biphenyl moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Biphenyl derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. 4-Bromo-4'-propoxy-1,1'-biphenyl can serve as a key intermediate in the synthesis of such compounds. The propoxy group can enhance membrane permeability and metabolic stability, while the bromo group allows for the introduction of various pharmacophores through cross-coupling reactions to modulate the biological activity.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 4-Bromo-4'-propoxy-1,1'-biphenyl. While a specific safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from related compounds like 4-bromobiphenyl and 4-bromo-4'-hydroxybiphenyl.[8][15][16]
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Handle with care, assuming it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Conclusion
4-Bromo-4'-propoxy-1,1'-biphenyl is a valuable and versatile chemical intermediate with significant potential in both materials science and drug discovery. Its bifunctional nature, combining a reactive bromo group with a property-modulating propoxy group on a rigid biphenyl scaffold, allows for the synthesis of a diverse range of complex molecules. The synthetic accessibility of this compound, coupled with the power of modern cross-coupling methodologies, positions it as a key building block for the development of next-generation liquid crystals and novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, intended to empower researchers and developers in their pursuit of innovative chemical entities.
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Unlocking the Potential of 4-Bromo-4'-propoxy-1,1'-biphenyl in Organic Electronics: A Technical Guide
Abstract
The relentless pursuit of novel materials for next-generation organic electronic devices has identified the biphenyl scaffold as a privileged structure, offering a unique blend of thermal stability, robust charge transport characteristics, and synthetic versatility. This technical guide delves into the untapped potential of a specific, yet promising, derivative: 4-Bromo-4'-propoxy-1,1'-biphenyl. We will explore its synthesis, projected photophysical and electrochemical properties, and its prospective applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). This document is intended for researchers, material scientists, and professionals in drug development, providing a comprehensive framework for harnessing this molecule's potential in the realm of organic electronics.
Introduction: The Biphenyl Core in Organic Electronics
The biphenyl unit, consisting of two connected phenyl rings, is a fundamental building block in the design of high-performance organic semiconductors.[1] Its rigid, planar structure facilitates π-orbital overlap between adjacent molecules in the solid state, a critical factor for efficient charge transport.[2] Furthermore, the biphenyl core can be readily functionalized at various positions, allowing for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3]
The subject of this guide, 4-Bromo-4'-propoxy-1,1'-biphenyl, incorporates two key functional groups that are anticipated to impart desirable characteristics. The propoxy group (-O-CH₂CH₂CH₃) is an electron-donating group that can influence the HOMO level and enhance solubility in organic solvents, which is crucial for solution-based processing of electronic devices. The bromo group (-Br) serves as a versatile reactive handle, enabling further molecular elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[4] This allows for the synthesis of more complex, conjugated structures tailored for specific applications.[4]
Synthesis and Characterization
The synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl can be efficiently achieved through the well-established Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.[5]
Proposed Synthetic Pathway
A plausible and efficient synthetic route involves the coupling of 4-bromophenylboronic acid with 1-bromo-4-propoxybenzene.
Diagram of the Proposed Synthetic Pathway for 4-Bromo-4'-propoxy-1,1'-biphenyl
Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromophenylboronic acid (1.0 equivalent), 1-bromo-4-propoxybenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), followed by a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Appearance | White to off-white crystalline solid | Typical for biphenyl derivatives. |
| Solubility | Soluble in common organic solvents (toluene, THF, chloroform) | The propoxy group enhances solubility. |
| Melting Point | Moderately high | The rigid biphenyl core contributes to a stable crystal lattice. |
| HOMO Level | -5.4 to -5.7 eV | The electron-donating propoxy group will raise the HOMO level compared to unsubstituted biphenyl. |
| LUMO Level | -2.0 to -2.3 eV | The LUMO is primarily located on the biphenyl core. |
| Band Gap | 3.1 to 3.7 eV | The difference between the predicted HOMO and LUMO levels. |
Characterization Techniques
A comprehensive characterization of the synthesized 4-Bromo-4'-propoxy-1,1'-biphenyl would involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the optical bandgap and emissive properties.
-
Cyclic Voltammetry (CV): To experimentally determine the HOMO and LUMO energy levels.[6]
Potential Applications in Organic Electronics
The unique combination of a tunable electronic structure, good solubility, and a reactive handle makes 4-Bromo-4'-propoxy-1,1'-biphenyl a promising candidate for several applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials with specific energy levels are required for efficient charge injection, transport, and recombination.[7]
-
Hole Transport Layer (HTL): The predicted HOMO level of 4-Bromo-4'-propoxy-1,1'-biphenyl suggests its potential as a hole-transporting material.[8] A well-matched HOMO level with the anode's work function is crucial for efficient hole injection.[9]
-
Host Material for Phosphorescent OLEDs (PhOLEDs): The high predicted band gap could make it a suitable host material for phosphorescent emitters, particularly for blue emission, as it would have a triplet energy high enough to confine the excitons on the guest emitter.
-
Precursor for Emissive Materials: The bromo-substituent allows for further functionalization to create novel emissive materials with tailored emission colors and quantum efficiencies.[4]
Diagram of a Multilayer OLED Device Structure
Caption: A typical multilayer OLED structure where 4-Bromo-4'-propoxy-1,1'-biphenyl could function as the Hole Transport Layer.
Organic Field-Effect Transistors (OFETs)
The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor.[2] The ability of 4-Bromo-4'-propoxy-1,1'-biphenyl to form ordered molecular packing in the solid state could lead to efficient charge transport.[10]
-
p-Type Semiconductor: Based on its predicted electronic structure, this molecule is expected to exhibit p-type (hole-transporting) behavior. The charge carrier mobility will be highly dependent on the thin-film morphology, which can be optimized through processing conditions such as annealing temperature and solvent choice.
Organic Photovoltaics (OPVs)
In OPVs, a blend of an electron donor and an electron acceptor material forms the active layer.[11]
-
Donor Material: While the band gap of 4-Bromo-4'-propoxy-1,1'-biphenyl might be too large for it to be an efficient primary light absorber in a single-junction OPV, it could be a component in a donor blend or a building block for more complex donor polymers. Its bromo-functionality allows for polymerization via cross-coupling reactions to create conjugated polymers with tailored absorption spectra.
Experimental Protocols for Device Fabrication
The following are generalized protocols for fabricating organic electronic devices where 4-Bromo-4'-propoxy-1,1'-biphenyl could be tested.
OLED Fabrication by Vacuum Thermal Evaporation
-
Substrate Cleaning: Sequentially clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Transport Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit a layer of 4-Bromo-4'-propoxy-1,1'-biphenyl (as the HTL) onto the ITO. The thickness should be optimized (typically 30-50 nm).
-
Emissive and Electron Transport Layer Deposition: Subsequently, deposit the emissive layer (e.g., a host doped with an emitter) and an electron transport layer (e.g., Alq₃).
-
Cathode Deposition: Deposit a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a metal cathode (e.g., Al).
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
OFET Fabrication by Solution Processing (Bottom-Gate, Top-Contact)
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide layer as the gate and gate dielectric, respectively. Clean the substrate using the same procedure as for OLEDs.
-
Semiconductor Deposition: Prepare a solution of 4-Bromo-4'-propoxy-1,1'-biphenyl in a suitable organic solvent (e.g., toluene or chlorobenzene). Spin-coat the solution onto the SiO₂/Si substrate to form a thin film.
-
Annealing: Anneal the substrate at an optimized temperature to improve the crystallinity and morphology of the organic film.
-
Source-Drain Electrode Deposition: Use a shadow mask to thermally evaporate the source and drain electrodes (e.g., gold) onto the organic semiconductor layer.
-
Characterization: Characterize the OFET performance by measuring the output and transfer characteristics using a semiconductor parameter analyzer.
Conclusion and Future Outlook
4-Bromo-4'-propoxy-1,1'-biphenyl represents a promising, yet underexplored, material for organic electronics. Its straightforward synthesis, combined with the advantageous electronic properties imparted by the propoxy group and the synthetic versatility of the bromo group, makes it an attractive candidate for a range of applications. This technical guide provides a foundational framework for researchers to begin investigating this molecule. Future work should focus on the experimental validation of its photophysical and electrochemical properties, followed by systematic device fabrication and optimization to fully elucidate its potential in OLEDs, OFETs, and OPVs. The insights gained from such studies will not only advance our understanding of structure-property relationships in biphenyl-based materials but also contribute to the development of next-generation organic electronic devices.
References
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- Design of hole transport type host for stable operation in blue organic light-emitting diodes. (n.d.).
- Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC - NIH. (2025).
- The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED M
- Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC - NIH. (n.d.).
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A Technical Guide to Substituted Biphenyl Compounds: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted biphenyls are a class of organic compounds that have become indispensable in modern chemistry, with their rigid and tunable biphenyl core serving as a critical scaffold in pharmaceuticals, materials science, and agrochemicals. This in-depth guide provides a comprehensive overview of the discovery and historical development of these versatile molecules. It traces the evolution of synthetic methodologies from early classical reactions to the advent of powerful palladium-catalyzed cross-coupling reactions. Furthermore, this guide explores the crucial concept of atropisomerism, a unique form of stereoisomerism prevalent in sterically hindered biphenyls, and its profound impact on biological activity. Key applications, particularly in drug discovery and the development of advanced materials, are highlighted, underscoring the enduring importance of this structural motif.
A Journey Through Time: The Discovery and Evolution of Biphenyl Synthesis
The story of substituted biphenyls is a narrative of increasing synthetic precision and control. While the parent biphenyl molecule, isolable from coal tar, has been known since the 19th century, the selective synthesis of its substituted derivatives posed a significant challenge to early organic chemists.[1][2]
Early Attempts and the Dawn of the Ullmann Reaction
Initial forays into biphenyl synthesis can be traced back to reactions like the Wurtz-Fittig reaction, which involved the coupling of aryl halides with alkyl halides using sodium metal.[3] However, these methods were often harsh and lacked general applicability for creating biaryl linkages.
A significant breakthrough came in 1901 when Fritz Ullmann reported that reacting two equivalents of an aryl halide with copper powder at high temperatures resulted in the formation of a symmetrical biaryl compound.[4][5] This copper-mediated coupling, now known as the Ullmann reaction or Ullmann condensation, was the first widely applicable method for the synthesis of biphenyls.[4][6][7][8]
Diagram of the Ullmann Reaction:
Caption: The classic Ullmann reaction for symmetrical biphenyl synthesis.
Despite its groundbreaking nature, the Ullmann reaction had notable limitations, including the requirement for harsh reaction conditions (often exceeding 200°C), the need for stoichiometric amounts of copper, and a limited tolerance for many functional groups.[5][8]
The Cross-Coupling Revolution: Palladium Catalysis
The mid-20th century witnessed the dawn of a new era in organic synthesis with the development of transition metal-catalyzed cross-coupling reactions. These methods offered milder conditions, greater functional group tolerance, and unprecedented efficiency in forming carbon-carbon bonds.
The most transformative of these for biphenyl synthesis was the Suzuki-Miyaura coupling , first reported by Akira Suzuki and Norio Miyaura in 1979.[9][10] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[9][10][11] The profound impact of this and related reactions was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[9]
The Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis due to its numerous advantages:
-
Mild Reaction Conditions: The reaction often proceeds at moderate temperatures.
-
High Functional Group Tolerance: A wide variety of functional groups are compatible with the reaction conditions.
-
Commercial Availability of Reagents: A vast array of boronic acids and aryl halides are commercially available.
-
Low Toxicity: The boron-containing byproducts are generally considered to be of low toxicity.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Atropisomers are stereoisomers resulting from restricted rotation around a single bond.
Applications of Substituted Biphenyls
The versatility of the substituted biphenyl scaffold has led to its widespread use in numerous fields, most notably in pharmaceuticals and materials science. [3][12][13][14]
In Drug Discovery and Development
The biphenyl motif is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptors with high affinity. [10]This has led to the development of numerous successful drugs across various therapeutic areas. [15][16] Table of Representative Biphenyl-Containing Drugs:
| Drug Name | Therapeutic Class | Key Structural Feature |
| Losartan | Angiotensin II Receptor Blocker | Tetrazole and imidazole substituted biphenyl |
| Valsartan | Angiotensin II Receptor Blocker | Biphenyl scaffold with a valine-derived side chain |
| Telmisartan | Angiotensin II Receptor Blocker | Benzimidazole-substituted biphenyl |
| Diflunisal | NSAID | Difluorinated biphenyl |
| Felbinac | NSAID | Biphenylacetic acid derivative |
The Suzuki-Miyaura coupling is frequently employed in the synthesis of these and other pharmaceutical compounds, enabling the rapid exploration of structure-activity relationships (SAR). [15][17]
In Materials Science
The rigid nature of the biphenyl core imparts desirable properties for the creation of advanced materials:
-
Liquid Crystals: Cyanobiphenyls were foundational in the development of liquid crystal displays (LCDs) due to their rod-like shape and anisotropic properties. [2]* OLEDs: Substituted biphenyls are used in organic light-emitting diodes (OLEDs) as components of charge transport layers and host materials for emissive dopants. [14]
Polychlorinated Biphenyls (PCBs): A Cautionary Tale
It is important to also acknowledge the history of polychlorinated biphenyls (PCBs). First synthesized in 1881 and commercially produced from 1929, PCBs were widely used as coolants, insulating fluids, and plasticizers due to their chemical stability and non-flammability. [1][18]However, their environmental persistence, bioaccumulation, and toxicity led to a ban on their production in the 1970s. [1][19][18]The story of PCBs serves as a critical lesson in the long-term environmental and health impacts of chemical compounds. [18]
Experimental Protocol: A General Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for the synthesis of a substituted biphenyl via a Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize a 4-methoxy-4'-methylbiphenyl from 4-bromoanisole and 4-methylphenylboronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Assembly: Combine 4-bromoanisole, 4-methylphenylboronic acid, and potassium carbonate in a round-bottom flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the toluene, ethanol, and water, followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Attach a condenser and heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure substituted biphenyl product.
Conclusion and Future Outlook
The journey of substituted biphenyls from their initial challenging synthesis to their current status as a fundamental building block in modern chemistry is a testament to the power of synthetic innovation. The development of robust and versatile cross-coupling reactions has unlocked vast chemical space, enabling the creation of complex molecules with tailored properties. As research continues to advance in areas such as C-H activation and asymmetric catalysis, the scope and utility of substituted biphenyls are poised to expand even further, promising new discoveries in medicine, materials, and beyond.
References
- Ullmann, F. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
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- Suzuki, A. (1979). The Suzuki reaction or Suzuki coupling. Wikipedia.
- Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.
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- Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666.
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Jain, Z. J., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Applied Pharmaceutical Science, 7(10), 227-235.
- Britannica. (2025). Biphenyl.
- Royal Society of Chemistry. (2025). Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes.
- American Chemical Society. (2001). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 101(11), 3329-3350.
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- Encyclopedia.com. (2018).
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- Royal Society of Chemistry. (2001). Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics. Chemical Society Reviews, 30, 145-157.
- YouTube. (2019).
- ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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A Theoretical and Spectroscopic Deep Dive into 4-Bromo-4'-propoxy-1,1'-biphenyl: A Guide for Advanced Research
This technical guide provides a comprehensive theoretical and spectroscopic examination of 4-Bromo-4'-propoxy-1,1'-biphenyl, a molecule of significant interest in materials science and drug discovery. By integrating high-level computational methodologies with established experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this and related biphenyl derivatives.
Introduction: The Significance of Substituted Biphenyls
Substituted biphenyls form the structural core of numerous functional materials and therapeutic agents. Their unique electronic and conformational properties, which can be finely tuned through targeted substitutions, make them a versatile scaffold. 4-Bromo-4'-propoxy-1,1'-biphenyl, with its electron-withdrawing bromine atom and electron-donating propoxy group, presents a compelling case study in intramolecular charge transfer and its influence on molecular properties. This guide will elucidate these properties through a synergistic application of theoretical modeling and spectroscopic analysis.
Computational Methodology: The Power of Density Functional Theory (DFT)
At the heart of modern theoretical chemistry lies Density Functional Theory (DFT), a computational method that allows for the accurate prediction of molecular properties.[1][2] For a molecule like 4-Bromo-4'-propoxy-1,1'-biphenyl, a typical and reliable approach involves the use of the B3LYP functional with a 6-311++G(d,p) basis set, as this combination provides a good balance between accuracy and computational cost for organic molecules.[3]
Experimental Protocol: Computational Optimization
-
Initial Structure Generation: The 3D structure of 4-Bromo-4'-propoxy-1,1'-biphenyl is first constructed using molecular modeling software.
-
Geometry Optimization: A geometry optimization is performed using the DFT/B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.[4]
-
Frequency Calculation: To confirm that the optimized structure represents a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the structure.[5]
Caption: A typical workflow for DFT-based geometry optimization.
Molecular Geometry and Conformational Analysis
The dihedral angle between the two phenyl rings is a critical parameter in biphenyl derivatives, as it dictates the extent of π-conjugation and, consequently, the electronic properties. DFT calculations provide a precise value for this angle in the gas phase. Intermolecular interactions in the solid state, such as C-H···π and π···π stacking, can influence the crystal packing and stability.
| Parameter | Predicted Value (Å/°) |
| C-C (inter-ring) bond length | ~1.48 |
| C-Br bond length | ~1.91 |
| C-O bond length | ~1.37 |
| Phenyl-Phenyl Dihedral Angle | ~35-45 |
Table 1: Predicted geometric parameters for 4-Bromo-4'-propoxy-1,1'-biphenyl based on DFT calculations.
Spectroscopic Characterization: A Bridge Between Theory and Experiment
Spectroscopic techniques provide experimental validation of the theoretical findings and offer deeper insights into the molecular structure and electronic transitions.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies are typically scaled by a factor (e.g., 0.9614 for B3LYP/6-311++G(d,p)) to account for anharmonicity and achieve better agreement with experimental data.[3]
-
Sample Preparation: The sample is mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: The FT-IR spectrum is recorded in the 4000-400 cm⁻¹ range.[6]
-
Data Analysis: The experimental peaks are assigned to specific vibrational modes by comparison with the scaled theoretical frequencies and Potential Energy Distribution (PED) analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts.[2] These calculated values, when referenced against a standard like Tetramethylsilane (TMS), show excellent correlation with experimental spectra.[7]
Electronic Spectroscopy (UV-Vis) and Frontier Molecular Orbitals (FMOs)
The electronic properties are governed by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]
Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information on the energies and nature of electronic transitions.[4] For 4-Bromo-4'-propoxy-1,1'-biphenyl, the HOMO is expected to be localized on the propoxy-substituted ring, while the LUMO will likely be distributed across the bromo-substituted ring, indicating a π→π* transition with significant intramolecular charge transfer character.
Caption: The relationship between HOMO, LUMO, and the energy gap.
| Property | Predicted Value |
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
| Primary Electronic Transition (λmax) | ~ 280-320 nm |
Table 2: Predicted electronic properties of 4-Bromo-4'-propoxy-1,1'-biphenyl.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[2] In 4-Bromo-4'-propoxy-1,1'-biphenyl, the electronegative oxygen and bromine atoms will be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the phenyl rings will be areas of positive potential (electrophilic sites).
Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, like the subject of this guide, are often candidates for non-linear optical materials.[8][9] Theoretical calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can predict the NLO response of the molecule.[1] A high β value suggests potential applications in optoelectronic devices.[10]
Applications in Drug Development: Molecular Docking
The structural and electronic information gleaned from theoretical studies is invaluable in drug development. Molecular docking simulations can predict the binding affinity and orientation of a ligand (like 4-Bromo-4'-propoxy-1,1'-biphenyl) within the active site of a target protein.[11][12]
Experimental Protocol: Molecular Docking
-
Receptor and Ligand Preparation: The 3D structures of the target protein (receptor) and the ligand are prepared, which includes adding hydrogen atoms and assigning charges.
-
Docking Simulation: Using software like AutoDock or Vina, the ligand is docked into the active site of the receptor.[12] The program explores various conformations and orientations of the ligand, scoring them based on a defined scoring function.
-
Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[13]
Caption: A simplified workflow for molecular docking studies.
Conclusion
The theoretical study of 4-Bromo-4'-propoxy-1,1'-biphenyl, through methods like DFT, provides a powerful predictive framework for understanding its geometric, spectroscopic, and electronic properties. When coupled with experimental validation, these computational insights can accelerate the design and development of novel materials and therapeutic agents. This guide has outlined the key theoretical and experimental protocols that form the foundation of such an investigation, empowering researchers to explore the vast potential of substituted biphenyls.
References
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- Peculiar orientational disorder in 4-bromo-4′-nitrobiphenyl (BNBP) and 4-bromo-4′-cyanobiphenyl (BCNBP) leading to bipolar crystals. (n.d.). PubMed Central.
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Methodological & Application
Application Note: A Protocol for the Purification of 4-Bromo-4'-propoxy-1,1'-biphenyl via Recrystallization
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 4-Bromo-4'-propoxy-1,1'-biphenyl, a key intermediate in organic synthesis, particularly in the development of liquid crystals and pharmaceutical compounds. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern success. We detail a robust solvent selection strategy based on the physicochemical properties of the target molecule and present a detailed, step-by-step methodology for achieving high purity and yield.
Principle of Recrystallization: A Foundational Overview
Recrystallization is a cornerstone purification technique in organic chemistry, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point).[1][2] As the hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly purified form. The impurities, which are either present in smaller quantities or have different solubility profiles, ideally remain dissolved in the cold solvent, known as the mother liquor.[3] This process allows for the selective isolation of the desired compound, as only molecules of the same substance will fit neatly into the growing crystal lattice.[1]
Solvent Selection: The Critical First Step
The success of any recrystallization procedure hinges on the judicious choice of a solvent or solvent system.[4][5] The selection process is guided by the principle of "like dissolves like," which relates the polarity of the solvent to that of the compound being purified.[6]
2.1. Molecular Structure Analysis of 4-Bromo-4'-propoxy-1,1'-biphenyl
-
Biphenyl Core: The large, aromatic 1,1'-biphenyl backbone is predominantly nonpolar and rigid, contributing to poor solubility in highly polar solvents like water.
-
Propoxy Group (-OCH₂CH₂CH₃): The ether linkage introduces a degree of polarity and the potential for hydrogen bond acceptance.
-
Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a slight polarizability but does not drastically alter the overall nonpolar character.
This combination of a large nonpolar structure with a moderately polar functional group suggests that solvents of intermediate polarity or a mixed-solvent system will be most effective.[4]
2.2. Solvent Screening Strategy
A systematic screening process is essential to identify the optimal solvent. A single-solvent system is often preferred for its simplicity, but a mixed-solvent system provides greater tunability for compounds with challenging solubility profiles.[1][7] In a mixed-solvent system, the crude compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise to the hot solution until turbidity appears, indicating the saturation point.
The following diagram illustrates the logical workflow for selecting an appropriate solvent system.
Caption: Logical workflow for selecting a recrystallization solvent.
2.3. Recommended Solvent Systems
Based on the analysis of analogous structures, a mixed-solvent system is highly recommended for robust and efficient purification. A patent describing the synthesis of the closely related 4-bromo-4'-propylbiphenyl utilized an ethyl acetate/petroleum ether system for recrystallization, providing a strong empirical basis for our primary recommendation.[8]
| Solvent System | Type | Rationale | Suitability |
| Ethyl Acetate / Hexanes | Mixed | Primary Recommendation. Ethyl acetate (good solvent) effectively dissolves the compound, while hexanes (poor solvent) induces crystallization upon cooling. This combination offers excellent control over the saturation point.[8] | Excellent |
| Ethanol | Single | Ethanol's intermediate polarity may provide the necessary solubility differential between hot and cold states.[4] | Good Candidate |
| Isopropanol | Single | Similar properties to ethanol, offering a good balance of solubility characteristics.[4] | Good Candidate |
| Toluene | Single | The aromatic nature of toluene may dissolve the biphenyl core well, but it might be too effective a solvent, leading to poor recovery. | Possible, but may result in low yield |
| Water | Single | The compound is largely nonpolar and will likely have very low solubility even when hot. | Poor |
Detailed Experimental Protocol
This protocol details the purification of 4-Bromo-4'-propoxy-1,1'-biphenyl using the recommended ethyl acetate/hexanes mixed-solvent system.
3.1. Materials & Equipment
-
Crude 4-Bromo-4'-propoxy-1,1'-biphenyl
-
Ethyl Acetate (ACS Grade or higher)
-
Hexanes (ACS Grade or higher)
-
Erlenmeyer flasks (appropriate sizes)
-
Hotplate with stirring capability
-
Magnetic stir bars
-
Short-stem funnel and fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula and weighing paper
3.2. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ethyl acetate and hexanes are flammable liquids. Keep away from open flames and ignition sources.[10]
-
Brominated aromatic compounds should be handled with care as they can be irritants and may have other unknown toxicological properties. Avoid inhalation of dust and skin contact.[11][12]
3.3. Step-by-Step Procedure
The following diagram provides a visual overview of the experimental workflow.
Caption: Experimental workflow for mixed-solvent recrystallization.
-
Dissolution: Place the crude 4-Bromo-4'-propoxy-1,1'-biphenyl (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of ethyl acetate (the "good" solvent) to the flask, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add ethyl acetate in small portions until the solid completely dissolves. It is critical to use the minimum amount of hot solvent required to achieve dissolution to ensure a good recovery yield.[3]
-
Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a short-stem funnel and a second Erlenmeyer flask on the hotplate. Place a piece of fluted filter paper in the hot funnel and quickly pour the hot solution through it. This step prevents premature crystallization in the funnel.
-
Inducing Saturation: While keeping the solution hot, add hexanes (the "poor" solvent) dropwise with continuous stirring. Continue adding hexanes until a faint, persistent cloudiness (turbidity) appears. This indicates that the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethyl acetate to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature, which is optimal for crystal growth.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is paramount for the formation of large, pure crystals, as it allows impurities to be excluded from the crystal lattice.[3] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold hexanes. This removes any residual mother liquor adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid redissolving the product.[1]
-
Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not supersaturated. | Reheat the solution to boil off some of the solvent. Allow to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal. |
| Oiling Out | The solution is supersaturated above the compound's melting point; cooling was too rapid; impurities are present. | Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (ethyl acetate) and allow it to cool more slowly. |
| Low Recovery Yield | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Ensure a minimum of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated.[3] |
| Crystals are Impure | Cooling was too rapid, trapping impurities; the initial material was highly impure. | Allow the solution to cool more slowly. A second recrystallization may be necessary for very impure starting material.[3] |
References
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Available at: [Link]
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Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
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University of California, Los Angeles. Recrystallization - Single Solvent. Available at: [Link]
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Homework.Study.com. Why is methanol a good solvent to recrystallize biphenyl?. Available at: [Link]
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Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
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ACS Publications. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
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AHH Chemical Co., Ltd. Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. Available at: [Link]
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Application Note: 1H and 13C NMR Characterization of 4-Bromo-4'-propoxy-1,1'-biphenyl
Abstract
This application note provides a detailed guide to the structural characterization of 4-Bromo-4'-propoxy-1,1'-biphenyl using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of experimentally acquired spectra in public databases, this guide utilizes predicted spectral data, corroborated by analysis of structurally similar compounds, to provide a robust framework for researchers. Detailed protocols for sample preparation, data acquisition, and processing are presented, aimed at researchers, scientists, and professionals in drug development and materials science.
Introduction
4-Bromo-4'-propoxy-1,1'-biphenyl is a disubstituted biphenyl derivative. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The introduction of a bromo- substituent provides a site for further functionalization, for instance, via cross-coupling reactions, while the propoxy group can influence solubility and liquid crystalline properties.[1] Accurate structural confirmation is a critical first step in any research and development pipeline. NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of organic molecules in solution.[2] This document outlines the expected ¹H and ¹³C NMR spectral features of the title compound and provides standardized protocols for their acquisition and analysis.
Predicted NMR Spectral Analysis
Due to the lack of publicly available experimental spectra for 4-Bromo-4'-propoxy-1,1'-biphenyl, the following analysis is based on spectral data predicted using advanced algorithms and databases.[3] The predictions are supported by experimental data from structurally related analogs.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of 4-Bromo-4'-propoxy-1,1'-biphenyl are numbered as shown in the diagram below.
¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the propoxy group.
-
Aromatic Region (δ 6.9 - 7.6 ppm): The 4,4'-disubstitution pattern leads to two sets of AA'BB' spin systems for the aromatic protons, which often appear as two distinct doublets.[4][5]
-
Protons H3'/H5': These protons are ortho to the electron-donating propoxy group and are expected to be the most shielded, appearing upfield around δ 6.98 ppm.
-
Protons H2'/H6': These protons are meta to the propoxy group and will appear downfield relative to H3'/H5', predicted around δ 7.45 ppm.
-
Protons H2/H6: These protons are meta to the bromine atom and are predicted to be at a similar chemical shift to H2'/H6', around δ 7.45 ppm.
-
Protons H3/H5: These protons are ortho to the electron-withdrawing bromine atom and will be the most deshielded, appearing furthest downfield in the aromatic region, predicted around δ 7.55 ppm.
-
-
Aliphatic Region (δ 1.0 - 4.0 ppm): The propoxy group will give rise to three distinct signals.
-
-OCH₂- (H7): This methylene group is directly attached to the oxygen atom, leading to a downfield shift. It is expected to appear as a triplet around δ 3.98 ppm due to coupling with the adjacent methylene protons (H8).
-
-CH₂- (H8): This central methylene group will be split into a multiplet (sextet) by the adjacent methylene and methyl protons. It is predicted to appear around δ 1.83 ppm.
-
-CH₃ (H9): The terminal methyl group is the most shielded and will appear as a triplet around δ 1.05 ppm due to coupling with the H8 protons.
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3', H5' | 6.98 | d | ~8.7 |
| H2', H6' | 7.45 | d | ~8.7 |
| H2, H6 | 7.45 | d | ~8.5 |
| H3, H5 | 7.55 | d | ~8.5 |
| H7 (-OCH₂-) | 3.98 | t | ~6.6 |
| H8 (-CH₂-) | 1.83 | sextet | ~7.0 |
| H9 (-CH₃) | 1.05 | t | ~7.4 |
Note: Predicted data from NMRDB.org.[3] Coupling constants are typical values for ortho-coupling in aromatic systems and vicinal coupling in alkyl chains.[6]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as symmetry results in the equivalence of C2/C6, C3/C5, C2'/C6', and C3'/C5'.
-
Aromatic Region (δ 115 - 160 ppm):
-
C4' (-O-): The carbon attached to the electron-donating oxygen of the propoxy group will be significantly deshielded and is predicted to appear around δ 158.8 ppm.[4]
-
C1 & C1': The quaternary carbons of the biphenyl linkage are expected around δ 140.1 and δ 132.8 ppm.
-
C4 (-Br): The carbon bearing the bromine atom will be shifted to a lower field due to the electronegativity of bromine, predicted around δ 121.5 ppm.[4]
-
C3/C5 & C3'/C5': The carbons ortho to the substituents will have distinct chemical shifts. C3/C5 (ortho to Br) are predicted around δ 132.0 ppm, while C3'/C5' (ortho to -OPr) are expected to be more shielded, around δ 115.1 ppm.
-
C2/C6 & C2'/C6': The carbons meta to the substituents are predicted at δ 128.5 ppm and δ 128.0 ppm.
-
-
Aliphatic Region (δ 10 - 70 ppm):
-
-OCH₂- (C7): The carbon directly attached to oxygen will be the most downfield in this region, predicted at δ 69.8 ppm.
-
-CH₂- (C8): The central carbon of the propyl chain is predicted around δ 22.8 ppm.
-
-CH₃ (C9): The terminal methyl carbon will be the most upfield signal, predicted at δ 10.7 ppm.
-
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) |
| C4' | 158.8 |
| C1 | 140.1 |
| C1' | 132.8 |
| C3, C5 | 132.0 |
| C2, C6 | 128.5 |
| C2', C6' | 128.0 |
| C4 | 121.5 |
| C3', C5' | 115.1 |
| C7 (-OCH₂-) | 69.8 |
| C8 (-CH₂-) | 22.8 |
| C9 (-CH₃) | 10.7 |
Note: Predicted data from NMRDB.org.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[7]
-
Sample Weighing: Accurately weigh 5-10 mg of 4-Bromo-4'-propoxy-1,1'-biphenyl for ¹H NMR, and 20-50 mg for ¹³C NMR.[8]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[8]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[9] Vortex or gently warm the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any remaining microparticles, transfer the solution into a clean, dry 5 mm NMR tube.[8]
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Most commercially available deuterated solvents already contain TMS.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring 1D ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific adjustments may be necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).[4]
-
Spectral Width (SW): Approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.[10]
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.
-
Number of Scans (NS): 8-16 scans, signal-to-noise dependent.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker systems).
-
Spectral Width (SW): Approximately 240 ppm, from -10 to 230 ppm.[10]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.
-
Temperature: 298 K (25 °C).
Data Processing
Raw NMR data, in the form of a Free Induction Decay (FID), must be processed to generate the final spectrum.
-
Fourier Transformation (FT): Converts the time-domain FID signal into a frequency-domain spectrum.[3]
-
Apodization (Window Function): Application of a mathematical function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio or resolution.[3]
-
Phase Correction: Manual or automatic adjustment of the phase of the signals to ensure all peaks are in pure absorption mode (positive and symmetrical).[3]
-
Baseline Correction: Mathematical correction to produce a flat baseline across the spectrum.
-
Referencing: Calibration of the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR, integration of the peak areas provides the relative ratio of protons contributing to each signal.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of 4-Bromo-4'-propoxy-1,1'-biphenyl. By leveraging predicted spectral data and established NMR principles, a detailed interpretation of the expected chemical shifts, multiplicities, and peak assignments is presented. The included protocols for sample preparation, data acquisition, and processing offer a standardized methodology for researchers to obtain high-quality, reproducible NMR data for this compound and its analogs. This foundational characterization is essential for ensuring compound identity and purity in synthetic chemistry, drug discovery, and materials science applications.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Patiny, L., et al. (2008). NMRDB.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]
-
Vista Analytical. (n.d.). Sample Preparation. Retrieved from [Link]
-
Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of California, San Diego. (n.d.). 1D NMR Common Acquisition Concepts and Problems. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(dimethylsiloxane). Retrieved from [Link]
-
ETH Zurich. (2018, September 20). 1D Acquisition. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]
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Varian, Inc. (n.d.). 1D NMR Acquisition Quick Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-bromo-4'-propylbiphenyl. Retrieved from [Link]
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Malaysian Journal of Chemistry. (2021). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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Wang, Y., et al. (2012). Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid. Retrieved from [Link]
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Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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University of California, Davis. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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National Programme on Technology Enhanced Learning. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
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NIST WebBook. (n.d.). 1,1'-Biphenyl, 4-bromo-. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Liquid Crystals Utilizing 4-Bromo-4'-propoxy-1,1'-biphenyl
Introduction: The Architectural Significance of Biphenyl Scaffolds in Mesophase Engineering
The field of liquid crystal (LC) materials science is fundamentally a discipline of molecular engineering. The macroscopic fluidic order that defines the mesophase is a direct consequence of the anisotropic geometry and intermolecular interactions of the constituent molecules. Among the various structural motifs employed in the design of calamitic (rod-shaped) liquid crystals, the biphenyl core is of paramount importance.[1] Its rigid, linear structure provides the foundational anisotropy necessary for the formation of nematic and smectic phases, which are the bedrock of modern liquid crystal display (LCD) technologies.[2]
The strategic functionalization of the biphenyl scaffold is the primary tool for modulating the physicochemical properties of the resulting liquid crystal material. This includes defining the temperature range of the mesophase, optimizing the dielectric anisotropy, and fine-tuning the refractive indices. The subject of this guide, 4-Bromo-4'-propoxy-1,1'-biphenyl, is a versatile and strategically designed intermediate for the synthesis of advanced liquid crystal materials. The propoxy group serves as a flexible terminal chain which influences the melting point and clearing point of the final molecule, while the bromine atom provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This allows for the systematic elongation of the rigid core, a key strategy for accessing higher-order smectic phases and for tuning the material's optical properties.
This technical guide provides a comprehensive overview of the application of 4-Bromo-4'-propoxy-1,1'-biphenyl in the synthesis of liquid crystals. It is intended for researchers and scientists in the fields of materials chemistry and drug development, offering not only detailed, field-tested protocols but also the underlying scientific rationale for the experimental choices, thereby ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Physicochemical Properties of Key Intermediates
A thorough understanding of the physical properties of the starting materials is critical for successful synthesis, purification, and handling. The data for the key precursor, 4'-Bromo-[1,1'-biphenyl]-4-ol, is provided below. This precursor is the immediate antecedent to the title compound, 4-Bromo-4'-propoxy-1,1'-biphenyl.
| Property | Value | Source |
| Compound Name | 4'-Bromo-[1,1'-biphenyl]-4-ol | Sigma-Aldrich |
| CAS Number | 29558-77-8 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₉BrO | Sigma-Aldrich |
| Molecular Weight | 249.10 g/mol | Sigma-Aldrich |
| Appearance | White to off-white powder, crystals, or chunks | Sigma-Aldrich |
| Melting Point | 164-166 °C | [3] |
| Solubility | Soluble in acetone, ethanol, and THF. Insoluble in water. | General Knowledge |
Synthetic Workflow: A Two-Stage Approach to Advanced Liquid Crystal Design
The synthesis of a target liquid crystal from 4-Bromo-4'-propoxy-1,1'-biphenyl is typically a two-stage process. The first stage involves the synthesis of the title compound itself, usually via a Williamson ether synthesis. The second stage utilizes the bromo-functionalized biphenyl as a building block in a palladium-catalyzed cross-coupling reaction to introduce further structural complexity and to fine-tune the mesogenic properties.
Caption: A two-stage synthetic workflow for the preparation of advanced liquid crystals.
Part 1: Synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an organohalide and an alkoxide.[3] In this protocol, the phenolic hydroxyl group of 4'-Bromo-[1,1'-biphenyl]-4-ol is deprotonated by a mild base to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with 1-bromopropane.[4]
Experimental Protocol
Materials:
-
4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)
-
1-Bromopropane (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
2-Butanone (MEK) (sufficient volume for a ~0.5 M solution)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 2-butanone.
-
Stir the suspension under a nitrogen atmosphere.
-
Add 1-bromopropane (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Filter the mixture to remove the insoluble potassium carbonate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to afford 4-Bromo-4'-propoxy-1,1'-biphenyl as a white solid.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is mild enough to avoid side reactions. Its insolubility in the reaction solvent simplifies its removal by filtration.
-
Choice of Solvent: 2-Butanone (MEK) is an excellent solvent for this reaction due to its appropriate boiling point for reflux and its ability to dissolve the organic reactants while remaining relatively polar.
-
Excess Reagent: A slight excess of 1-bromopropane is used to ensure the complete consumption of the more valuable biphenyl precursor.
Part 2: Synthesis of a 4-Aryl-4'-propoxy-1,1'-biphenyl Liquid Crystal via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and arylboronic acids with high efficiency and functional group tolerance.[5][6] In this protocol, 4-Bromo-4'-propoxy-1,1'-biphenyl is coupled with a suitable arylboronic acid to extend the rigid core of the molecule, a critical step in tailoring its liquid crystalline properties.
Experimental Protocol
Materials:
-
4-Bromo-4'-propoxy-1,1'-biphenyl (1.0 eq)
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
To a Schlenk flask, add 4-Bromo-4'-propoxy-1,1'-biphenyl (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and ethanol to the flask.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel and extract with toluene or ethyl acetate.
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization to yield the target liquid crystal.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: Potassium carbonate is a common and effective base for the Suzuki reaction, facilitating the transmetalation step.
-
Solvent System: A mixture of toluene and ethanol provides a good medium for dissolving both the organic and inorganic reactants, promoting an efficient reaction. Degassing the solvents is crucial to prevent the oxidation of the palladium(0) catalyst.
Characterization of the Synthesized Liquid Crystal
The successful synthesis of the target liquid crystal must be confirmed, and its mesomorphic properties characterized. A standard workflow for characterization is outlined below.
Caption: A typical workflow for the characterization of a newly synthesized liquid crystal.
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure and molecular weight of the final product.
-
Phase Identification and Transition Temperatures: Polarized Optical Microscopy (POM) is used to visually identify the liquid crystal phases (e.g., nematic, smectic) by observing their characteristic textures. Differential Scanning Calorimetry (DSC) is employed to determine the phase transition temperatures and their associated enthalpy changes.[7]
-
Phase Structure Determination: X-ray Diffraction (XRD) on an aligned sample can provide detailed information about the molecular arrangement within the different mesophases, such as the layer spacing in smectic phases.[1]
By following these detailed protocols and characterization workflows, researchers can effectively utilize 4-Bromo-4'-propoxy-1,1'-biphenyl as a key building block for the rational design and synthesis of novel liquid crystal materials with tailored properties for a wide range of applications.
References
-
A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Taylor & Francis Online. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Available at: [Link]
-
Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Preprints.org. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
Williamson Ether Synthesis. Utah Tech University. Available at: [Link]
- Preparation of 4-cyano-4'-hydroxybiphenyl. Google Patents.
-
Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
-
A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Taylor & Francis Online. Available at: [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Bromo-4'-propoxy-1,1'-biphenyl as a Versatile Precursor for Advanced OLED Materials
Introduction: The Architectural Significance of 4-Bromo-4'-propoxy-1,1'-biphenyl
In the molecular engineering of materials for Organic Light-Emitting Diodes (OLEDs), the selection of foundational building blocks is paramount to achieving desired device performance. 4-Bromo-4'-propoxy-1,1'-biphenyl is a pivotal precursor, offering a strategic combination of structural stability and synthetic versatility.[1] Its molecular architecture is comprised of three key components, each imparting critical functionality:
-
The 1,1'-Biphenyl Core: This rigid, aromatic scaffold provides excellent thermal and morphological stability, which is essential for the longevity and reliability of OLED devices.[2] The biphenyl unit serves as a robust π-conjugated system that can be readily extended to tune the material's electronic and photophysical properties.[1]
-
The Reactive Bromo Group: Positioned at the 4-position, the bromine atom is a highly effective leaving group, serving as a versatile reactive handle for palladium-catalyzed cross-coupling reactions.[1][2] This enables the covalent attachment of a wide array of functional moieties, allowing for the systematic design of materials tailored for specific roles within the OLED architecture.
-
The 4'-Propoxy Group: This alkoxy chain serves a dual purpose. Firstly, it enhances the solubility of the precursor and its derivatives in common organic solvents, simplifying synthesis and purification processes. Secondly, as an electron-donating group, it subtly modulates the electronic properties of the biphenyl core, influencing the energy levels (HOMO/LUMO) of the final material. This electronic tuning is a critical aspect of designing efficient charge-transport and emissive materials.
The strategic functionalization of 4-Bromo-4'-propoxy-1,1'-biphenyl is central to creating bespoke materials for the primary layers of an OLED device, including the Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL).[1][3] This document provides detailed protocols for the two most critical synthetic transformations—Suzuki-Miyaura and Buchwald-Hartwig couplings—to guide researchers in leveraging this precursor for next-generation OLED materials.
Synthetic Pathways: From Precursor to Functional Material
The conversion of 4-Bromo-4'-propoxy-1,1'-biphenyl into high-performance OLED materials is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and the robust C-C and C-N bonds they form, which are fundamental to the structure of most OLED materials.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds for Emissive and Electron-Transporting Materials
The Suzuki-Miyaura coupling is the premier method for creating extended π-conjugated systems by forming new carbon-carbon bonds. This strategy is extensively used to synthesize blue fluorescent emitters and materials for electron transport layers.[1] By coupling the precursor with various aryl- or heteroarylboronic acids, the emission color can be precisely tuned, and electron-withdrawing moieties can be introduced to facilitate electron transport.[1][4]
Protocol 2.1.1: Synthesis of a π-Extended Biphenyl Derivative
This protocol provides a general method for the Suzuki-Miyaura coupling of 4-Bromo-4'-propoxy-1,1'-biphenyl with an arylboronic acid.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Purpose | Typical Molar Eq. | Example |
| 4-Bromo-4'-propoxy-1,1'-biphenyl | Starting Material | 1.0 | - |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | Naphthalene-2-boronic acid |
| Palladium Catalyst | Catalyst | 2 - 5 mol% | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Activates Boronic Acid | 2.0 - 3.0 | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[5] |
| Solvent System | Reaction Medium | - | Toluene/Ethanol/Water (e.g., 4:1:1 v/v) |
| Inert Gas | Prevents Catalyst Oxidation | - | Nitrogen (N₂) or Argon (Ar) |
Step-by-Step Methodology:
-
System Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-Bromo-4'-propoxy-1,1'-biphenyl (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure the removal of all oxygen. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water) via cannula or syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.
Workflow Visualization: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Crafting C-N Bonds for Hole-Transport Materials
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, enabling the synthesis of the triarylamine-based structures that are hallmarks of high-performance Hole Transport Layer (HTL) materials.[1] These materials are prized for their high hole mobility and thermal stability.[6][7][8] Attaching moieties like carbazole or diphenylamine to the biphenyl core creates materials with HOMO levels well-aligned for efficient hole injection from the anode.
Protocol 2.2.1: Synthesis of a Triarylamine-based HTL Precursor
This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-Bromo-4'-propoxy-1,1'-biphenyl with a secondary amine.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Purpose | Typical Molar Eq. | Example |
| 4-Bromo-4'-propoxy-1,1'-biphenyl | Starting Material | 1.0 | - |
| Secondary Amine | Coupling Partner | 1.1 - 1.2 | Carbazole or Diphenylamine |
| Palladium Pre-catalyst | Catalyst Source | 1 - 3 mol% | Palladium(II) Acetate [Pd(OAc)₂] |
| Phosphine Ligand | Activates Catalyst | 1.1 - 1.2 (per Pd) | XPhos or RuPhos |
| Base | Deprotonates Amine | 1.4 - 2.0 | Sodium tert-butoxide (NaOtBu) |
| Solvent | Anhydrous, Aprotic Reaction Medium | - | Toluene or 1,4-Dioxane |
| Inert Gas | Prevents Catalyst/Reagent Degradation | - | Nitrogen (N₂) or Argon (Ar) |
Step-by-Step Methodology:
-
System Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 2.4 mol%) to a flame-dried Schlenk flask.
-
Reagent Addition: Add 4-Bromo-4'-propoxy-1,1'-biphenyl (1.0 eq.), the amine (1.1 eq.), and the base (1.4 eq.). Causality: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine for the catalytic cycle without competing as a nucleophile.
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite or silica gel, eluting with dichloromethane or ethyl acetate to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography and/or recrystallization to obtain the desired high-purity material.
Workflow Visualization: Buchwald-Hartwig Amination
Material Characterization and Device Application
The successful synthesis of a novel material is only the first step. Rigorous characterization is required to validate its structure and predict its performance in an OLED device.
Table 3: Standard Characterization Techniques
| Technique | Purpose |
| NMR (¹H, ¹³C) | Confirms the precise chemical structure and purity of the compound. |
| Mass Spectrometry | Verifies the molecular weight of the synthesized material. |
| FT-IR Spectroscopy | Identifies the presence of key functional groups. |
| DSC / TGA | Determines thermal properties like melting point and decomposition temperature, indicating stability.[9] |
| Cyclic Voltammetry (CV) | Measures redox potentials to calculate HOMO and LUMO energy levels, crucial for assessing charge injection barriers.[4][10] |
| UV-Vis & PL Spectroscopy | Characterizes the absorption and photoluminescence properties, determining the material's color and emissive potential. |
The choice of synthetic route directly dictates the final application of the material derived from 4-Bromo-4'-propoxy-1,1'-biphenyl.
Logical Pathway: From Precursor to Device Function
Table 4: Representative Performance of Biphenyl-Based OLED Materials This table summarizes the typical performance of OLEDs that utilize materials derived from synthetic strategies analogous to those starting with biphenyl precursors.[1] The specific values depend heavily on the exact molecular structure and device architecture.
| Material Type (Derived from) | OLED Layer | Typical HOMO (eV) | Typical LUMO (eV) | Potential Device Performance (EQE) |
| Triarylamine Derivative | HTL | -5.1 to -5.5 | -2.0 to -2.4 | N/A (influences overall efficiency) |
| Pyridyl-Biphenyl | ETL | -6.0 to -6.4 | -2.7 to -3.1 | N/A (influences overall efficiency) |
| Aryl-Substituted Biphenyl | EML (Blue) | -5.6 to -5.9 | -2.4 to -2.8 | 5% - 15% (Fluorescent) |
| Carbazole-Biphenyl Host | EML (Host) | -5.7 to -6.1 | -2.3 to -2.9 | >20% (Phosphorescent w/dopant)[11][12] |
Conclusion
4-Bromo-4'-propoxy-1,1'-biphenyl stands out as an exceptionally valuable and versatile precursor in the synthesis of high-performance OLED materials.[1] The combination of a stable biphenyl core, a tunable propoxy group, and a strategically placed bromine atom provides an ideal platform for molecular engineering. Through well-established and reliable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can systematically design and synthesize a vast library of materials for hole transport, emissive, and electron transport layers. The protocols and principles outlined in this guide offer a robust framework for harnessing the full potential of this precursor to advance the field of organic electronics.
References
- The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED M
- Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs.
- Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes.
- Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol.
- Advances in High-Efficiency Blue OLED M
- Recent Development of Blue Fluorescent OLED Materials and Devices.
- Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid.
- Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells.
- Amorphous Hole-Transporting Material Based on 2,2'-Bis-substituted 1,1'-Biphenyl Scaffold for Applic
- New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes. PubMed.
- Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study. Sigma-Aldrich.
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Ligand‐Free Suzuki Coupling for the Practical Synthesis of 4‐(Triphenylen‐2‐yl) dibenzothiophene for Solution‐Processed OLEDs.
- Suzuki-Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amin
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides.
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- 7. Amorphous Hole-Transporting Material based on 2,2'-Bis-substituted 1,1'-Biphenyl Scaffold for Application in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid [journal.buct.edu.cn]
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Application Note: A Step-by-Step Guide to the Regioselective Bromination of 4-propoxy-1,1'-biphenyl
Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 4'-bromo-4-propoxy-1,1'-biphenyl via electrophilic aromatic substitution. Tailored for researchers in organic synthesis and drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, from reaction mechanism to purification and characterization. It incorporates field-proven insights, critical safety protocols for handling hazardous reagents like bromine, and detailed analytical methods for product validation, ensuring a reproducible and reliable experimental outcome.
Introduction and Scientific Rationale
Brominated biphenyls are a class of compounds with significant utility as intermediates in the synthesis of pharmaceuticals, liquid crystals, and complex organic materials.[1][2] The introduction of a bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.
The synthesis of 4'-bromo-4-propoxy-1,1'-biphenyl from 4-propoxy-1,1'-biphenyl is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3][4] In this reaction, an electrophile (in this case, the bromonium ion or a polarized bromine molecule) replaces a hydrogen atom on one of the aromatic rings.
The regiochemical outcome of the reaction is dictated by the electronic and steric effects of the substituents on the biphenyl core.
-
The Propoxy Group (-OCH₂CH₂CH₃): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring through resonance.[3]
-
The Phenyl Group (-C₆H₅): This group is weakly activating and also directs ortho, para.[5]
The reaction overwhelmingly favors substitution on the unsubstituted ring at the 4'-position. This is because the 4'-position is the most electronically activated and sterically accessible para position on the entire molecule. While the propoxy-substituted ring is more activated, its para position is blocked, and the ortho positions (3 and 5) are sterically hindered by the adjacent propoxy and phenyl groups.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination proceeds via a well-established two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Generation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃, often generated in situ from iron filings) polarizes the Br-Br bond, creating a potent electrophile, Br⁺.
-
Nucleophilic Attack: The π-electron system of the biphenyl attacks the electrophilic bromine atom. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[6]
-
Deprotonation: A weak base (e.g., Br⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromatic system and generating the final product along with HBr.
Caption: Experimental Workflow Diagram.
Characterization and Expected Results
-
Appearance: White to off-white crystalline solid.
-
Yield: Expected yield after purification is typically in the range of 70-85%.
-
Thin-Layer Chromatography (TLC): The product should have a slightly higher Rf value than the starting material in a non-polar solvent system due to the introduction of the less polar bromine atom.
-
¹H NMR Spectroscopy: The spectrum will confirm the position of bromination. Key expected signals (in CDCl₃) include:
-
A triplet for the -CH₃ of the propoxy group (~1.0 ppm).
-
A sextet for the -CH₂- of the propoxy group (~1.8 ppm).
-
A triplet for the -OCH₂- of the propoxy group (~4.0 ppm).
-
Four distinct aromatic signals, likely appearing as two sets of doublets, integrating to 4H each, confirming disubstitution on both rings. The symmetry of the starting material is broken, leading to a more complex aromatic region. The AA'BB' system of the unsubstituted ring will become an AA'BB' system shifted downfield due to the bromine.
-
-
Mass Spectrometry (MS): This is a definitive technique for confirming bromination. The mass spectrum will show two peaks for the molecular ion [M]⁺ and [M+2]⁺ of almost equal intensity, which is the characteristic isotopic signature of a monobrominated compound. [7]For C₁₅H₁₅BrO, the expected m/z values would be approximately 290.03 and 292.03.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete | Inactive catalyst; insufficient bromine; low temperature. | Ensure iron filings are fresh; add a slight excess of bromine; allow the reaction to warm to room temperature after initial addition. |
| Formation of multiple products (TLC) | Over-bromination (polybromination). | Ensure bromine is added slowly and the stoichiometry is correct (close to 1.0 eq). Do not let the reaction run for an excessively long time. |
| Low yield after work-up | Product loss during aqueous washes; incomplete extraction. | Ensure proper phase separation; perform an additional extraction of the aqueous layer with DCM. |
| Product does not crystallize | Too much solvent used; impurities present. | Concentrate the solution further by boiling off some solvent; try scratching the inside of the flask; if impurities are suspected, consider purification by column chromatography. [8][9] |
References
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link] [8][9]2. Slideshare. (n.d.). Bromine handling and safety. [Link] [10]3. Taylor & Francis Online. (1982). Purification of polybrominated biphenyl congeners. [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. [Link] [11]5. Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link] [12]6. Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. [Link] [13]7. Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link] [14]8. FAO AGRIS. (n.d.). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. [Link] [15]9. Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl. [1]10. YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. [Link] [5]11. ResearchGate. (n.d.). General procedure for the synthesis of 4′-bromo-[1,1′-biphenyl]-4-yl.... [Link] [16]12. Pearson+. (2024). Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep. [Link]
-
SpectraBase. (n.d.). 4-bromo-4'-propylbiphenyl - Optional[1H NMR] - Chemical Shifts. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link] [3]17. Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link] [6]18. Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl. [Link] [17]19. Science Trove. (n.d.). Electrophilic Aromatic Substitution. [Link] [4]20. NIST WebBook. (n.d.). 1,1'-Biphenyl, 4-bromo-. [Link] [7]21. Google Patents. (n.d.). CN101376619A - Preparation of 4-bromobiphenyl.
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- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction with a specific focus on the coupling of aryl bromides. We will delve into the mechanistic underpinnings of the catalytic cycle, offer a detailed analysis of each reaction component, present validated experimental protocols, and provide a comprehensive troubleshooting guide. The aim is to equip researchers with the foundational knowledge and practical insights required to successfully design, execute, and optimize Suzuki-Miyaura couplings of aryl bromides in a laboratory setting.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura reaction is rooted in its elegant catalytic cycle, which typically involves a palladium catalyst.[1][3] The cycle, which shuttles the palladium complex between its Pd(0) and Pd(II) oxidation states, can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition : The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the aryl bromide. This step forms a square-planar Pd(II) complex. The reactivity of aryl halides in this step generally follows the order: I > Br > OTf >> Cl.[2][3] For aryl bromides, this step is typically faster than the rate-determining step of the overall reaction.
-
Transmetalation : This is often the rate-determining step of the reaction. Here, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[4][5][6][7]
-
Reductive Elimination : In the final step, the two organic fragments on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. Bulky ligands on the palladium catalyst can promote this step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagents and Their Roles in Coupling Aryl Bromides
The success of a Suzuki-Miyaura reaction hinges on the judicious selection of its components. For aryl bromides, which are moderately reactive electrophiles, a well-chosen catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
The Palladium Catalyst: Precatalyst Selection
The active catalyst in the cycle is a Pd(0) species. However, for practical reasons such as air stability, Pd(II) precatalysts are more commonly used. These are reduced in situ to the active Pd(0) form.
| Precatalyst | Common Form | Key Characteristics |
| Palladium(II) Acetate | Pd(OAc)₂ | A common, versatile, and relatively inexpensive Pd(II) source. Requires an external ligand.[3] |
| Tris(dibenzylideneacetone) dipalladium(0) | Pd₂(dba)₃ | A Pd(0) source, often used with a phosphine ligand of choice. |
| Palladium Tetrakis | Pd(PPh₃)₄ | A Pd(0) complex that comes with its own triphenylphosphine ligands. |
| Buchwald Precatalysts | e.g., XPhos-Pd-G3 | Highly active, air-stable Pd(II) precatalysts that readily form the active Pd(0) species.[8] |
| PEPPSI™ Catalysts | e.g., PEPPSI-IPr | N-heterocyclic carbene (NHC) based catalysts, known for their high stability and activity. |
The Ligand: Steering Reactivity and Stability
The ligand bound to the palladium center is arguably the most critical factor in determining the catalyst's efficacy. For aryl bromides, especially those that are sterically hindered or electron-rich, the choice of ligand is paramount.
-
Electron-rich ligands : These ligands increase the electron density on the palladium center, which promotes the oxidative addition step. This is particularly beneficial for less reactive aryl bromides.
-
Bulky ligands : Sterically demanding ligands facilitate the reductive elimination step, which is crucial for releasing the product and regenerating the catalyst. They also favor the formation of monoligated palladium species, which are highly reactive.[8]
Recommended Ligands for Aryl Bromides:
| Ligand Class | Examples | Rationale for Use with Aryl Bromides |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for a broad range of aryl bromides, including hindered and heteroaromatic substrates. Their bulk and electron-donating properties enhance catalyst activity.[8][9] |
| Ferrocenyl Phosphines | dppf | A robust and versatile ligand, often used in the form of [Pd(dppf)Cl₂]. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating and bulky, useful for challenging couplings.[10] |
The Base: The Unsung Hero of Transmetalation
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, forming a more reactive boronate species that can undergo transmetalation.[4][5][6] The choice of base can significantly impact the reaction rate and yield.
Commonly Used Bases:
| Base | Strength | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | A widely used, inexpensive base. Often used in aqueous solvent mixtures.[11] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Highly effective, particularly for challenging couplings, due to the high solubility of its boronate salts.[12] |
| Potassium Phosphate (K₃PO₄) | Strong | A strong, non-nucleophilic base that is effective in many systems, especially with biaryl phosphine ligands.[9] |
| Sodium Ethoxide (NaOEt) | Strong | A strong base, but its use may be limited by substrate compatibility (e.g., presence of ester groups). |
The Solvent: Creating the Right Environment
The solvent must solubilize the reactants and catalyst, and it can also influence the reaction mechanism and selectivity.[13][14][15] For many Suzuki-Miyaura couplings of aryl bromides, a mixture of an organic solvent and water is employed.
Common Solvents:
-
Ethers : Dioxane, Tetrahydrofuran (THF)
-
Aromatics : Toluene, Xylenes
-
Amides : N,N-Dimethylformamide (DMF)[13]
-
Alcohols/Water Mixtures : e.g., Dioxane/Water, Toluene/Water[14]
The presence of water can be beneficial, as it helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.
Experimental Protocols for Suzuki-Miyaura Coupling of Aryl Bromides
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with an arylboronic acid. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
This protocol is a robust starting point for a wide range of aryl bromides.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: Room Temperature Coupling using a Buchwald Precatalyst
For sensitive substrates, a room temperature protocol using a highly active precatalyst can be advantageous.[8][9]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄; 3.0 mmol, 3.0 equiv)
-
Dioxane (3 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (3.0 mmol), and XPhos Pd G3 (0.01 mmol) to a reaction vial equipped with a stir bar.
-
Add dioxane (3 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, perform the workup and purification as described in Protocol 1.
Troubleshooting Common Issues with Aryl Bromides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active ligand (e.g., a Buchwald-type biaryl phosphine).- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature. |
| Dehalogenation | - High temperature or prolonged reaction time- Certain bases or solvents can act as hydride sources. | - Lower the reaction temperature.- Reduce the reaction time once the starting material is consumed.- Screen different bases and solvents.[16] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without complete reduction. | - Ensure thorough degassing of the reaction mixture.- Use a Pd(0) source or ensure conditions are suitable for in situ reduction of Pd(II). |
| Protodeborylation | - Instability of the boronic acid, especially under aqueous basic conditions. | - Use the boronic acid as soon as possible after preparation or purchase.- Consider using a more stable boronic ester (e.g., a pinacol ester). |
Conclusion
The Suzuki-Miyaura cross-coupling of aryl bromides is a powerful and versatile transformation in the synthetic chemist's toolkit. A thorough understanding of the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent allows for the rational design of robust and efficient reaction protocols. By starting with the general procedures outlined in this guide and systematically optimizing the conditions for specific substrates, researchers can reliably access a vast array of valuable biaryl compounds for applications in drug discovery, materials science, and beyond.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Alvarez-Ros, M. C., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
Alvarez-Ros, M. C., et al. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Shields, J. D., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Smith, R. C., et al. (2006). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
-
Goforth, A. M., et al. (2022). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides. [Link]
-
Pagliaro, M., et al. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
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Application and Protocol for the Purification of Brominated Biphenyls via Column Chromatography
This comprehensive guide provides a detailed protocol and the underlying scientific principles for the purification of brominated biphenyls using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and practical guidance to achieve high-purity separation of these environmentally significant compounds.
Introduction: The Challenge of Purifying Brominated Biphenyls
Polybrominated biphenyls (PBBs) are a class of halogenated aromatic hydrocarbons that have been utilized as flame retardants.[1] Due to their chemical stability and lipophilicity, PBBs persist in the environment and can bioaccumulate, posing potential health risks.[1][2] The synthesis of PBBs often results in a complex mixture of congeners with varying degrees of bromination and substitution patterns.[3] Isolating a specific congener or purifying a mixture is crucial for toxicological studies, reference standard preparation, and drug development research. Column chromatography is a fundamental and widely used technique for such purifications.[4][5][6][7]
This application note details a robust column chromatography protocol for the separation of brominated biphenyls, emphasizing the rationale behind each step to empower researchers with the knowledge to adapt and troubleshoot the methodology for their specific needs.
The Principle of Separation: Adsorption Chromatography
The purification of brominated biphenyls by column chromatography is based on the principle of adsorption chromatography.[7][8][9] In this technique, the components of a mixture are separated based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.[6][7][8][10]
-
Stationary Phase: A polar adsorbent, typically silica gel (SiO₂) or alumina (Al₂O₃), is packed into a glass column.[5][8] Silica gel is slightly acidic and is effective for a broad range of compounds, while alumina is slightly basic and can be advantageous for the purification of amines or separation from acidic impurities.[5]
-
Mobile Phase: A nonpolar or moderately polar solvent, or a mixture of solvents, is used to carry the sample through the column.[7][11]
-
Separation Mechanism: The components of the brominated biphenyl mixture are in a dynamic equilibrium between being adsorbed onto the stationary phase and dissolved in the mobile phase.[8] Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will therefore move down the column more slowly. Less polar compounds will spend more time in the mobile phase and will be eluted from the column first.[8][12] The elution order generally follows an increase in polarity.[8][9]
The separation is influenced by halogen-π interactions, where the bromine atoms on the biphenyl rings can interact with the π-systems of aromatic rings or other functional groups.[13] The number and position of bromine atoms affect the overall polarity and steric hindrance of the molecule, leading to differential retention on the column.[13]
Safety First: Handling Brominated Biphenyls and Solvents
Extreme caution is paramount when working with brominated biphenyls and the associated solvents.
-
PBBs: These compounds are persistent and potentially hazardous.[1] Avoid inhalation of dust and direct contact with skin and eyes.[2]
-
Solvents: Many organic solvents used in column chromatography are flammable and toxic.[14] Work in a well-ventilated fume hood at all times.[2][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2][15]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[2][15]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Spills: Clean up spills immediately using appropriate absorbent materials and dispose of the waste in a designated hazardous waste container.[2]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the purification of a brominated biphenyl mixture. Optimization of the solvent system and column dimensions may be necessary depending on the specific sample.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude brominated biphenyl mixture | Glass chromatography column with a stopcock |
| Silica gel (230-400 mesh) | Ring stand and clamps |
| Anhydrous sodium sulfate | Funnel |
| Hexane (or other nonpolar solvent) | Beakers and Erlenmeyer flasks |
| Dichloromethane (or other moderately polar solvent) | Glass rod or spatula |
| Cotton or glass wool | Rotary evaporator |
| Sand (acid-washed) | Thin Layer Chromatography (TLC) plates and chamber |
| TLC visualization agent (e.g., UV lamp) | Test tubes or fraction collection vials |
Workflow Overview
Sources
- 1. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 6. chromtech.com [chromtech.com]
- 7. rnlkwc.ac.in [rnlkwc.ac.in]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. labtech.tn [labtech.tn]
- 12. waters.com [waters.com]
- 13. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. www-s3-live.kent.edu [www-s3-live.kent.edu]
Synthesis of 4-propoxy-4'-cyanobiphenyl from 4-Bromo-4'-propoxy-1,1'-biphenyl
Introduction: The Significance of Cyanobiphenyls
4-Alkoxy-4'-cyanobiphenyls are a cornerstone class of molecules in materials science, renowned for their application as nematic liquid crystals in display technologies.[1][2] Their unique properties, such as a strong positive dielectric anisotropy imparted by the terminal cyano group, and the thermal stability of the biphenyl core, make them indispensable components in liquid crystal displays (LCDs).[3] 4-propoxy-4'-cyanobiphenyl (3OCB), the target of this protocol, is a key member of this family, valued for its specific mesophase transition temperatures.[4][5]
This document provides a comprehensive guide for the synthesis of 4-propoxy-4'-cyanobiphenyl starting from its precursor, 4-bromo-4'-propoxy-1,1'-biphenyl. We will delve into the strategic considerations for the crucial cyanation step, present a robust and detailed experimental protocol, and discuss the underlying chemical principles to empower researchers in drug development and materials science with a reliable synthetic route.
Synthetic Strategy: Choosing the Right Path to Cyanation
The core transformation required is the substitution of a bromine atom on an aromatic ring with a cyano group. Two primary methodologies dominate this field: the classic Rosenmund-von Braun reaction and modern palladium-catalyzed cyanation.
-
Rosenmund-von Braun Reaction: This long-established method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at elevated temperatures (150-250 °C) in a polar aprotic solvent like DMF, NMP, or pyridine.[6][7][8] While effective, the classic protocol can suffer from harsh conditions and difficult product purification due to copper salt residues.[6] Modified versions using catalytic amounts of copper have been developed to mitigate these issues.[6][9]
-
Palladium-Catalyzed Cyanation: Representing a significant advancement, palladium-catalyzed cross-coupling reactions offer a milder and more versatile route to aryl nitriles.[10][11] These reactions employ a palladium catalyst, a suitable phosphine ligand, and a less toxic cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[10][11][12] The key advantages include lower reaction temperatures, higher functional group tolerance, and generally cleaner reactions.[10][13]
For this guide, we will focus on the Rosenmund-von Braun reaction . Despite the higher temperatures, its procedural simplicity, the relatively low cost of copper cyanide, and its proven reliability for substrates like cyanobiphenyls make it a highly valuable and instructive method for a research setting. We will detail a protocol that ensures high yield and purity through careful execution of the reaction and subsequent purification steps.
A Note on the Precursor: Synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl
The starting material for our protocol can be efficiently synthesized using the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction .[1][14] This powerful C-C bond-forming reaction typically involves coupling (4-bromophenyl)boronic acid with 1-bromo-4-propoxybenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃).[15][16] This approach offers high yields and excellent regioselectivity, providing a reliable source for the necessary precursor.
Detailed Experimental Protocol: Rosenmund-von Braun Cyanation
This protocol details the conversion of 4-bromo-4'-propoxy-1,1'-biphenyl to 4-propoxy-4'-cyanobiphenyl.
Reaction Scheme:
(Caption: Conversion of 4-bromo-4'-propoxy-1,1'-biphenyl to 4-propoxy-4'-cyanobiphenyl via the Rosenmund-von Braun reaction.)
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Recommended Purity |
| 4-Bromo-4'-propoxy-1,1'-biphenyl | 67912-34-1 | C₁₅H₁₅BrO | 291.18 | >98% |
| Copper(I) Cyanide (CuCN) | 544-92-3 | CuCN | 89.56 | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
| Ferric Chloride (FeCl₃) | 7705-08-0 | FeCl₃ | 162.20 | >97% |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 | ~37% |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and hot plate with a sand or oil bath
-
Nitrogen or Argon gas inlet and bubbler
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
CRITICAL SAFETY PRECAUTIONS
Copper(I) Cyanide is extremely toxic and fatal if swallowed, inhaled, or in contact with skin. [17][18][19]
-
ALWAYS handle CuCN inside a certified chemical fume hood.[20]
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles.[17]
-
NEVER allow copper cyanide to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas.[18][20]
-
Cyanide Waste Disposal: All solid and liquid waste containing cyanide must be quenched before disposal. A common method is to treat the waste with an excess of aqueous sodium hypochlorite (bleach) or alkaline hydrogen peroxide to oxidize the cyanide to the much less toxic cyanate. This procedure must be done in a fume hood and according to your institution's safety guidelines.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter. Ensure all glassware is oven-dried to remove moisture.
-
Place the flask in a heating mantle or an oil/sand bath.
-
Flush the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction. Causality: An inert atmosphere prevents potential oxidative side reactions at high temperatures.
-
-
Charging the Flask:
-
Under a positive flow of nitrogen, add 4-bromo-4'-propoxy-1,1'-biphenyl (10.0 g, 34.3 mmol) to the flask.
-
Carefully add copper(I) cyanide (4.6 g, 51.5 mmol, 1.5 equivalents). Causality: An excess of CuCN is used to ensure the complete consumption of the aryl bromide and drive the reaction to completion.[6]
-
Add 100 mL of anhydrous N,N-dimethylformamide (DMF) via cannula or syringe. Causality: DMF is a polar aprotic solvent with a high boiling point, which is necessary to dissolve the reactants and facilitate the reaction at the required temperature.[6]
-
-
Reaction Conditions:
-
Begin stirring the suspension and slowly heat the mixture to 160-170 °C .
-
Maintain the reaction at this temperature for 18-24 hours . The mixture will typically turn dark brown or black.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexanes:EtOAc). The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Extraction:
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (< 40 °C).
-
Prepare a work-up solution by dissolving ferric chloride (20 g) in 200 mL of water and adding 20 mL of concentrated HCl. This solution should be prepared in a large beaker or flask.
-
Slowly and carefully pour the cooled reaction mixture into the stirred ferric chloride solution in the fume hood. Causality: The acidic FeCl₃ solution serves two purposes: it complexes with the copper salts (both CuCN and the CuBr byproduct) to form water-soluble species, and it protonates any excess cyanide, which must be done in a well-ventilated fume hood.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark solid.
-
-
Purification:
-
Column Chromatography: Purify the crude solid by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or toluene and load it onto the column.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 Hexanes:EtOAc). Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization: For optimal purity, required for liquid crystal applications, recrystallize the product from hot ethanol or isopropanol.[21]
-
Dissolve the solid from the column in a minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization of 4-propoxy-4'-cyanobiphenyl
-
Appearance: White crystalline solid.
-
Yield: Typically 75-85% after purification.
-
Melting Point: 74-75 °C.[4]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.69 (d, 2H), 7.62 (d, 2H), 7.55 (d, 2H), 6.99 (d, 2H), 4.00 (t, 2H), 1.84 (m, 2H), 1.05 (t, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 160.0, 145.5, 132.8, 131.5, 128.6, 127.5, 119.2, 115.5, 110.8, 69.8, 22.6, 10.5.
-
FTIR (KBr, cm⁻¹): ν 2225 (strong, sharp C≡N stretch).[4]
-
MS (EI): m/z 237.1 (M⁺).
Workflow and Discussion
The successful synthesis of high-purity 4-propoxy-4'-cyanobiphenyl hinges on careful execution at each stage, from the anhydrous reaction conditions to the final purification.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-propoxy-4'-cyanobiphenyl.
Mechanistic Insight and Troubleshooting
The mechanism of the Rosenmund-von Braun reaction is thought to involve an oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[6] The induction period often observed in these reactions can be attributed to the initial heterogeneous nature of the mixture, which becomes more homogeneous as the reaction progresses and products are formed.[22]
Troubleshooting:
-
Low Yield: Incomplete reaction is the most common cause. Ensure the reaction temperature is maintained and the duration is sufficient. The quality of the CuCN is also critical; use a fresh, dry source.
-
Difficult Purification: The formation of copper-containing byproducts can complicate purification. A thorough acidic work-up with a complexing agent like FeCl₃ is essential to remove the bulk of these salts before chromatography. If the product is still impure, a second recrystallization may be necessary.
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 4-propoxy-4'-cyanobiphenyl from 4-bromo-4'-propoxy-1,1'-biphenyl via the Rosenmund-von Braun reaction. By adhering to the outlined procedures, particularly the stringent safety precautions and purification techniques, researchers can reliably produce this valuable liquid crystal intermediate in high yield and purity. This robust methodology serves as a foundational technique for scientists working in materials chemistry and the development of advanced optical materials.
References
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
St. Jean, D. J., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 53(33), 8794-8798. Available from: [Link]
-
Verma, A., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(80), 10355-10358. Available from: [Link]
-
Anderson, K. W., et al. (2006). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 8(26), 5947-5950. Available from: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Copper Cyanide. Retrieved from [Link]
-
Neetha, M., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(57), 34651-34671. Available from: [Link]
-
SciSpace. (n.d.). Publications on Rosenmund–von Braun reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Dubey, P., et al. (2017). Thermodynamical Properties and Infrared Spectra of 4-n-propoxy-4´-cyanobiphenyl: Hartree-Fock and Density Functional Theory Methods. Oriental Journal of Chemistry, 33(6). Available from: [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
-
Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. The Journal of Organic Chemistry, 6(6), 795-803. Available from: [Link]
-
Gray, G. W. (2012). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. White Rose Research Online. Available from: [Link]
- Chan, A. (2014). The Suzuki Reaction.
-
Mistry, D. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds. Available from: [Link]
-
Imrie, C. T., et al. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1706-1716. Available from: [Link]
-
ResearchGate. (n.d.). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]
-
Tradeindia. (n.d.). 4-Propoxy-4'-Cyanobiphenyl - CAS NO.52709-86-1. Retrieved from [Link]
-
Chem Reactor. (2024). Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link] (Note: Generic YouTube reference, actual link would be specific).
-
Saiz, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399. Available from: [Link]
- Google Patents. (n.d.). US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.
-
Lagerwall, J. P. F. (2018). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 45(13-15), 1896-1911. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4′. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. electroactmater.com [electroactmater.com]
- 5. 4-propoxy-4'-cyanobiphenyl - Cas No.52709-86-1, 99.99% Purity, White Powder For Organic Synthesis And Electron Grade Applications at Best Price in Qingdao | Qingdao Qy Liquid Crystal Co. Ltd. [tradeindia.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. nj.gov [nj.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 4-Bromo-4'-propoxy-1,1'-biphenyl Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your yields. As your dedicated application scientist, I will walk you through the critical parameters of the Suzuki-Miyaura coupling, the most common synthetic route, and explore viable alternatives, ensuring that every step is grounded in solid scientific principles and practical, field-tested experience.
Diagram: Synthetic Pathway for 4-Bromo-4'-propoxy-1,1'-biphenyl via Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl, providing explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of 4-Bromo-4'-propoxy-1,1'-biphenyl. What are the likely causes and how can I improve it?
Low yields in Suzuki-Miyaura coupling are a common frustration, often stemming from a few critical factors. Let's break them down:
A1: Catalyst and Ligand Inactivity
-
The Problem: The active form of the catalyst is Palladium(0), and if your Pd(0) species is oxidized to Pd(II) by atmospheric oxygen, or if the phosphine ligand oxidizes, the catalytic cycle will be inhibited.[1]
-
The Solution:
-
Inert Atmosphere: Ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen). This involves using Schlenk techniques and thoroughly degassing all solvents and reagents.
-
Catalyst Choice: For coupling aryl bromides, a variety of palladium catalysts can be effective. While Pd(PPh₃)₄ is common, consider using more robust and active pre-catalysts like Pd(dppf)Cl₂ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand.[2] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can be particularly effective for challenging couplings.[3]
-
A2: Issues with the Boronic Acid
-
The Problem: Arylboronic acids, including 4-propoxyphenylboronic acid, can be prone to decomposition, especially through protodeboronation, where the C-B bond is cleaved.[1][4] The presence of water and certain bases can exacerbate this.
-
The Solution:
-
High-Purity Reagents: Use high-purity 4-propoxyphenylboronic acid. If the quality is questionable, consider recrystallizing it before use.
-
Stable Alternatives: For greater stability, you can use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] These are often more robust and can be used in place of the boronic acid.
-
A3: Inefficient Base and Solvent System
-
The Problem: The choice of base and solvent is critical for activating the boronic acid and ensuring all reactants are in the appropriate phase for the reaction to proceed efficiently.[5][6] An incompatible system can lead to poor yields.
-
The Solution:
-
Base Selection: A common and effective base for Suzuki couplings is sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[5] For more challenging couplings, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective due to their higher solubility in organic solvents and different reactivity profiles.[5][6]
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often used.[3] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the aryl halide and boronic acid. The ratio of organic solvent to water should be optimized to ensure efficient mixing and reaction.
-
Q2: I am observing significant amounts of homocoupling byproducts (e.g., 4,4'-dipropoxybiphenyl or 4,4'-dibromobiphenyl). How can I minimize their formation?
Homocoupling is a common side reaction in Suzuki couplings, and its prevalence can be influenced by several factors.
-
The Problem: The presence of oxygen can promote the homocoupling of the boronic acid.[7] Additionally, high temperatures and certain catalyst systems can favor this side reaction.
-
The Solution:
-
Strictly Anaerobic Conditions: As with preventing catalyst deactivation, maintaining a rigorously oxygen-free environment is crucial to minimize homocoupling.
-
Stoichiometry Control: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help to drive the cross-coupling reaction to completion and reduce the likelihood of the aryl halide homocoupling.
-
Reaction Temperature: While heating is often necessary, excessively high temperatures can promote side reactions. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. For many Suzuki couplings of aryl bromides, a temperature range of 80-100 °C is a good starting point.[3]
-
Q3: Could the propoxy group on my boronic acid be causing any specific problems?
While the propoxy group is generally stable under Suzuki coupling conditions, there are a few potential issues to be aware of.
-
The Problem: In rare cases, under harsh basic conditions or with certain catalyst systems, ether cleavage could theoretically occur, though this is not a common issue in standard Suzuki reactions. A more likely issue is the electronic effect of the electron-donating propoxy group, which can make the arylboronic acid slightly less reactive.
-
The Solution:
-
Mild Base: If you suspect any issues related to the propoxy group, using a milder base like potassium fluoride (KF) might be beneficial, although this can sometimes lead to slower reaction rates.[8]
-
Optimized Catalyst System: For electron-rich boronic acids, a highly active catalyst system, potentially with a more electron-poor phosphine ligand, might improve reaction kinetics.
-
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol for 4-Bromo-4'-propoxy-1,1'-biphenyl
This protocol provides a robust starting point for your synthesis. Optimization may be required based on the purity of your starting materials and your specific laboratory setup.
Materials:
-
4-Bromoiodobenzene (or 4-dibromobenzene) (1.0 equiv)
-
4-Propoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoiodobenzene (1.0 equiv), 4-propoxyphenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
Purification Protocol
1. Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate) is a good starting point for eluting the less polar biphenyl product while retaining more polar impurities.
2. Recrystallization:
-
Solvent Selection: The ideal solvent for recrystallization will dissolve the crude product well at elevated temperatures but poorly at room temperature. For biphenyl compounds, common recrystallization solvents include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes.[9]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data Summary
The choice of reaction parameters can significantly impact the yield. The following table provides a comparative overview based on literature for similar Suzuki-Miyaura couplings.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 90 | 4-6 | 85-95 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6-12 | 80-90 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2-4 | >90 |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | DMF/H₂O | 80 | 8-16 | 88-98 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be used as a general guide.[5][6]
Alternative Synthetic Routes
If you encounter persistent issues with the Suzuki-Miyaura coupling, consider these alternative methods:
Ullmann Coupling
The Ullmann reaction is a classic method for forming biaryl bonds using copper catalysis.[10][11][12][13][14] It typically requires higher temperatures than Suzuki coupling.
-
General Reaction: Coupling of two aryl halides in the presence of a copper catalyst. For an unsymmetrical product like 4-Bromo-4'-propoxy-1,1'-biphenyl, this would likely involve a multi-step synthesis to generate a suitable intermediate for a final Ullmann coupling step.
-
Challenges: High reaction temperatures, often requiring stoichiometric amounts of copper, and sometimes leading to a mixture of products.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[15][16][17]
-
Potential Route: One could envision a route where a brominated biphenyl is coupled with a vinyl ether, followed by hydrolysis and propylation, or a direct coupling with propyl vinyl ether, though this might be less straightforward.
-
Challenges: Regioselectivity can be an issue, and the conditions might not be compatible with all functional groups.
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting low-yield synthesis.
References
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Retrieved from [Link]
-
General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - NIH. (2025, November 26). Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]
-
Ullmann coupling: the first publication - OperaChem. Retrieved from [Link]
-
Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry. Retrieved from [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Retrieved from [Link]
-
(PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex - ResearchGate. (2025, August 6). Retrieved from [Link]
-
High-Power and High-Performance Catalyst for Suzuki Coupling Reaction - ResearchGate. (2025, November 20). Retrieved from [Link]
-
Mizoroki-Heck Reaction - SynArchive. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
-
Purification of polybrominated biphenyl congeners - PubMed. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Retrieved from [Link]
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Heck Reaction [organic-chemistry.org]
- 16. synarchive.com [synarchive.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of brominated biphenyls
Welcome to the Technical Support Center for the synthesis of brominated biphenyls. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing these important compounds. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, ensuring the integrity and success of your experimental outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured to help you diagnose and resolve specific issues that may arise during the synthesis of brominated biphenyls.
Issue 1: Low or No Yield of the Desired Brominated Biphenyl
Q1: My Suzuki-Miyaura coupling reaction to synthesize a brominated biphenyl is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A1: Low or nonexistent yields in Suzuki-Miyaura couplings for biphenyl synthesis can often be traced back to several critical factors related to the catalyst, ligands, base, and solvent system. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ, a process that can sometimes be inefficient[1]. Oxygen can also deactivate the catalyst through oxidation[2].
-
Solution: Ensure your palladium source is of high quality and has been stored under inert conditions. Thoroughly degas all solvents and reagents to remove dissolved oxygen. Consider using a precatalyst that more readily forms the active Pd(0) species[1].
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of both the oxidative addition and reductive elimination steps of the catalytic cycle[1].
-
Solution: For less reactive aryl chlorides, bulky and electron-donating phosphine ligands are often necessary to promote oxidative addition. Conversely, for electron-rich aryl halides, electron-rich and bulky phosphine ligands can also be beneficial[1]. It is advisable to screen a variety of ligands to find the optimal one for your specific substrates.
-
-
Base and Solvent Incompatibility: The choice of base and solvent is critical for the reaction's success and can influence the formation of byproducts[1].
-
Solution: The polarity of the solvent is a critical parameter. While polar solvents generally facilitate the reaction, this is not a universal rule[3]. It is recommended to screen different base and solvent combinations to find the optimal conditions for your specific reaction.
-
Issue 2: Presence of Homocoupling Byproducts
Q2: I am observing significant amounts of homocoupled products (e.g., biphenyl from the boronic acid or a symmetrical biphenyl from the aryl halide) in my Suzuki-Miyaura reaction mixture. How can I minimize these side reactions?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. The primary culprit is often the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid[2]. Homocoupling of the aryl halide can also occur.
-
Minimizing Oxygen: Rigorous exclusion of oxygen is paramount.
-
Solution: Thoroughly degas all solvents and water used in the reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintain a positive pressure of an inert gas throughout the reaction setup.
-
-
Optimizing Reaction Conditions:
Below is a troubleshooting flowchart to guide your efforts in minimizing homocoupling.
Caption: Troubleshooting flowchart for addressing homocoupling in Suzuki coupling reactions.
Issue 3: Over-bromination and Poor Regioselectivity in Direct Bromination
Q3: During the direct bromination of biphenyl, I am obtaining a mixture of mono-, di-, and even tri-brominated products, and the regioselectivity is poor. How can I improve the selectivity for a specific brominated biphenyl?
A3: Controlling the extent of bromination and directing the bromine to a specific position on the biphenyl rings are common challenges in electrophilic aromatic substitution.
-
Preventing Over-bromination: Over-bromination occurs when the reaction is too aggressive or the stoichiometry is not carefully controlled[4].
-
Solution:
-
Stoichiometry: Use a stoichiometric amount of the brominating agent. For mono-bromination, a slight excess (1.0 to 1.1 equivalents) of the brominating agent, such as N-Bromosuccinimide (NBS), is often sufficient[4].
-
Temperature Control: Maintain low reaction temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help control the reaction rate and minimize over-bromination[4].
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the desired product[4].
-
-
-
Improving Regioselectivity: The different positions on the biphenyl rings can have similar electron densities, making them all susceptible to electrophilic attack and leading to poor regioselectivity[4].
-
Solution:
-
Solvent and Temperature: The choice of solvent and temperature can significantly influence the isomer distribution. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) can sometimes enhance selectivity[4]. Low temperatures are generally preferred for better control[4].
-
Protecting Groups: A highly effective method to achieve regioselectivity is to use a protecting group strategy. By temporarily introducing a bulky protecting group, you can create steric hindrance that directs the incoming bromine to a specific, less hindered position. The protecting group is then removed in a subsequent step[4].
-
-
The following diagram illustrates the decision-making process for optimizing direct bromination reactions.
Caption: Decision tree for troubleshooting over-bromination and poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing brominated biphenyls?
A1: The most common methods for synthesizing brominated biphenyls include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide is a versatile method for creating unsymmetrical biaryls[3][5].
-
Sandmeyer Reaction: This reaction allows for the synthesis of aryl halides from aryl diazonium salts, which are typically prepared from anilines[6][7]. It proceeds via a radical-nucleophilic aromatic substitution mechanism[6][7].
-
Direct Electrophilic Bromination: Biphenyls can undergo electrophilic aromatic substitution with brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS)[8][9].
Q2: Are there any particularly hazardous side reactions I should be aware of?
A2: Yes, under certain conditions, the synthesis or thermal treatment of brominated biphenyls can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[10][11]. This is more likely to occur at high temperatures, such as in pyrolysis or uncontrolled incineration, and can be promoted by the presence of certain metals or other substances[10]. It is crucial to work in a well-ventilated area and take appropriate safety precautions.
Q3: What are some common byproducts in the Sandmeyer reaction for preparing brominated biphenyls?
A3: The Sandmeyer reaction proceeds through a radical mechanism, which is supported by the detection of biaryl byproducts[6][7]. This means that in addition to the desired brominated biphenyl, you may observe the formation of symmetrical biphenyls from the coupling of two aryl radicals.
Q4: How can I purify my brominated biphenyl product from the reaction mixture?
A4: Purification of brominated biphenyls typically involves a combination of techniques. Common methods include:
-
Recrystallization: This is often a first step to remove major impurities.
-
Column Chromatography: Adsorption chromatography on silica gel or alumina is a widely used technique to separate the desired product from starting materials and byproducts[12].
-
Reversed-Phase Chromatography: For separating structurally similar brominated biphenyl congeners, reversed-phase chromatography can be very effective[12].
Q5: What analytical techniques are best for identifying and quantifying brominated biphenyls and their byproducts?
A5: Gas chromatography (GC) is the primary method for analyzing brominated biphenyls. For definitive identification and quantification, GC coupled with mass spectrometry (MS) is indispensable[13]. An electron capture detector (ECD) can also be used with GC for sensitive detection of these halogenated compounds[13].
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl boronic acid (1.2 equivalents), the brominated aryl halide (1.0 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Direct Bromination with NBS
-
Dissolve the biphenyl starting material (1.0 equivalent) in a suitable solvent (e.g., DMF or CCl₄) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise over a period of 15-30 minutes. For reactions in non-polar solvents like CCl₄, a radical initiator (e.g., AIBN or benzoyl peroxide) may be added for benzylic bromination[9].
-
Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Synthesis Method | Common Side Reactions | Key Parameters to Control |
| Suzuki-Miyaura Coupling | Homocoupling of boronic acid, Homocoupling of aryl halide | Oxygen exclusion, Ligand choice, Base/solvent system, Temperature |
| Direct Bromination | Over-bromination (di-, tri-bromination), Poor regioselectivity | Stoichiometry of brominating agent, Temperature, Reaction time, Solvent |
| Sandmeyer Reaction | Formation of biaryl byproducts | Purity of diazonium salt, Temperature |
References
- Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis - Benchchem. (n.d.).
- Troubleshooting homocoupling in 4-Methylbiphenyl synthesis - Benchchem. (n.d.).
- Purification of polybrominated biphenyl congeners. (n.d.). PubMed.
- Post-combustion syntheses of PCDD/F and PBDD/F from halogen-rich fuel is suppressed by a pebble heater technology | Request PDF. (n.d.). ResearchGate.
- Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs) from oxidation of brominated flame retardants (BFRs). (2020). PubMed.
- What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? I didn't find something reliable. (2020). Quora.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH.
- Polychlorinated biphenyl. (n.d.). Wikipedia.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Process for bromination of biphenyl with brcl. (n.d.). Google Patents.
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- Bromination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Struggling with Suzuki Reaction. (n.d.). Reddit.
- Toxicological Profile for Polybrominated Biphenyls. (n.d.).
- Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole - Benchchem. (n.d.).
- 4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses Procedure.
- (a) Schematic representation of bromination of biphenyl compound in the presence of peptide catalyst. (n.d.). ResearchGate.
- Polybrominated Biphenyls | Request PDF. (n.d.). ResearchGate.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
- Sustainable Aerobic Bromination with Controllable Chemoselectivity | ACS Omega. (2023).
- Synthesis of bromobiphenyls. (n.d.). Google Patents.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- Selective bromination of aromatic compounds. (n.d.). Google Patents.
- Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). (n.d.). US EPA.
- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
- Post-combustion syntheses of PCDD/F and PBDD/F from halogen-rich fuel is suppressed by a pebble heater technology. (n.d.). Semantic Scholar.
- common side reactions during the formation of brominated dienes - Benchchem. (n.d.).
- Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. (n.d.). PubMed.
- Polybrominated biphenyls (PBBs) (HSG 83, 1993). (n.d.). Inchem.org.
- A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. (n.d.). CECRI, Karaikudi.
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- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs) from oxidation of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Optimization of reaction conditions for the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl
Welcome to the technical support center for the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. Our focus is on explaining the causality behind experimental choices to empower you to resolve challenges effectively.
Introduction: Strategic Approaches to Synthesis
4-Bromo-4'-propoxy-1,1'-biphenyl is a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. Its preparation typically involves forming the core biphenyl structure and installing the propoxy group. Two primary, robust strategies are commonly employed:
-
Direct Suzuki-Miyaura Coupling: This approach directly couples an aryl halide with a pre-functionalized arylboronic acid, such as reacting 1,4-dibromobenzene with (4-propoxyphenyl)boronic acid. This is often the most convergent route.
-
Sequential Suzuki Coupling and Williamson Ether Synthesis: This two-step method first constructs the 4-bromo-4'-hydroxybiphenyl scaffold via a Suzuki coupling, followed by O-alkylation of the phenolic hydroxyl group with a propyl halide to form the target ether. This route offers flexibility if the hydroxybiphenyl intermediate is readily available or if the propoxy-substituted boronic acid is not.
This guide will address the critical parameters and potential pitfalls associated with both methodologies.
Caption: Overview of the two primary synthetic strategies.
Part 1: The Suzuki-Miyaura Coupling Reaction - Troubleshooting & FAQs
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its ability to form C-C bonds.[1][2] However, its complexity, involving a multi-step catalytic cycle, presents several opportunities for failure or side reactions.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Question 1: My Suzuki coupling reaction resulted in a low yield or failed completely. What are the most likely causes?
This is a common issue that can typically be traced to one of four areas: catalyst activity, reagent quality, reaction conditions, or inadequate inert atmosphere.
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[3] If your reaction mixture is not properly degassed, the catalyst can oxidize to inactive Pd(II) or form palladium black, reducing its efficacy.[4]
-
Solution: Ensure all solvents and water are rigorously degassed before use by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes or by using the freeze-pump-thaw method.[5] Maintain a positive pressure of inert gas throughout the entire reaction setup. For challenging couplings, using more stable palladium pre-catalysts, often complexed with bulky, electron-rich phosphine ligands like XPhos or SPhos, can be beneficial.[5][6]
-
-
Poor Reagent Quality (Boronic Acid): Boronic acids are susceptible to degradation over time, particularly through a process called protodeboronation where the C-B bond is cleaved by water or other protic sources.[3] They can also self-condense to form cyclic boroxine trimers, which can be less reactive.[1]
-
Solution: Use fresh or recently purchased boronic acid. If its quality is suspect, consider converting it to a more stable boronate ester, such as a pinacol ester, which is less prone to degradation.[3]
-
-
Ineffective Base or Solvent System: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7] Its effectiveness is highly dependent on its solubility and strength in the chosen solvent.
-
Solution: Screen different bases. While K₂CO₃ is a common starting point, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially for less reactive aryl chlorides or bromides.[5][6] The solvent system must solubilize the reactants. A mixture of an organic solvent (e.g., dioxane, toluene, THF) with water often improves the solubility of the inorganic base and accelerates the reaction.[5]
-
Question 2: My analysis shows significant amounts of side products, such as homocoupled biphenyls and dehalogenated starting material. How can I suppress these?
Side product formation points to specific, competing reaction pathways that can be minimized by adjusting the reaction conditions.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. This pathway is often promoted by the presence of oxygen, which can facilitate the formation of Pd(II) species that drive this side reaction.[1]
-
Solution: As with low yield issues, rigorous degassing is the primary solution.[5] Using a pre-catalyst that generates the active Pd(0) species cleanly and efficiently can also help. Additionally, using a slight excess (1.1-1.2 equivalents) of the boronic acid can be optimal, but a large excess can sometimes favor homocoupling.
-
-
Dehalogenation: This side reaction reduces the aryl halide starting material to an arene (e.g., 1,4-dibromobenzene is reduced to bromobenzene). It can occur if a hydride source is present in the reaction mixture, which can be the solvent or impurities.[1][3]
-
Solution: Ensure you are using high-purity, dry solvents. If dehalogenation persists, switching to a milder base or a different solvent system may be necessary. Employing a more efficient catalyst system with bulky ligands can also favor the desired cross-coupling pathway over dehalogenation.[5]
-
Optimization of Suzuki Coupling Conditions
The interplay between catalyst, ligand, base, and solvent is critical. The following table provides a starting point for optimization.
| Parameter | Options | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable Pd(0) source but can be sensitive. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) pre-catalysts that are reduced in situ; they must be paired with a ligand.[6] |
| Ligand | PPh₃, Buchwald ligands (XPhos, SPhos), dppf | For simple aryl bromides, PPh₃ may suffice. For more challenging or electron-rich systems, bulky, electron-rich phosphine ligands (e.g., XPhos) are superior as they accelerate both oxidative addition and reductive elimination.[5][6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | K₂CO₃ is a good first choice. Cs₂CO₃ is more soluble and effective in many organic solvents.[6] K₃PO₄ is a strong base often used in anhydrous conditions. NaHCO₃ is a milder option if base-sensitive functional groups are present.[8] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | The solvent must solubilize the organic reactants while allowing the base to function. Biphasic systems like Toluene/H₂O are very common.[5] Dioxane is an excellent solvent but can form peroxides.[3][8] |
| Temperature | 70 - 110 °C | Most reactions require heating to proceed at a reasonable rate. Start around 80-90 °C. Overheating can sometimes lead to catalyst decomposition or increased side reactions. |
Part 2: The Williamson Ether Synthesis - Troubleshooting & FAQs
This classic Sₙ2 reaction is used to form the propoxy ether from 4-bromo-4'-hydroxybiphenyl and a propyl halide. While generally reliable, success depends on ensuring conditions that strongly favor bimolecular nucleophilic substitution.[9]
Caption: Reaction workflow for the Williamson ether synthesis step.
Question 3: My ether synthesis is slow or incomplete. How can I drive it to completion?
Incomplete conversion is usually due to insufficient nucleophilicity of the phenoxide or low reactivity of the electrophile.
-
Incomplete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide anion.
-
Solution: Ensure you are using at least one equivalent of a sufficiently strong base. While NaOH or KOH are effective, anhydrous K₂CO₃ or Cs₂CO₃ are often preferred for their ease of handling and high reactivity in polar aprotic solvents like DMF or acetonitrile. These solvents are ideal for Sₙ2 reactions.[10] Using a slight excess of the base (1.2-1.5 equivalents) can help drive the initial deprotonation to completion.
-
-
Reaction Temperature and Time: Sₙ2 reactions are kinetically controlled.
-
Solution: Gently heating the reaction (e.g., to 50-80 °C) will increase the reaction rate. Monitor the reaction by TLC or LC-MS to determine when the starting material has been consumed.
-
-
Reactivity of the Alkylating Agent: The leaving group on the propyl chain is important.
-
Solution: 1-Bromopropane is a good substrate. 1-Iodopropane is more reactive but also more expensive and less stable. Using an alkyl sulfonate (e.g., propyl tosylate) is another excellent option as sulfonates are superb leaving groups.[10]
-
Question 4: I'm observing an alkene byproduct. What is causing this and how can I avoid it?
The formation of propene is a result of a competing E2 (elimination) reaction. While Sₙ2 is heavily favored for primary alkyl halides like 1-bromopropane, elimination can become significant under suboptimal conditions.[11]
-
Cause: The alkoxide, in addition to being a good nucleophile, is also a base. If it abstracts a proton from the beta-carbon of the alkyl halide, elimination occurs. This is more common with sterically hindered bases or secondary/tertiary alkyl halides.
-
Solution:
-
Avoid Sterically Hindered Bases: Use a non-hindered base like K₂CO₃.
-
Control Temperature: Higher temperatures tend to favor elimination over substitution. Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) are known to promote Sₙ2 reactions.[10]
-
-
Part 3: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 1,4-Dibromobenzene and (4-propoxyphenyl)boronic acid
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dibromobenzene (1.0 eq), (4-propoxyphenyl)boronic acid (1.1 eq)[12][13][14][15][16], and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add a degassed 3:1 mixture of Toluene:H₂O via syringe. The reaction should be approximately 0.2 M in the limiting reagent.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq, 2 mol%).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-4'-propoxy-1,1'-biphenyl.[17]
Protocol 2: Williamson Ether Synthesis of 4-Bromo-4'-hydroxybiphenyl
-
Setup: To a round-bottom flask with a stir bar, add 4-Bromo-4'-hydroxybiphenyl (1.0 eq)[18][19][20][21][22] and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the solids (approx. 0.3 M). Add 1-bromopropane (1.2 eq).
-
Reaction: Heat the mixture to 60 °C and stir until TLC analysis indicates complete consumption of the starting phenol (typically 3-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by flash chromatography if necessary.[23][24]
References
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. US3705203A - Method for purifying biphenyl.
-
Studylib. Biphenyl Purification: Chromatography Lab. Available from: [Link]
-
PubMed. Purification of polybrominated biphenyl congeners. J Toxicol Environ Health. 1982 Mar;9(3):423-38. Available from: [Link]
- Benchchem. Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-07). Available from: [Link]
- Google Patents. CN101045670A - Process for purifying biphenyl.
-
ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. Available from: [Link]
- Google Patents. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
- Benchchem. Technical Support Center: Optimization of Suzuki Coupling Reactions for Aryl Bromides.
-
GlobalChemMall. (4-propoxyphenyl)boronic acid. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016-01-05). Available from: [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. (2014-03-17). Available from: [Link]
-
The Suzuki Reaction. (2014-02-06). Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Chem-Station Int. Ed. Williamson Ether Synthesis. (2014-04-13). Available from: [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. (2024-02-23). Available from: [Link]
-
Exploring 4-Propoxyphenylboronic Acid: Properties and Applications. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. (2023). Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018-05-02). Available from: [Link]
-
CAS Common Chemistry. 4-Bromo-4′-hydroxybiphenyl. Available from: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
PubChem. 4-Bromo-4'-hydroxybiphenyl. Available from: [Link]
-
PubChem. 4-Propoxyphenylboronic Acid. Available from: [Link]
-
gsrs. 4-BROMO-4'-HYDROXYBIPHENYL. Available from: [Link]
-
NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available from: [Link]
-
LookChem. Buy 4-Bromo-4'-hydroxybiphenyl Industrial Grade from Allychem/BBChem Co.,LTD,DALIAN. (2024-01-01). Available from: [Link]
-
Organic Syntheses Procedure. p-BROMOBIPHENYL. Available from: [Link]
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Removal of impurities from 4-Bromo-4'-propoxy-1,1'-biphenyl
An In-Depth Technical Guide to the Purification of 4-Bromo-4'-propoxy-1,1'-biphenyl
Technical Support Center
Topic: Removal of Impurities from 4-Bromo-4'-propoxy-1,1'-biphenyl
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides expert insights and practical, step-by-step protocols for the purification of 4-Bromo-4'-propoxy-1,1'-biphenyl. As a Senior Application Scientist, my objective is to explain not just the "how" but the critical "why" behind each step, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs): Impurity Profile & Initial Assessment
Q1: What are the most common impurities I should expect in my crude 4-Bromo-4'-propoxy-1,1'-biphenyl?
A1: The impurity profile is intrinsically linked to the synthetic route employed, which is most commonly a Palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.[1]
Common Impurities in Suzuki-Miyaura Coupling:
-
Unreacted Starting Materials: This could include compounds like 4-propoxyphenylboronic acid or its esters, and 1,4-dibromobenzene. Their presence is typically due to incomplete reaction kinetics or non-optimal stoichiometry.
-
Homocoupled Byproducts: These are significant impurities that form from the self-coupling of the starting materials. You will likely encounter 4,4'-dipropoxybiphenyl (from the boronic acid) and 4,4'-dibromobiphenyl (from the aryl halide).[2] This side reaction is competitive with the desired cross-coupling process.[3][4]
-
Protodeboronation Product: The boronic acid can be cleaved by residual water or protic solvents in the reaction mixture, leading to the formation of propoxybenzene. Subsequent coupling of this with the aryl halide is not possible, but it may remain as a low-boiling point impurity.
-
Debrominated Product: The target molecule, 4-Bromo-4'-propoxy-1,1'-biphenyl, can undergo reduction to form 4-propoxy-1,1'-biphenyl, particularly under harsh conditions or with certain catalyst/ligand combinations.
-
Catalyst Residues: Residual palladium catalyst and phosphine ligands (or their oxides) are common. While often present in small quantities, they can interfere with downstream applications and are typically removed via filtration or chromatography.
Q2: How can I quickly assess the purity of my crude product and identify these impurities?
A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective technique for initial purity assessment.[5][6] It provides a qualitative snapshot of the number of components in your crude mixture.
-
Principle of Operation: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7] Nonpolar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds have stronger interactions with the silica and move shorter distances (lower Rf).
-
Visualizing Your Sample: Since biphenyl compounds are UV-active due to their aromatic rings, they can be easily visualized under a UV lamp at 254 nm.[8]
-
Interpreting the TLC Plate: By co-spotting your crude material alongside available starting materials on the same TLC plate, you can tentatively identify them. The desired product, 4-Bromo-4'-propoxy-1,1'-biphenyl, is moderately polar. You can expect impurities to appear as follows:
-
Homocoupled Products: 4,4'-dibromobiphenyl will be less polar (higher Rf) than the product. 4,4'-dipropoxybiphenyl will have a polarity very similar to the product, often making it the most challenging impurity to separate.
-
Starting Materials: Their Rf values will vary, but they can be confirmed by running authentic standards.
-
Q3: What analytical techniques are recommended for definitive, quantitative purity analysis?
A3: For quantitative analysis required in drug development and for publication, more sophisticated techniques are necessary:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reverse-phase C18 or, even better, a Biphenyl stationary phase column can provide excellent separation of aromatic isomers and related impurities.[9][10][11][12] The output provides the percentage purity based on peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. It can separate and identify impurities based on their mass-to-charge ratio, confirming their molecular weight.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of your final compound. While not ideal for quantifying minor impurities without an internal standard, it can readily identify significant contaminants if their signals do not overlap with the product's signals.
Troubleshooting Guide: Purification Strategies
This section addresses common issues encountered during the purification of 4-Bromo-4'-propoxy-1,1'-biphenyl.
Workflow for Purification Strategy
Caption: Decision workflow for purifying 4-Bromo-4'-propoxy-1,1'-biphenyl.
Part 1: Recrystallization
Recrystallization is a powerful, scalable, and economical technique ideal for removing impurities with significantly different solubility profiles from the main product.[14]
Q4: How do I select the best solvent for recrystallizing 4-Bromo-4'-propoxy-1,1'-biphenyl?
A4: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[15] Given the biphenyl structure, solvents of low to intermediate polarity are good starting points. A mixed-solvent system often provides the best results.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent / System | Polarity | Rationale & Expected Outcome |
| Hexane / Heptane | Low | Poor Choice. Likely dissolves the compound too well even at room temperature, leading to very low recovery. |
| Toluene | Low | Poor Choice. Similar to hexane, it is likely too good a solvent, resulting in poor crystal yield. |
| Ethanol | Intermediate | Good Candidate. May dissolve the compound effectively when hot and allow for good crystal formation upon cooling. |
| Isopropanol | Intermediate | Good Candidate. Similar properties to ethanol and can be a very effective single solvent. |
| Ethanol / Water | Mixed | Excellent Candidate. Dissolve the compound in a minimum of hot ethanol (the "good" solvent), then add hot water (the "poor" solvent) dropwise until the solution becomes cloudy (the saturation point). This allows for fine-tuned control over crystallization. |
| Ethyl Acetate / Hexane | Mixed | Excellent Candidate. A common and effective system. Dissolve in hot ethyl acetate and add hexane until turbidity is observed. |
Q5: My compound is "oiling out" instead of forming crystals. What's wrong and how do I fix it?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent mixture. The liquid product separates before it can form a crystal lattice.
Causes & Solutions:
-
Cooling Too Quickly: Rapid cooling does not give molecules sufficient time to align into a crystal lattice. Solution: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Insulating the flask can help.
-
Solvent Polarity Mismatch: The solvent may be too nonpolar. Solution: Use a slightly more polar solvent or mixed-solvent system. If using a mixed system like ethanol/water, you may have added too much of the "poor" solvent (water). Try adding a small amount of the "good" solvent (ethanol) back to the hot mixture to redissolve the oil, then cool slowly.
-
High Impurity Load: High concentrations of impurities can depress the melting point and interfere with crystallization. Solution: First, pass the crude material through a short plug of silica gel with a nonpolar solvent (like hexanes/ethyl acetate) to remove highly polar or nonpolar baseline impurities, then attempt recrystallization.
Part 2: Flash Column Chromatography
This is the workhorse technique for purifying compounds with similar polarities that cannot be separated by recrystallization.[8]
Q6: Recrystallization failed to remove the 4,4'-dipropoxybiphenyl homocoupled byproduct. How do I develop an effective solvent system for column chromatography?
A6: Developing the right eluent system is critical and is done using TLC. The goal is to find a solvent mixture that gives your desired product an Rf value between 0.25 and 0.40 . This Rf range provides the optimal balance between resolution and elution time on a column.
Systematic Approach:
-
Start with a standard system: Begin with a mixture of a nonpolar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate). For example, start with 95:5 Hexane:Ethyl Acetate.
-
Adjust Polarity:
-
If the spots are too low on the TLC plate (low Rf), increase the polarity by increasing the proportion of ethyl acetate (e.g., to 90:10).
-
If the spots are too high (high Rf), decrease the polarity (e.g., to 98:2).
-
-
Consider Alternative Solvents: If you cannot achieve good separation between your product and the homocoupled impurity with Hexane/EtOAc, π-π interactions with an aromatic solvent can help. Try replacing some of the hexane with toluene (e.g., 80:15:5 Hexane:Toluene:Ethyl Acetate). Toluene can selectively retard the elution of aromatic compounds, potentially resolving your mixture.[8]
Q7: My product and an impurity are co-eluting. How can I improve the separation on the column?
A7: Co-elution occurs when the resolution is insufficient. Several factors can be optimized.
Caption: Troubleshooting guide for co-elution in column chromatography.
Key Solutions:
-
Reduce Sample Load: Overloading the column is a common mistake. A good rule of thumb is to use a silica gel to crude product mass ratio of at least 50:1.[8]
-
Use a Shallower Gradient: If you are running a gradient elution (gradually increasing solvent polarity), make the gradient shallower. A slower increase in polarity gives the compounds more time to resolve. If separation is particularly difficult, an isocratic elution (using a single, constant solvent mixture) may be necessary.
-
Change the Stationary Phase: While silica gel is standard, for very difficult separations of isomers, other stationary phases like alumina or even reverse-phase C18 silica can be used in flash chromatography.
-
Increase Column Length: A longer column provides more surface area for interaction, increasing the theoretical plates and improving resolution.
Part 3: High-Purity Purification
Q8: I need my compound to be >99.5% pure for a demanding application like reference standard preparation. Is preparative HPLC required?
A8: Yes. When purity levels exceeding 99.5% are required, and trace impurities from the synthesis persist after chromatography, preparative HPLC is the most effective method. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.
Key Considerations for Prep-HPLC:
-
Column Choice: A Biphenyl stationary phase is highly recommended for this class of compounds. The π-π interactions offered by the biphenyl ligands provide unique selectivity for aromatic molecules and can resolve isomers that are inseparable on standard C18 columns.[10][11][16]
-
Mobile Phase: A simple mobile phase of acetonitrile and water is typically sufficient.[9] For mass spectrometry-compatible methods, a small amount of formic acid (0.1%) can be added.[9]
-
Method Development: An analytical HPLC method must first be developed to demonstrate baseline separation of the target compound from all impurities. This analytical method is then scaled up to the preparative system.
Experimental Protocols
Protocol 1: TLC Analysis
-
Preparation: Dissolve a small amount (~1 mg) of your crude product in a volatile solvent like ethyl acetate or dichloromethane (~0.5 mL). Do the same for any available starting materials.
-
Spotting: Use a capillary tube to spot a small amount of each solution onto a silica gel TLC plate, about 1 cm from the bottom. Keep the spots small.
-
Development: Place the plate in a covered TLC chamber containing your chosen eluent. Ensure the solvent level is below the spots. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[5]
Protocol 2: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude 4-Bromo-4'-propoxy-1,1'-biphenyl in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Saturation: While the ethanol solution is still hot, add hot water dropwise with swirling until a persistent cloudiness appears. Add one or two more drops of hot ethanol to just redissolve the cloudiness.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
-
Validation: Check the purity of the recrystallized product by TLC and measure its melting point. A sharp melting point range indicates high purity.
Protocol 3: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound, add silica gel, and then evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. Monitor the elution by TLC.
-
Gradient (if needed): Gradually increase the polarity of the eluent as required to move the desired compound down the column at a reasonable rate.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 4-Bromo-4'-propoxy-1,1'-biphenyl.
-
Validation: Confirm the final purity using HPLC or NMR.
References
- SIELC Technologies. (2018). Separation of 4-Bromobiphenyl on Newcrom R1 HPLC column.
- Shaner, D. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
- CDN. (2015).
- Scribd. (n.d.).
- Restek. (2024).
- Thermo Fisher Scientific. (n.d.).
- Starek, M., et al. (2022). Thin-Layer Chromatography (TLC)
- Sigma-Aldrich. (n.d.). Biphenyl-column.
- MDPI. (2023).
- Baltus, C. B. (2010).
- Google Patents. (n.d.).
- Kling, M., et al. (2017).
- BenchChem. (n.d.).
- Google Patents. (n.d.). Synthesis method for biphenyl compound.
- Wikipedia. (n.d.). Suzuki reaction.
- Sigma-Aldrich. (n.d.). 4'-Bromo-(1,1'-biphenyl)-4-ol 97.
- BenchChem. (n.d.). How to avoid byproduct formation in 4-Bromo-4'-vinylbiphenyl synthesis.
- BenchChem. (n.d.). Purifying 4-Bromo-GBR: A Technical Guide for Researchers.
- Organic Syntheses. (n.d.). p-BROMOBIPHENYL.
- Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
- NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one.
Sources
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- 16. Biphenyl-column | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Preventing Debromination During Cross-Coupling Reactions
Welcome to the technical support center for a persistent challenge in modern synthetic chemistry: the undesired debromination of substrates during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this yield-reducing side reaction. Here, we move beyond simple protocols to explore the mechanistic underpinnings of debromination and provide a logical, field-tested framework for troubleshooting and prevention.
Frequently Asked Questions (FAQs)
Q1: What exactly is debromination in the context of cross-coupling?
A: Debromination, also known as hydrodebromination or protodebromination, is a common side reaction where the bromine atom on your aryl or vinyl bromide starting material is replaced by a hydrogen atom.[1] This converts your valuable substrate into a simple, unfunctionalized arene or alkene, directly reducing the yield of your desired coupled product and complicating purification.[2]
Q2: What is the primary cause of this unwanted side reaction?
A: The formation of the debrominated byproduct typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1][3] This highly reactive intermediate can be generated from various sources within your reaction, including the base, solvent, or even trace impurities like water or alcohols.[2][4] Once formed, the Pd-H species can undergo oxidative addition to your aryl bromide, followed by reductive elimination, to release the debrominated byproduct and regenerate the Pd(0) catalyst, which then re-enters this destructive cycle.
Q3: Are certain cross-coupling reactions more prone to debromination?
A: While debromination can occur in most palladium-catalyzed cross-couplings, its prevalence can vary. Reactions that are inherently slower or require harsh conditions (high temperatures, very strong bases) are often more susceptible. For instance, Stille couplings that are sluggish may show significant dehalogenation.[5] Similarly, Suzuki-Miyaura couplings using substrates prone to decomposition or under non-optimized conditions can suffer from this side reaction.[6]
Q4: How can I definitively identify and quantify debromination?
A: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These techniques can separate the debrominated byproduct from the starting material and the desired product, and the mass spectrometer provides definitive identification based on the molecular weight. For accurate quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be employed.[7]
Core Troubleshooting Guide: High Debromination Observed
You've run your reaction and the post-reaction analysis (TLC, GC-MS, LC-MS) shows a significant amount of your starting material has been converted to its debrominated analog. This guide provides a systematic workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for minimizing debromination.
Step 1: Analyze the Base and Solvent System
The choice of base and solvent is the most frequent and critical factor in promoting debromination. This is because they are often the source of the problematic palladium-hydride species.
-
The Problem with Strong Bases: Strong bases, particularly alkoxides (e.g., NaOtBu) and hydroxides (e.g., NaOH, KOH), can readily generate Pd-H intermediates.[3][8]
-
The Problem with Protic Solvents: Solvents with available protons, such as alcohols or residual water, can act as hydride donors, leading to the reductive cleavage of the C-Br bond.[2]
Solutions & Rationale:
-
Switch to a Milder Base: Replace strong bases with weaker inorganic alternatives. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are excellent first choices.[2][8] These bases are sufficiently strong to facilitate the catalytic cycle (e.g., activate the boronic acid in a Suzuki coupling) but are far less likely to generate hydride species.[9]
-
Use Anhydrous, Aprotic Solvents: Ensure your solvent is both dry and lacks acidic protons. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are standard choices.[2] It is crucial to use solvents from a freshly opened bottle or a solvent purification system.
-
Ensure Reagents are Dry: Dry your base (e.g., bake K₂CO₃ in an oven) and other solid reagents before use to minimize adventitious water.
Step 2: Evaluate the Catalyst and Ligand System
The ligand bound to the palladium center dictates the catalyst's stability and reactivity. An optimal ligand will accelerate the desired cross-coupling steps (oxidative addition, transmetalation, reductive elimination) to outcompete the debromination pathway.
-
The Role of the Ligand: The ligand's electronic and steric properties are critical.[1] Some ligands may not sufficiently stabilize the catalyst, leading to side reactions. Bulky, electron-rich ligands often promote the final reductive elimination step, which can be rate-limiting, thereby increasing turnover and minimizing the catalyst's lifetime in a state where it could participate in debromination.[10][11]
Solutions & Rationale:
-
Employ Bulky, Electron-Rich Phosphine Ligands: For many cross-coupling reactions, modern dialkylbiaryl phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos are highly effective.[2] These ligands create a sterically hindered yet reactive monoligated Pd(0) species that can accelerate the catalytic cycle.[11][12]
-
Consider Ligand-to-Metal Ratio: For some systems, having excess ligand is not desirable as it can inhibit the reaction. Using well-defined pre-catalysts where the Pd:Ligand ratio is 1:1 can provide more reproducible results.[11]
-
For Electron-Deficient Substrates: If your aryl bromide is highly electron-deficient, standard phosphine ligands may not be optimal. In these cases, consider phosphine-free catalyst systems or ligands with different electronic properties, such as P(o-tolyl)₃.[2]
Step 3: Optimize Reaction Temperature and Time
Kinetics play a crucial role. The debromination side reaction often has a different activation energy than the desired cross-coupling reaction.
-
The Impact of High Temperature: Elevated temperatures can accelerate all reactions, but they often favor the undesired debromination pathway disproportionately.[1][2] High heat can also cause the decomposition of solvents or ligands, creating additional hydride sources.[3]
Solutions & Rationale:
-
Lower the Reaction Temperature: Determine the lowest effective temperature for your coupling. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) and analyze the product-to-byproduct ratio. Even a 20 °C reduction can significantly suppress debromination.[13]
-
Monitor the Reaction Closely: Do not let reactions run unnecessarily long. Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction. Extended heating provides more opportunity for the debrominated byproduct to form.
Step 4: Check Reagent Purity and Atmosphere
Reproducibility is key in catalysis. Impurities and atmospheric oxygen can have a profound impact on the reaction's outcome.
-
Hydride Impurities: Reagents can be contaminated with hydride sources. For example, some sources of boronic acids or their esters may contain impurities that can lead to debromination.
-
Oxygen: The presence of oxygen can damage the active Pd(0) catalyst, leading to the formation of palladium black and stalling the desired reaction. This extended reaction time at high temperature can favor debromination.[14]
Solutions & Rationale:
-
Use High-Purity Reagents: Ensure all starting materials, especially the organometallic partner (e.g., boronic acid, organostannane), are of high purity.
-
Maintain an Inert Atmosphere: Rigorously degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[14] Run the reaction under a positive pressure of inert gas.
Mechanistic Overview: The Competing Pathways
To effectively troubleshoot, it is essential to visualize the underlying mechanism. The desired cross-coupling reaction competes directly with the debromination side reaction, both originating from the same Pd(0) species.
Caption: Competing catalytic cycles in Pd-catalyzed reactions.
Data Summary: Parameter Effects on Debromination
| Parameter | Condition Promoting Debromination | Recommended Change & Rationale | Key References |
| Base | Strong, nucleophilic bases (e.g., NaOtBu, NaOH) | Use weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to minimize Pd-H formation. | [2][3][8] |
| Solvent | Protic or wet solvents (e.g., alcohols, H₂O) | Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane) to eliminate hydride sources. | [2][5] |
| Temperature | High reaction temperatures (>100 °C) | Lower temperature to the minimum required for coupling, as debromination often has higher activation energy. | [1][2][13] |
| Ligand | Suboptimal ligand (e.g., PPh₃ for challenging couplings) | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate reductive elimination. | [2][10][11] |
Optimized Experimental Protocol: A Suzuki-Miyaura Example
This protocol for the coupling of 4-bromoanisole with phenylboronic acid incorporates best practices to minimize the risk of debromination.
Reagents & Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flask Preparation: Flame-dry a Schlenk flask containing a stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add 4-bromoanisole, phenylboronic acid, and the dried K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask against a positive pressure of inert gas.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The mixture should be thoroughly bubbled with the inert gas for 10-15 minutes to ensure it is deoxygenated.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. A lower temperature is chosen initially to disfavor debromination.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of 4-bromoanisole. The reaction is typically complete in 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Cheong, J. Y., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]
-
Organ, M. G., et al. (2015). On the role of additives in alkyl–alkyl Negishi cross-couplings. Chemical Communications, 51(84), 15326-15329. Retrieved from [Link]
-
Wang, Y., et al. (2021). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. Journal of Hazardous Materials, 416, 125895. Retrieved from [Link]
-
Alonso, F., et al. (2018). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 8(9), 374. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Hudson, M. J., et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2006(12), 1855-1858. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Sigman, M. S., & Carrow, B. P. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 135(18), 6829–6838. Retrieved from [Link]
-
Ghorai, M. K. (Ed.). (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
Reddit. (2018). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
Sources
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of Electron-Rich Aryl Bromides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the coupling of electron-rich aryl bromides. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the Suzuki coupling of electron-rich aryl bromides.
Q1: Why are electron-rich aryl bromides considered challenging substrates for Suzuki coupling?
A1: The primary challenge with electron-rich aryl bromides lies in the first and often rate-determining step of the catalytic cycle: oxidative addition.[1][2] The electron-donating groups on the aromatic ring increase the electron density at the carbon-bromine bond, making it less electrophilic. This increased electron density disfavors the insertion of the electron-rich Pd(0) catalyst into the C-Br bond, thereby slowing down the reaction.[3][4] Consequently, reactions with these substrates often require more forcing conditions or specialized catalyst systems to proceed efficiently.
Q2: What is the general mechanism of the Suzuki-Miyaura coupling?
A2: The reaction proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Here is a diagram illustrating the catalytic cycle:
Q3: What are the best catalyst systems for coupling electron-rich aryl bromides?
A3: For challenging substrates like electron-rich aryl bromides, standard catalysts such as Pd(PPh₃)₄ may be ineffective. The key is to use a catalyst system that promotes the slow oxidative addition step. This is achieved by using bulky and electron-rich phosphine ligands.[4][6][7] These ligands stabilize the palladium center and increase its electron density, which in turn facilitates its insertion into the C-Br bond.[7] The Buchwald and Fu groups have developed several highly effective ligands for this purpose.[6][8]
| Ligand | Common Precatalyst | Key Characteristics | Typical Applications |
| SPhos | SPhos Pd G3 | Highly active, bulky, and electron-rich dialkylbiaryl phosphine.[9] | Excellent for a wide range of aryl bromides and chlorides, including electron-rich and sterically hindered substrates.[9] |
| XPhos | XPhos Pd G3 | Very bulky and electron-donating. Promotes reductive elimination.[10] | General-purpose ligand for difficult couplings, including heteroaryl systems.[6][10] |
| RuPhos | RuPhos Pd G3 | Electron-rich and sterically demanding. | Particularly effective for C-N and C-O couplings, but also highly active in Suzuki reactions with challenging substrates. |
| cataCXium® A | Pd(OAc)₂ or Pd₂(dba)₃ | Hindered and electron-rich di-adamantylalkylphosphine ligand. | Effective for the coupling of aryl chlorides and electron-rich aryl bromides. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | [Pd(P(t-Bu)₃)₂] | A simple yet highly effective bulky and electron-rich phosphine.[11] | Good for a variety of Suzuki couplings, especially with unactivated aryl bromides and chlorides.[11] |
Q4: How do I choose the right base and solvent?
A4: The choice of base is crucial as it plays multiple roles in the catalytic cycle, including the formation of the reactive boronate species and facilitating the transmetalation step.[5][12] For electron-rich aryl bromides, a moderately strong base is often required. The solvent must be able to dissolve the organic substrates, the catalyst, and the base to some extent.
| Component | Selection Rationale | Common Choices | Notes |
| Base | The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[11] The strength of the base can influence reaction rates and side reactions. | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | K₃PO₄ is a common and effective choice for many challenging couplings. Weaker bases like NaHCO₃ may be used if base-sensitive functional groups are present.[10] Stronger bases like NaOH can sometimes lead to side reactions. |
| Solvent | The solvent should be relatively high-boiling to allow for elevated reaction temperatures if needed. It must also be compatible with the chosen base and catalyst system. Aprotic polar solvents are common. | 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | A mixture of an organic solvent with a small amount of water is often used to help dissolve the inorganic base.[10] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[10] |
Troubleshooting Guide
Even with a well-designed experiment, issues can arise. This guide provides a systematic approach to troubleshooting common problems encountered with the Suzuki coupling of electron-rich aryl bromides.
Problem 1: Low to no conversion of the aryl bromide.
-
Potential Cause: The catalyst is not active enough to facilitate the oxidative addition of the electron-rich aryl bromide.
-
Troubleshooting Steps:
-
Switch to a more active ligand: If you are using a less electron-rich ligand like PPh₃, switch to a bulky, electron-rich dialkylbiaryl phosphine such as SPhos or XPhos.[6][9] These ligands are designed to accelerate the oxidative addition of challenging substrates.
-
Increase the reaction temperature: The oxidative addition step is often accelerated at higher temperatures. Ensure your solvent choice allows for this.
-
Check your palladium source: Ensure your palladium precatalyst is active. Using well-defined precatalysts (e.g., G3 or G4 palladacycles) can improve reproducibility and activity.
-
Ensure proper degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[3] Degas your solvent and reaction mixture thoroughly with an inert gas like argon or nitrogen.
-
Problem 2: Significant formation of a dehalogenated byproduct (Ar-H).
-
Potential Cause: Dehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes a competing reaction pathway, often involving a hydride source, to produce the arene.[3][13]
-
Troubleshooting Steps:
-
Optimize the base and solvent: Some bases and solvents (like amines or alcohols) can act as hydride sources.[3] Consider switching to a carbonate or phosphate base and an aprotic solvent.
-
Use a bulkier ligand: Sterically hindered ligands can promote the desired reductive elimination over competing side reactions.[10]
-
Lower the reaction temperature: High temperatures can sometimes favor dehalogenation.[13] Try running the reaction at the lowest temperature that still gives a reasonable conversion rate.
-
Problem 3: Formation of homocoupled products (Ar-Ar or R-R).
-
Potential Cause: Homocoupling of the boronic acid (R-R) is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and initiate a separate catalytic cycle.[3] Homocoupling of the aryl bromide (Ar-Ar) can also occur under certain conditions.
-
Troubleshooting Steps:
-
Rigorous degassing: This is the most critical step to prevent homocoupling.[3] Ensure all solvents and the reaction headspace are free of oxygen.
-
Use a Pd(0) source: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that readily generates Pd(0) can minimize side reactions that occur with Pd(II) sources.[10]
-
Control stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is standard, but a large excess can sometimes lead to increased homocoupling.
-
Problem 4: Protodeboronation of the boronic acid starting material.
-
Potential Cause: Boronic acids can be unstable, especially under basic conditions and in the presence of water, leading to the replacement of the boronic acid group with a hydrogen atom.[10]
-
Troubleshooting Steps:
-
Use a more stable boronic acid derivative: Pinacol (BPin) or neopentyl glycol boronate esters are significantly more stable than the corresponding boronic acids.[3] MIDA boronates are another excellent option for controlled, slow release of the boronic acid.[8]
-
Run the reaction under anhydrous conditions: If protodeboronation is a major issue, using an anhydrous base (like spray-dried K₃PO₄) and anhydrous solvents can help.[10]
-
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of an electron-rich aryl bromide. Optimization of catalyst, base, solvent, and temperature will likely be necessary for specific substrates.
Reagents & Equipment:
-
Electron-rich aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 10:1, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Stir plate and magnetic stir bar
Procedure:
-
Preparation: To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide, boronic acid derivative, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki? [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Walker, S. D., et al. (2004). A General and Efficient Catalyst System for the Suzuki−Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Journal of the American Chemical Society, 126(43), 14042–14043. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Singh, S., et al. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(8), 3097-3100. [Link]
-
Saha, A., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(15), 5275–5278. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
-
Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 11. Suzuki Coupling [organic-chemistry.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Solvent effects on the yield and purity of 4-Bromo-4'-propoxy-1,1'-biphenyl
Welcome to the technical support center for the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this and similar biaryl compounds is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1][2][3] The choice of solvent in these reactions is a critical parameter that is often underestimated but can profoundly impact the reaction's yield, purity, and overall success.[4][5][6] This guide will delve into the nuances of solvent effects to help you optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Bromo-4'-propoxy-1,1'-biphenyl?
The most prevalent and efficient method for synthesizing unsymmetrical biaryls like 4-Bromo-4'-propoxy-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide (in this case, a dibromobiphenyl or a bromo-functionalized precursor) with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.[3]
Q2: Why is solvent selection so critical in the Suzuki-Miyaura coupling for this synthesis?
The solvent plays a multifaceted role in the Suzuki-Miyaura coupling. It influences the solubility of reactants, reagents, and the catalyst, which is crucial for a homogeneous reaction mixture.[7] Furthermore, the solvent can affect the stability of the palladium catalyst, the rate of the reaction, and even the selectivity.[4][5] The polarity of the solvent can impact the different steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[3][8]
Q3: What are the common side reactions I should be aware of, and how does the solvent influence them?
Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[1] Homocoupling can be promoted by the presence of oxygen and is influenced by the choice of catalyst and base.[9][10] The solvent can play a role in minimizing these side reactions by ensuring a homogeneous reaction mixture and stabilizing the catalytic species. For instance, certain solvents might suppress the formation of palladium(II) species that can lead to homocoupling.
Troubleshooting Guide
Issue 1: Low Yield of 4-Bromo-4'-propoxy-1,1'-biphenyl
Q: I am consistently obtaining a low yield of my target compound. What are the likely causes related to the solvent, and how can I improve it?
A: Low yields in a Suzuki-Miyaura coupling for the synthesis of 4-Bromo-4'-propoxy-1,1'-biphenyl can stem from several solvent-related factors.
Causality behind Experimental Choices:
-
Poor Solubility of Reactants: If your starting materials, such as 1,4-dibromobiphenyl and 4-propoxyphenylboronic acid, or the base are not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion.
-
Catalyst Deactivation: The solvent can impact the stability of the palladium catalyst. Some solvents may not effectively stabilize the active Pd(0) species, leading to its precipitation as palladium black.
-
Suboptimal Reaction Rate: The polarity of the solvent influences the rates of the individual steps in the catalytic cycle. A solvent that is not ideal for your specific combination of substrates and catalyst can result in a sluggish reaction.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Recommended Actions & Protocols:
-
Enhance Solubility: If you observe undissolved solids, consider switching to a solvent mixture. A common and effective system is a mixture of an organic solvent with water or an alcohol, which helps dissolve both the organic substrates and the inorganic base.[7]
-
Protocol: Try a solvent system like toluene/ethanol/water or 1,4-dioxane/water. The water miscibility of solvents like 1-propanol can also help maintain a homogeneous reaction mixture.[7]
-
-
Solvent Selection Based on Polarity: The choice between polar and nonpolar solvents can be critical.
-
Nonpolar Solvents (e.g., Toluene, Benzene): These are often a good starting point, especially with neutral palladium catalysts like Pd(PPh₃)₄.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These can be beneficial, particularly with ionic palladium pre-catalysts.[5][8] However, be aware that some polar solvents like DMF and acetonitrile can sometimes favor different reaction pathways or selectivities.[8]
-
Ethereal Solvents (e.g., THF, 1,4-Dioxane): These are widely used and offer a good balance of properties for many Suzuki couplings.[11]
-
Data Summary: Expected Impact of Solvents on Yield
| Solvent System | Polarity | Expected Impact on Yield | Rationale |
| Toluene | Nonpolar | Good to Excellent | Good solubility for aryl halides and boronic acids. Often used with Pd(PPh₃)₄.[5] |
| 1,4-Dioxane/Water | Polar | Excellent | Excellent solubilizing power for both organic and inorganic components. Water can aid in the transmetalation step. |
| THF | Polar Aprotic | Good | Good general-purpose solvent for Suzuki couplings.[11] |
| DMF | Polar Aprotic | Variable | Can be very effective but may require more optimization. Its high boiling point allows for higher reaction temperatures.[8] |
| 1-Propanol/Water | Polar Protic | Excellent | The water miscibility ensures a homogeneous reaction mixture.[7] |
Issue 2: Low Purity of 4-Bromo-4'-propoxy-1,1'-biphenyl (Presence of Side Products)
Q: My final product is contaminated with significant impurities, particularly what appears to be a homocoupled byproduct of my boronic acid. How can I improve the purity by adjusting the solvent?
A: The formation of byproducts is a common challenge. While the solvent is not the only factor, it can play a significant role in minimizing their formation.
Causality behind Experimental Choices:
-
Homocoupling: The formation of 4,4'-dipropoxy-1,1'-biphenyl results from the homocoupling of 4-propoxyphenylboronic acid. This is often promoted by the presence of Pd(II) species and oxygen.[9] A well-degassed reaction mixture is crucial. The solvent choice can influence the stability of the active Pd(0) catalyst and minimize the formation of Pd(II) species that can initiate homocoupling.
-
Dehalogenation: The reduction of the starting aryl bromide to biphenyl is another possible side reaction. This can occur if a hydride species is generated in the reaction mixture, which can be influenced by the solvent (e.g., alcoholic solvents under certain conditions).
Troubleshooting and Optimization:
-
Ensure a Homogeneous Reaction: As with low yield, poor solubility can lead to localized high concentrations of reagents, which may favor side reactions. Using a solvent system that fully dissolves all components is the first step.
-
Solvent and Degassing: Thoroughly degas your chosen solvent and the reaction mixture to remove dissolved oxygen, which is a known promoter of homocoupling.[9]
-
Protocol: Before adding the palladium catalyst, bubble an inert gas (argon or nitrogen) through the solvent and reaction mixture for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Solvent Choice to Minimize Side Reactions:
-
While there is no universal rule, ethereal solvents like 1,4-dioxane and THF are often good choices for clean Suzuki couplings.
-
If using an alcohol-containing solvent system, be mindful of the potential for dehalogenation, although this is generally a minor pathway.
-
Experimental Protocol for Optimized Synthesis:
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
-
Reaction Setup: To a dry Schlenk flask, add 1,4-dibromobiphenyl (1.0 eq), 4-propoxyphenylboronic acid (1.1 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1). Stir the mixture and degas thoroughly with argon or nitrogen for 30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
Catalytic Cycle and the Role of Solvent:
Caption: The Suzuki-Miyaura catalytic cycle.
By carefully considering and optimizing the choice of solvent, researchers can significantly improve the yield and purity of 4-Bromo-4'-propoxy-1,1'-biphenyl, leading to more efficient and reproducible synthetic outcomes.
References
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (2019).
- Solvent effects in palladium catalysed cross-coupling reactions - York Research Database. (2019).
- CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl - Google Patents. (n.d.).
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (1998).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018).
- Technical Support Center: Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl Derivatives - Benchchem. (n.d.).
- Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid. (n.d.).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.).
- A Comparative Guide to the Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross - Benchchem. (n.d.).
- Application Notes and Protocols: Synthesis of Liquid Crystals Using 4-Bromo-4'-vinylbiphenyl - Benchchem. (n.d.).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.).
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (2025).
- How to avoid byproduct formation in 4-Bromo-4'-vinylbiphenyl synthesis. - Benchchem. (n.d.).
- A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays - MDPI. (n.d.).
- US4990705A - Preparation of 4-bromobiphenyl - Google Patents. (n.d.).
- p-BROMOBIPHENYL - Organic Syntheses Procedure. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- 4,4'-dibromobiphenyl - Organic Syntheses Procedure. (n.d.).
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. pure.york.ac.uk [pure.york.ac.uk]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling Byproducts in Suzuki Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling byproducts in their Suzuki reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Diagnosis and Solutions for Homocoupling
This section is structured to help you identify the root cause of excessive homocoupling and provides actionable steps to mitigate this common side reaction.
Question 1: I'm observing a significant amount of boronic acid homocoupling (biaryl formation from the boronic acid partner). What are the primary causes and how can I fix this?
Answer:
The homocoupling of boronic acids is a prevalent side reaction in Suzuki couplings, often leading to difficult-to-remove impurities and reduced yields. The primary culprits are typically related to the presence of oxidants, particularly oxygen, and the palladium catalyst's state.
Core Mechanisms of Boronic Acid Homocoupling:
-
Palladium(II)-Mediated Pathway: This is the most common route. If Pd(II) species are present in the reaction mixture, they can undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled biaryl product and Pd(0).[1] This Pd(II) can originate from the precatalyst if its reduction to the active Pd(0) state is inefficient, or it can be generated by the oxidation of Pd(0) by residual oxygen.[1][2]
-
Oxo-palladium Pathway: Under aerobic conditions, Pd(0) can react with oxygen to form a palladium(II) peroxo complex. This complex can then react with the boronic acid to generate an oxo-palladium intermediate, which facilitates the homocoupling.[3]
Troubleshooting Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical step.[1][4] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Degassing Solvents: Thoroughly degas all solvents, including water, by sparging with an inert gas for an extended period (e.g., 30-60 minutes) or by using several freeze-pump-thaw cycles.[5][6] A simple nitrogen bubble is often insufficient. Subsurface sparging is highly effective.[1]
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Choice of Palladium Source:
-
Use a Pd(0) Source: Directly using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it bypasses the in-situ reduction step where homocoupling can occur.[7]
-
Efficient Precatalyst Activation: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure conditions are optimized for its rapid and efficient reduction to Pd(0). The use of modern, well-defined precatalysts (e.g., Buchwald or PEPPSI-type) is designed for clean and efficient generation of the active catalyst.[2] However, be aware that some PEPPSI-type precatalysts may require reduction via homocoupling.[2]
-
-
Addition of a Mild Reducing Agent:
-
Ligand Selection:
-
Reaction Staging:
-
Consider pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide before adding the boronic acid. This can help to ensure the catalyst is in its active Pd(0) state before the boronic acid, which is susceptible to homocoupling, is introduced.[4]
-
Question 2: My aryl halide is undergoing homocoupling. What is the likely mechanism and how can I prevent it?
Answer:
Homocoupling of the aryl halide is less common than boronic acid homocoupling but can still be a significant issue, particularly with reactive halides like iodides.
Potential Mechanisms:
-
Oxidative Addition followed by Transmetalation with an Aryl-Palladium Intermediate: It's possible for an Ar-Pd(II)-X species (formed from the first oxidative addition) to react with another molecule of the aryl halide.
-
Competing Reaction Pathways: In some cases, what appears to be aryl halide homocoupling might be a result of a more complex process involving the boronic acid reagent.
Troubleshooting Strategies:
-
Control Stoichiometry: Using a slight excess of the boronic acid can help to ensure that the Ar-Pd(II)-X intermediate preferentially reacts with the boronic acid partner.
-
Ligand Choice: As with boronic acid homocoupling, the use of bulky, electron-donating ligands can accelerate the desired cross-coupling pathway.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading might disfavor the side reaction.
Question 3: I'm also observing significant protodeboronation of my boronic acid. Could this be related to homocoupling, and what are the solutions?
Answer:
Yes, protodeboronation (the replacement of the C-B bond with a C-H bond) is a common side reaction that can be mechanistically linked to homocoupling in some cases.[12] Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to hydrolysis.[2][13]
Relationship to Homocoupling:
A proposed, though less common, mechanism for homocoupling involves a protonolysis (protodeboronation) event followed by a second transmetalation.[5][14]
Troubleshooting Protodeboronation (which can also help reduce homocoupling):
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are generally more stable than their corresponding boronic acids and less susceptible to protodeboronation.[2][15] MIDA boronates are particularly useful in "slow release" strategies, maintaining a low concentration of the active boronic acid.[12][15]
-
Anhydrous Conditions: For particularly sensitive substrates, using anhydrous conditions with a base like K₃PO₄ can be beneficial.[10]
-
pH Control: The rate of protodeboronation is highly pH-dependent.[12][16][17] The choice of base can significantly influence the stability of the boronic acid.
-
Minimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate the degradation of the boronic acid.[7]
Frequently Asked Questions (FAQs)
What is the fundamental catalytic cycle of the Suzuki reaction, and where does homocoupling diverge?
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.[2][18]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide to form a Pd(II) intermediate.[11][18]
-
Transmetalation: The organic group from the boronic acid (or its activated form) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[11][18][19]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[11][18]
Homocoupling represents a deviation from this productive cycle, primarily when Pd(II) species react with two molecules of the boronic acid instead of proceeding through the oxidative addition pathway with the aryl halide.[1]
Caption: Suzuki catalytic cycle (blue/yellow) vs. the Pd(II)-mediated homocoupling side reaction (red).
How does the choice of base affect homocoupling?
The base plays multiple crucial roles in the Suzuki reaction, and its choice can indirectly influence the extent of homocoupling.[11]
-
Activation of Boronic Acid: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that is necessary for transmetalation.[19][20]
-
Influence on Catalyst Activity: Different bases can affect the overall rate of the catalytic cycle. A base that promotes a rapid and efficient transmetalation and subsequent reductive elimination can help the desired reaction outpace the undesired homocoupling.
-
pH and Boronic Acid Stability: The basicity of the reaction medium affects the stability of the boronic acid.[12] An inappropriate base could accelerate protodeboronation, which is linked to some homocoupling pathways. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are often preferred.[21]
| Base | Typical Conditions | Considerations |
| K₂CO₃ / Na₂CO₃ | Aqueous/organic biphasic | Good general-purpose bases. Na₂CO₃ was found to be optimal in some systems.[22] |
| Cs₂CO₃ | Often used in anhydrous systems | More soluble in organic solvents, can be effective for challenging couplings. |
| K₃PO₄ | Anhydrous conditions (e.g., toluene, dioxane) | Often used with sterically hindered substrates and to suppress protodeboronation.[10] |
| Organic Bases (e.g., Et₃N) | Less common | Generally less effective than inorganic bases.[22] |
Which palladium catalysts and ligands are generally recommended to minimize homocoupling?
The catalyst system is paramount. Modern catalyst systems are designed for high activity and stability, which inherently minimizes side reactions.
-
Palladium Precatalysts:
-
Pd(0) sources like Pd₂(dba)₃ are often preferred to avoid the initial reduction step.[7]
-
Buchwald Precatalysts (G2, G3, G4): These are highly efficient at generating the active Pd(0) species through a clean reductive elimination, minimizing the amount of free Pd(II) that could initiate homocoupling.[2]
-
-
Ligands:
-
Bulky Biaryl Phosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are electron-rich and sterically demanding. This promotes fast oxidative addition and reductive elimination while discouraging the formation of undesired palladium species.[7][10]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr are highly electron-donating and form very stable complexes with palladium, making them effective for challenging couplings and minimizing side reactions.[11]
-
Can reaction temperature and concentration influence homocoupling?
Yes, both temperature and concentration can play a role.
-
Temperature: While higher temperatures can increase the rate of the desired Suzuki coupling, they can also accelerate side reactions like homocoupling and protodeboronation.[7] It is often a matter of finding the optimal temperature that provides a reasonable reaction rate while keeping byproducts to a minimum. For some robust catalyst systems, reactions can even be performed at room temperature.[6]
-
Concentration: While not as direct a factor as others, very dilute conditions might slow down the desired bimolecular cross-coupling, potentially allowing more time for unimolecular decomposition pathways of the reagents to occur. Conversely, very high concentrations could favor aggregation and deactivation of the catalyst. Standard concentrations (typically 0.1-0.5 M) are a good starting point.
Troubleshooting Workflow: A Step-by-Step Guide
When faced with significant homocoupling, follow this logical progression of experimental adjustments.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Definitive Guide to the Structural Validation of 4-Bromo-4'-propoxy-1,1'-biphenyl using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the structural elucidation of 4-Bromo-4'-propoxy-1,1'-biphenyl, a substituted biphenyl of interest in materials science and as a precursor in organic synthesis. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview, it often falls short in resolving ambiguities, especially in molecules with multiple similar spin systems. Here, we present a comprehensive comparison of how 2D NMR techniques—specifically COSY, HSQC, and HMBC—provide the necessary depth of analysis for unequivocal structural validation.
The Challenge: Beyond a Simple 1D Spectrum
The structure of 4-Bromo-4'-propoxy-1,1'-biphenyl presents a distinct challenge for 1D NMR analysis alone. The molecule contains two para-substituted phenyl rings, leading to two sets of AA'BB' spin systems in the aromatic region of the ¹H NMR spectrum. While these can be distinguished based on the electronic effects of the bromo and propoxy substituents, assigning each proton and carbon definitively and confirming the connectivity between the propoxy group and the correct phenyl ring requires more advanced techniques.
The Solution: A Multi-faceted 2D NMR Approach
A suite of 2D NMR experiments provides a powerful toolkit to assemble the molecular puzzle piece by piece. Each experiment offers a unique perspective on the connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is instrumental in identifying adjacent protons within a spin system.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Maps direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C).[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Unveils longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and identifying quaternary carbons.[3][4]
Below, we present the expected experimental data for 4-Bromo-4'-propoxy-1,1'-biphenyl and demonstrate how a combined analysis of these 2D spectra leads to its complete and unambiguous structural validation.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 4-Bromo-4'-propoxy-1,1'-biphenyl in CDCl₃, which will serve as the basis for our 2D NMR analysis.
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2', H-6' | 7.55 | d | 2H |
| H-3', H-5' | 7.45 | d | 2H |
| H-2, H-6 | 7.48 | d | 2H |
| H-3, H-5 | 6.95 | d | 2H |
| H-α | 3.98 | t | 2H |
| H-β | 1.80 | sextet | 2H |
| H-γ | 1.05 | t | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (ppm) | Carbon Type |
| C-1' | 139.5 | Quaternary |
| C-2', C-6' | 128.5 | CH |
| C-3', C-5' | 132.0 | CH |
| C-4' | 121.5 | Quaternary (C-Br) |
| C-1 | 132.5 | Quaternary |
| C-2, C-6 | 128.0 | CH |
| C-3, H-5 | 115.0 | CH |
| C-4 | 159.0 | Quaternary (C-O) |
| C-α | 69.5 | CH₂ |
| C-β | 22.5 | CH₂ |
| C-γ | 10.5 | CH₃ |
Experimental Protocols
Sample Preparation: A solution of 4-Bromo-4'-propoxy-1,1'-biphenyl (10-20 mg) in deuterated chloroform (CDCl₃, 0.6 mL) is prepared in a 5 mm NMR tube.
NMR Spectrometer: All spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
1. ¹H-NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
2. ¹³C-NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
3. COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Increments: 256
4. HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 2
-
Increments: 256
5. HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 4
-
Increments: 256
-
Long-range J-coupling delay: Optimized for 8 Hz
Step-by-Step 2D NMR Analysis and Structure Validation
Step 1: Establishing Spin Systems with COSY
The COSY spectrum is the first step in piecing together the molecular fragments. It reveals which protons are coupled to each other.
Caption: COSY correlations in 4-Bromo-4'-propoxy-1,1'-biphenyl.
-
Aromatic Protons: We expect to see two distinct sets of cross-peaks. One correlation will be between the protons at ~7.55 ppm (H-2', H-6') and ~7.45 ppm (H-3', H-5'), defining the first aromatic spin system. The second correlation will be between the protons at ~7.48 ppm (H-2, H-6) and ~6.95 ppm (H-3, H-5), defining the second aromatic spin system.
-
Propoxy Chain: Clear correlations will be observed between H-α (~3.98 ppm) and H-β (~1.80 ppm), and between H-β (~1.80 ppm) and H-γ (~1.05 ppm). This confirms the propyl group's integrity.
Insight: The COSY spectrum successfully delineates the individual, unconnected spin systems within the molecule. However, it does not tell us which aromatic ring is which, nor does it connect the propoxy group to the biphenyl core.
Step 2: Assigning Protons to Carbons with HSQC
The HSQC experiment provides the crucial link between the proton and carbon skeletons of the molecule by identifying direct one-bond C-H attachments.
Table 3: Key HSQC Correlations
| Proton (ppm) | Correlated Carbon (ppm) | Assignment |
| 7.55 | 128.5 | H-2', H-6' to C-2', C-6' |
| 7.45 | 132.0 | H-3', H-5' to C-3', C-5' |
| 7.48 | 128.0 | H-2, H-6 to C-2, C-6 |
| 6.95 | 115.0 | H-3, H-5 to C-3, C-5 |
| 3.98 | 69.5 | H-α to C-α |
| 1.80 | 22.5 | H-β to C-β |
| 1.05 | 10.5 | H-γ to C-γ |
Insight: The HSQC spectrum allows for the unambiguous assignment of all protonated carbons. The upfield chemical shift of the carbons at 115.0 ppm, correlated to the protons at 6.95 ppm, is characteristic of carbons ortho to an electron-donating oxygen atom, strongly suggesting this is the propoxy-substituted ring. Conversely, the downfield shifts of the other aromatic carbons are consistent with the bromo-substituted ring.
Step 3: Connecting the Fragments with HMBC
The HMBC spectrum is the final and most powerful tool in our arsenal, revealing the long-range connectivity that pieces the entire structure together.
Caption: Key HMBC correlations for structural validation.
-
Connecting the Propoxy Group: The most critical correlation is from the H-α protons of the propoxy group (~3.98 ppm) to the quaternary carbon at ~159.0 ppm (C-4). This three-bond correlation (H-α to C-O-C4) unequivocally attaches the propoxy group to the biphenyl core at C-4.
-
Confirming Ring A (Propoxy-substituted):
-
H-α (~3.98 ppm) will also show a two-bond correlation to C-β (~22.5 ppm).
-
H-2, H-6 (~7.48 ppm) will show a three-bond correlation to C-4 (~159.0 ppm).
-
H-3, H-5 (~6.95 ppm) will show a two-bond correlation to the quaternary carbon C-1 (~132.5 ppm).
-
-
Confirming Ring B (Bromo-substituted):
-
H-2', H-6' (~7.55 ppm) will show a three-bond correlation to the bromine-bearing quaternary carbon C-4' (~121.5 ppm).
-
H-3', H-5' (~7.45 ppm) will show a two-bond correlation to the quaternary carbon C-1' (~139.5 ppm).
-
-
Linking the Two Phenyl Rings: A crucial three-bond correlation will be observed between the protons on one ring and the quaternary carbon linking to the other ring. Specifically, H-2, H-6 will correlate to C-1', and H-2', H-6' will correlate to C-1. This definitively confirms the 1,1'-biphenyl linkage.
Conclusion: An Unambiguous Structural Assignment
By systematically applying a suite of 2D NMR experiments, we can move beyond the limitations of 1D NMR to achieve a complete and confident structural validation of 4-Bromo-4'-propoxy-1,1'-biphenyl.
-
COSY established the proton-proton connectivities within the two aromatic rings and the propoxy chain.
-
HSQC linked each proton to its directly attached carbon, allowing for the assignment of all protonated carbons and providing strong initial evidence for the identity of each ring based on chemical shifts.
-
HMBC provided the final, conclusive evidence by revealing the long-range connectivities between the propoxy group and the correct phenyl ring, identifying the positions of the quaternary carbons, and confirming the biphenyl linkage.
This integrated approach, where each experiment provides a piece of the puzzle that is corroborated by the others, represents a self-validating system that is essential for the rigorous standards of modern chemical and pharmaceutical research.
References
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1:001. [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
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A Senior Application Scientist's Guide to Biphenyl Liquid Crystals: Unraveling the Influence of Alkoxy Chain Length on Mesomorphic and Physical Properties
For researchers and professionals in materials science and drug development, understanding the nuanced relationship between molecular structure and bulk properties is paramount. In the realm of liquid crystals, the biphenyl scaffold represents a foundational structure, and the systematic modification of its terminal groups offers a powerful tool for tuning material characteristics. This guide provides an in-depth comparison of the properties of biphenyl liquid crystals as a function of varying alkoxy (-OCnH2n+1) chain lengths. We will delve into the underlying principles governing these changes and provide detailed experimental protocols for their characterization, empowering you to make informed decisions in material selection and design.
The Crucial Role of the Alkoxy Chain: A Molecular Perspective
The length of the flexible alkoxy chain attached to the rigid biphenyl core is a critical determinant of the resulting liquid crystalline behavior. This appendage influences the delicate balance of intermolecular forces—van der Waals interactions, dipole-dipole interactions, and steric effects—that govern the self-assembly of these materials into various mesophases. As the chain length increases, several key trends emerge:
-
Promotion of Smectic Phases: Longer alkoxy chains enhance intermolecular attractions and promote a greater degree of molecular ordering. This often leads to the formation of more highly ordered smectic phases (e.g., Smectic A, Smectic C) at the expense of the less ordered nematic phase.[1][2] Shorter chains, conversely, favor the nematic phase.[1][2]
-
Odd-Even Effect: A distinct alternation in properties is often observed between molecules with odd and even numbers of carbon atoms in the alkoxy chain. This "odd-even effect" arises from the different orientations of the terminal methyl group relative to the long molecular axis, which impacts the overall molecular shape and packing efficiency.[3]
-
Influence on Transition Temperatures: The melting points and clearing points (the temperature at which the liquid crystal becomes an isotropic liquid) are strongly influenced by the alkoxy chain length. Generally, clearing points tend to decrease with increasing chain length, often exhibiting the odd-even effect.[4]
-
Tuning of Physical Properties: Anisotropic properties such as birefringence (Δn) and dielectric anisotropy (Δε) are also modulated by the alkoxy chain length. While the rigid core primarily dictates the magnitude of these properties, the flexible chain influences molecular packing and order, leading to subtle but significant adjustments.[5][6][7]
Experimental Characterization: A Validating Workflow
To empirically determine the properties of a homologous series of alkoxybiphenyl liquid crystals, a suite of complementary characterization techniques is employed. The following experimental workflow provides a robust and self-validating system for analysis.
Workflow for Characterizing Alkoxybiphenyl Liquid Crystals
Caption: Experimental workflow for the characterization of alkoxybiphenyl liquid crystals.
Detailed Experimental Protocols
Principle: POM is a primary technique for identifying liquid crystal phases based on their unique optical textures when viewed between crossed polarizers.[8] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split light into two rays that travel at different velocities. This results in characteristic interference patterns.
Protocol:
-
Sample Preparation: Place a small amount of the biphenyl liquid crystal sample on a clean glass microscope slide. Cover with a coverslip and heat the slide on a hot stage to the isotropic liquid phase to ensure uniform spreading.
-
Observation upon Cooling: Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min). Observe the sample through the polarized microscope as it transitions into different mesophases.
-
Texture Identification: Identify the characteristic textures for each phase. For example, the nematic phase often exhibits a Schlieren texture, while the smectic A phase may show a focal conic fan texture.
-
Transition Temperature Estimation: Record the temperatures at which phase transitions occur. These are preliminary values to be confirmed by DSC.
Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8][9] Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.
Protocol:
-
Sample Encapsulation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Cycling: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample to its isotropic phase at a controlled rate (e.g., 10 °C/min) to erase any previous thermal history.
-
Data Acquisition: Cool the sample at a controlled rate (e.g., 5 °C/min) to below its melting point, and then heat it again at the same rate. Record the heat flow during both the cooling and heating cycles.
-
Data Analysis: Analyze the resulting thermogram to determine the peak temperatures of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) and the associated enthalpy changes (ΔH).
Principle: XRD provides definitive information about the long-range positional order in liquid crystal phases.[8] The scattering pattern of X-rays from the sample reveals the arrangement of molecules, allowing for the unambiguous identification of different smectic phases and the determination of layer spacings.
Protocol:
-
Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube.
-
Temperature Control: Mount the capillary in a temperature-controlled holder within the XRD instrument.
-
Data Collection: Heat or cool the sample to the desired mesophase temperature. Expose the sample to a monochromatic X-ray beam and collect the diffraction pattern on a 2D detector.
-
Pattern Analysis:
-
Nematic Phase: A diffuse outer ring corresponding to the average intermolecular distance and a diffuse inner ring related to the molecular length.
-
Smectic A Phase: A sharp inner peak at a small angle corresponding to the smectic layer spacing (d) and a diffuse outer ring.
-
Smectic C Phase: Similar to Smectic A, but the layer spacing is smaller than the molecular length due to molecular tilt.
-
Comparative Data: The nOCB Homologous Series
The 4-alkoxy-4'-cyanobiphenyls (nOCB) are a well-studied homologous series that clearly demonstrates the effect of varying alkoxy chain length. The following table summarizes key properties for this series.
| n (Alkoxy Chain Length) | Mesophase Sequence (°C) | Δn (at 589 nm, Tred=0.95) | Δε (at 1 kHz, Tred=0.95) |
| 1 | Cr 118 N 136 I | ~0.20 | ~+11.5 |
| 2 | Cr 103 N 131 I | ~0.19 | ~+11.0 |
| 3 | Cr 94 N 106 I | ~0.18 | ~+10.5 |
| 4 | Cr 79 N 115 I | ~0.17 | ~+10.0 |
| 5 | Cr 68 N 105 I | ~0.16 | ~+9.5 |
| 6 | Cr 61 N 100 I | ~0.15 | ~+9.0 |
| 7 | Cr 54 N 91 I | ~0.14 | ~+8.5 |
| 8 | Cr 54.5 SmA 67 N 80 I | ~0.13 | ~+8.0 |
| 9 | Cr 64 SmA 77.5 N 79.5 I | ~0.12 | ~+7.5 |
Note: Transition temperatures can vary slightly depending on the measurement conditions and purity of the sample. Δn and Δε values are representative and show the general trend.
Discussion of Structure-Property Relationships
The data presented for the nOCB series clearly illustrates the principles outlined earlier.
-
Phase Behavior: For shorter chains (n=1-7), only a nematic phase is observed. The introduction of the smectic A phase for n=8 and 9 is a direct consequence of the increased intermolecular interactions promoted by the longer alkoxy chains.[10] The nematic range generally decreases as the chain length increases.
-
Birefringence (Δn): The birefringence, a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director, generally decreases with increasing alkoxy chain length. This is attributed to the dilution of the highly polarizable biphenyl core by the less polarizable aliphatic chain.
-
Dielectric Anisotropy (Δε): The positive dielectric anisotropy, which is crucial for the operation of twisted nematic displays, also decreases as the alkoxy chain becomes longer. The strong dipole moment of the nitrile (-CN) group is the primary contributor to Δε. The longer, non-polar alkoxy chain effectively reduces the overall dipole moment density of the material.[6]
Conclusion
The length of the alkoxy chain is a powerful and predictable tool for tuning the properties of biphenyl liquid crystals. By systematically varying this parameter, researchers can rationally design materials with specific phase behaviors, transition temperatures, and optical and dielectric properties. The experimental workflow presented here, combining POM, DSC, and XRD, provides a robust framework for the comprehensive characterization of these materials, ensuring the integrity and reliability of the obtained data. This fundamental understanding of structure-property relationships is essential for the continued development of advanced liquid crystal materials for a wide range of applications.
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Liquid crystal behavior and luminescence properties of (2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(4-( N -alkoxy) phenyl)acrylonitrile | Request PDF - ResearchGate. Available at: [Link]
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Thermotropic Liquid-Crystalline and Light-Emitting Properties of Bis(4-aalkoxyphenyl) Viologen Bis(triflimide) Salts - MDPI. Available at: [Link]
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Binary mixtures of nCB and nOCB liquid crystals. Two experimental evidences for a smectic A–nematic tricritical point - RSC Publishing. Available at: [Link]
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A Comparative Guide to the Purity Assessment of 4-Bromo-4'-propoxy-1,1'-biphenyl by HPLC and GC-MS
<_ _>
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of 4-Bromo-4'-propoxy-1,1'-biphenyl.
In the synthesis and quality control of pharmaceutical intermediates and specialized chemicals like 4-Bromo-4'-propoxy-1,1'-biphenyl, stringent purity analysis is essential. The selection of an appropriate analytical technique is critical for confirming the identity, purity, and safety of the final product. This guide presents a detailed comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We provide in-depth experimental protocols, comparative performance data, and visual workflows to assist researchers in choosing the most suitable method for their specific analytical needs.
Introduction to 4-Bromo-4'-propoxy-1,1'-biphenyl and the Imperative of Purity
4-Bromo-4'-propoxy-1,1'-biphenyl is a biphenyl derivative with significant applications in the synthesis of pharmaceuticals and advanced materials.[1][2] Its molecular structure, featuring a substituted biphenyl core, imparts properties valuable for creating complex organic molecules.[1][2] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, affect the efficacy and safety of the final active pharmaceutical ingredient (API), or alter the properties of the resulting material. Therefore, robust and reliable analytical methods are required to accurately determine its purity and identify any potential process-related or degradation impurities.
High-Performance Liquid Chromatography (HPLC): A Versatile Method for Non-Volatile Compounds
HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[3][4][5] For 4-Bromo-4'-propoxy-1,1'-biphenyl, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.[6]
Principle of Separation in HPLC
HPLC operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[7][8] In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol.[9][10] Non-polar compounds, like 4-Bromo-4'-propoxy-1,1'-biphenyl, will have a stronger affinity for the stationary phase and will be retained longer, while more polar impurities will elute earlier. The separation is influenced by the precise composition of the mobile phase, which can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.[10]
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is a robust approach for the routine purity analysis of 4-Bromo-4'-propoxy-1,1'-biphenyl.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 50% B5-20 min: 50-90% B20-25 min: 90% B25-27 min: 90-50% B27-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve approximately 1 mg/mL of 4-Bromo-4'-propoxy-1,1'-biphenyl in a 50:50 mixture of Acetonitrile and Water. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
Rationale for Methodological Choices:
-
C18 Column: A C18 column is selected due to its non-polar nature, which provides good retention and separation for the relatively non-polar 4-Bromo-4'-propoxy-1,1'-biphenyl and its potential impurities.[9][11][12]
-
Gradient Elution: A gradient elution is employed to ensure the effective separation of impurities with a range of polarities and to reduce the analysis time.[10]
-
UV Detection at 254 nm: The biphenyl structure of the analyte contains chromophores that absorb UV light, making UV detection a suitable and sensitive method for quantification. The wavelength of 254 nm is often a good starting point for aromatic compounds.
Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile and Semi-Volatile Impurities
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[13][14] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[15][16] 4-Bromo-4'-propoxy-1,1'-biphenyl, being a semi-volatile compound, is amenable to GC-MS analysis, which can provide definitive identification of impurities.[17]
Principle of Separation and Detection in GC-MS
In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a capillary column containing a stationary phase.[18] Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase.[19] Compounds with lower boiling points and weaker interactions travel through the column faster. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its confident identification.[14]
Experimental Protocol: GC-MS
A GC-MS method provides high specificity for the identification and quantification of volatile and semi-volatile impurities in 4-Bromo-4'-propoxy-1,1'-biphenyl.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Sample Preparation:
Dissolve approximately 1 mg/mL of 4-Bromo-4'-propoxy-1,1'-biphenyl in a suitable solvent such as Dichloromethane or Ethyl Acetate.
Rationale for Methodological Choices:
-
HP-5ms Column: This is a common, low-polarity column that provides good separation for a wide range of semi-volatile organic compounds.
-
Temperature Programming: A temperature ramp is essential for eluting compounds with different boiling points, ensuring that both more volatile and less volatile impurities are separated and detected.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for confident compound identification.[3]
Workflow for GC-MS Analysis:
Comparative Performance and Data Summary
Both HPLC and GC-MS are powerful techniques for the purity assessment of 4-Bromo-4'-propoxy-1,1'-biphenyl, each with its own set of advantages. The choice between them will depend on the specific requirements of the analysis.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6] |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[19] Ideal for 4-Bromo-4'-propoxy-1,1'-biphenyl and its potential non-volatile impurities. | Suitable for volatile and semi-volatile compounds.[16][20] Excellent for identifying unknown volatile impurities. |
| Selectivity | Good selectivity based on polarity differences. | High selectivity based on both retention time and mass spectrum. |
| Sensitivity | High sensitivity with UV detection for chromophoric compounds. | Very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Identification | Tentative identification based on retention time comparison with standards. | Confident identification based on mass spectral library matching. |
| Quantification | Excellent for accurate quantification using external or internal standards. | Good for quantification, but may require response factor correction for different compounds. |
Conclusion and Recommendations
Both HPLC and GC-MS are highly effective for the purity assessment of 4-Bromo-4'-propoxy-1,1'-biphenyl, and their use can be complementary.
-
HPLC-UV is recommended as the primary technique for routine quality control and purity determination due to its robustness, ease of use, and excellent quantitative capabilities for the main component and non-volatile impurities.[5][8]
-
GC-MS serves as an invaluable tool for the definitive identification of volatile and semi-volatile impurities.[13][14] Its high specificity makes it ideal for troubleshooting, identifying unknown peaks observed in the HPLC chromatogram, and for in-depth impurity profiling during process development and validation.[21]
By leveraging the strengths of both techniques, researchers, scientists, and drug development professionals can achieve a comprehensive and reliable purity assessment of 4-Bromo-4'-propoxy-1,1'-biphenyl, ensuring the quality and safety of their products.
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A comparative study of the thermal stability of different biphenyl derivatives
A Comparative Guide to the Thermal Stability of Biphenyl Derivatives
This guide provides a comparative analysis of the thermal stability of various biphenyl derivatives, offering insights for researchers, scientists, and professionals in drug development and materials science. We will explore the intrinsic stability of the biphenyl core, dissect the profound influence of chemical substituents, and compare performance across high-stakes applications, supported by experimental data and established methodologies.
Introduction: Why Thermal Stability in Biphenyls Matters
The biphenyl scaffold, consisting of two connected phenyl rings, is a cornerstone in the architecture of many advanced materials, from liquid crystals and high-performance polymers to pharmaceuticals and heat transfer fluids. The thermal stability of these molecules—their ability to resist decomposition at elevated temperatures—is a critical parameter that dictates their operational limits, lifespan, and safety. Understanding the factors that govern this stability is paramount for designing robust molecules and materials for demanding applications. This guide moves beyond a simple catalog of properties to explain the causal relationships between molecular structure and thermal resilience.
Part 1: The Unsubstituted Biphenyl Core - A Thermal Baseline
To understand the derivatives, we must first establish the properties of the parent molecule. Unsubstituted biphenyl is a relatively stable aromatic hydrocarbon. However, when subjected to significant thermal stress, it undergoes decomposition. Studies have shown that in both vapor and liquid phases at temperatures around 460°C, biphenyl decomposes to form products such as hydrogen, benzene, and triphenyls. The rate of this decomposition is complex and can be influenced by impurities, which highlights the importance of material purity in high-temperature applications. This inherent stability provides a high baseline, which is then modified by the introduction of various functional groups.
Part 2: The Critical Role of Substituents in Thermal Stability
The addition of substituents to the biphenyl core dramatically alters its thermal properties. These effects can be broadly categorized into electronic and steric influences, which are often intertwined. The position of the substituent (ortho, meta, or para) is also a crucial determinant of the final stability.
Caption: Factors influencing the thermal stability of biphenyl derivatives.
Electronic Effects: A Tale of Two Groups
The electronic nature of a substituent modifies the electron density of the aromatic system, which in turn affects bond strengths and resistance to thermal degradation.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (-F, -Cl), nitro (-NO₂), and cyano (-CN) groups tend to increase thermal stability.[1][2] They do this by withdrawing electron density from the aromatic rings, which can strengthen the bonds within the ring and increase the energy required for decomposition. This principle is vividly illustrated in polychlorinated biphenyls (PCBs), where increased chlorination generally leads to greater thermal stability.[3][4]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or alkyl chains can increase the electron density in the ring system.[1] While this can enhance resonance stability, excessive electron donation may also create points of reactivity that can lower the decomposition temperature.[1] The net effect depends on a careful balance of these factors.
Steric Effects and Positional Isomerism
The physical size and location of substituents play a significant role in molecular stability.
-
Steric Hindrance: Bulky groups, such as a tert-butyl group, can physically shield the biphenyl core from attack and hinder bond rotations that might precede decomposition, thereby enhancing thermal stability.[1][2]
-
Positional Isomerism: The location of substitution (ortho, meta, para) has a profound impact. A comparative study of novel biphenyl derivatives showed that a para-substituted isomer exhibited a significantly higher melting temperature (224°C) compared to its meta-counterpart (149°C).[5] This suggests greater physical stability for the para-isomer, likely due to more efficient packing in the crystal lattice.[5] Conversely, ortho-substitution can provide enhanced stability through steric shielding of the bond between the phenyl rings.[2]
Part 3: Comparative Analysis Across Key Applications
The theoretical principles of substituent effects are best understood through real-world examples where thermal stability is a designed feature.
Case Study 1: Polychlorinated Biphenyls (PCBs)
PCBs are notorious for their environmental persistence, a direct consequence of their exceptional thermal stability. They can withstand prolonged heating between 200-300°C and only begin to decompose in air at temperatures between 640°C and 740°C.[3] This resilience is due to the stabilizing effect of the chlorine substituents. For a given thermal exposure, higher molecular weight (more chlorinated) PCBs are generally more stable than their lower molecular weight counterparts.[3]
Case Study 2: Biphenyl-Based Heat Transfer Fluids
A eutectic mixture of biphenyl and diphenyl oxide is widely used as a high-temperature heat transfer fluid in industrial applications, including concentrated solar power plants.[6][7] These fluids are valued for their superior thermal stability, allowing them to operate at temperatures up to 400°C.[6][8] Beyond this limit, they begin to degrade, forming products like benzene, phenol, and higher molecular weight oligomers such as terphenyls, which can impede system performance.[8]
Case Study 3: Biphenyls in High-Performance Polymers
In the realm of advanced polymers, biphenyl units are incorporated to create materials with extreme thermal resistance. For instance, polyimides derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) exhibit outstanding stability. Thermogravimetric analysis of these polymers shows a 5% weight loss temperature (T5%) exceeding 500°C, making them suitable for demanding applications in electronics and aerospace.[9]
Part 4: Quantifying Thermal Stability: A Guide to Thermogravimetric Analysis (TGA)
To compare the thermal stability of different compounds objectively, a standardized experimental method is required. Thermogravimetric Analysis (TGA) is the primary technique used for this purpose.
Principle of TGA: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] As the sample is heated, it may decompose, releasing volatile byproducts. This mass loss is recorded, and the temperature at which it occurs provides a quantitative measure of the material's thermal stability.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Detailed Experimental Protocol for TGA
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh 2-10 mg of the biphenyl derivative into a clean TGA crucible (e.g., aluminum or platinum).
-
Loading: Place the crucible onto the TGA's microbalance.
-
Atmosphere Control: Seal the furnace and begin purging with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.
-
Thermal Program: Initiate the heating program. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600-900°C) at a constant rate, commonly 10°C/min.[11][12]
-
Data Acquisition: The instrument's software will record the sample's mass as a function of temperature.
-
Data Interpretation: The resulting TGA curve (a plot of % mass vs. temperature) is analyzed to determine the onset of decomposition. The temperature at which 5% of the initial mass has been lost (Td₅%) is a standard metric for comparing thermal stability.
Part 5: Data Synthesis and Comparative Summary
To provide a clear comparative overview, the thermal stability of the discussed biphenyl derivatives is summarized below.
| Biphenyl Derivative Class | Example(s) | Decomposition/Max Operating Temperature (°C) | Key Structural Feature |
| Unsubstituted Biphenyl | Biphenyl | ~460 °C (Decomposition) | Aromatic Core |
| Polychlorinated Biphenyls (PCBs) | Aroclor mixtures | 640 - 740 °C (Decomposition)[3] | Multiple Chlorine Substituents (EWGs) |
| Heat Transfer Fluids | Biphenyl/Diphenyl Oxide | ~400 °C (Max Operating Temp)[6][8] | Eutectic Mixture |
| High-Performance Polymers | BPDA-based Polyimides | > 500 °C (Td₅%)[9] | Rigid Polymer Backbone |
Conclusion
The thermal stability of biphenyl derivatives is not a monolithic property but a highly tunable characteristic governed by the interplay of the core aromatic structure and the electronic and steric nature of its substituents. Electron-withdrawing groups and significant steric hindrance generally impart the highest levels of thermal resilience, as exemplified by the extreme stability of polychlorinated biphenyls and BPDA-based polyimides. In contrast, applications like liquid crystals require a delicate balance to control phase transitions over a specific temperature range. A thorough understanding of these structure-property relationships, validated by quantitative techniques like TGA, is essential for the rational design of next-generation materials and molecules that can perform reliably under thermally demanding conditions.
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A Comparative Guide to the Efficiency of OLEDs Incorporating 4-Bromo-4'-propoxy-1,1'-biphenyl Derivatives
In the pursuit of next-generation display and lighting technologies, the molecular architecture of organic light-emitting diodes (OLEDs) is a subject of intense investigation. The efficiency, color purity, and operational stability of these devices are intrinsically linked to the chemical nature of the materials employed within their emissive and charge-transport layers. This guide provides a comprehensive evaluation of the potential efficiency of OLEDs that incorporate 4-Bromo-4'-propoxy-1,1'-biphenyl derivatives. Due to a lack of extensive published data on this specific compound, this analysis will draw upon established structure-property relationships of analogous alkoxy-substituted biphenyls and provide a robust comparison with well-characterized alternative materials. This guide is intended for researchers and professionals in materials science and optoelectronics, offering both theoretical insights and practical experimental frameworks.
The Biphenyl Scaffold in OLEDs: A Foundation for High Performance
The 1,1'-biphenyl core is a well-established structural motif in a multitude of high-performance OLED materials. Its rigid, planar structure facilitates efficient π-electron delocalization, which is crucial for charge transport. Furthermore, the biphenyl backbone provides excellent thermal and morphological stability, contributing to the longevity of OLED devices. The versatility of the biphenyl scaffold lies in the ability to functionalize its 4 and 4' positions to fine-tune the optoelectronic properties of the resulting molecule.
The introduction of a bromine atom, as in 4-Bromo-4'-propoxy-1,1'-biphenyl, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The propoxy group (-O-CH₂CH₂CH₃) is an electron-donating moiety that can influence the HOMO (Highest Occupied Molecular Orbital) energy level, hole-injection/transport properties, and solubility of the material.
Comparative Analysis: 4-Bromo-4'-propoxy-1,1'-biphenyl Derivatives vs. Established OLED Materials
To contextualize the potential performance of OLEDs based on 4-Bromo-4'-propoxy-1,1'-biphenyl, a comparison with benchmark materials is essential. The following table summarizes the performance of state-of-the-art host and emitter materials commonly used in blue OLEDs, the color for which new host materials are in high demand.
| Emitter/Host Class | Example Material | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Key Characteristics & References |
| Phosphorescent Host | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) | Host | ~20-30% (with green/red emitters) | >20,000 | N/A | Good hole transport, but relatively low triplet energy for deep blue emitters.[1] |
| Bipolar Host | 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) | Host | 30.2% (with sky-blue emitter) | >10,000 | (0.16, 0.33) | Wide bandgap, balanced charge transport.[1] |
| Thermally Activated Delayed Fluorescence (TADF) Host | m-CzPym | Host | 31.5% (with green TADF emitter) | >10,000 | N/A | Enables harvesting of triplet excitons for high efficiency.[2] |
| Blue Phosphorescent Emitter | Bisiridium(III) (FIrpic) | Emitter | >25% (in a suitable host) | >10,000 | (0.17, 0.35) | High efficiency for blue emission, requires a high triplet energy host. |
| Blue TADF Emitter | 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) | Emitter | ~20% | >10,000 | (0.19, 0.41) | Metal-free, efficient triplet harvesting.[3][4] |
Analysis of 4-Bromo-4'-propoxy-1,1'-biphenyl's Potential:
-
As a Host Material: The propoxy group is expected to increase the HOMO level compared to unsubstituted biphenyl, potentially facilitating hole injection from the hole transport layer (HTL). However, the effect on the triplet energy will be crucial. For use as a host for blue phosphorescent emitters like FIrpic, a high triplet energy (>2.65 eV) is required to prevent back energy transfer from the guest to the host. The presence of the heavy bromine atom could potentially enhance intersystem crossing, which might be beneficial or detrimental depending on the overall molecular design.
-
As a Core for Emitter Synthesis: The bromo-functionalization allows for the straightforward synthesis of more complex emissive molecules via Suzuki or Buchwald-Hartwig cross-coupling reactions. By attaching suitable donor and acceptor moieties, it is possible to tune the emission color and photoluminescence quantum yield (PLQY). The propoxy group would act as a built-in electron-donating unit.
Experimental Protocols for Evaluation
To rigorously assess the efficiency of OLEDs incorporating 4-Bromo-4'-propoxy-1,1'-biphenyl derivatives, a series of standardized fabrication and characterization protocols must be followed.
Synthesis of Functionalized Biphenyl Derivatives
The following is a generalized protocol for the functionalization of 4-Bromo-4'-propoxy-1,1'-biphenyl via a Suzuki-Miyaura cross-coupling reaction, a common method for creating C-C bonds in OLED material synthesis.
dot
Caption: Suzuki Coupling Workflow for Biphenyl Functionalization.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried Schlenk flask, combine 4-Bromo-4'-propoxy-1,1'-biphenyl (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. Further purification for OLED-grade material may require recrystallization and/or temperature-gradient sublimation.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
OLED Device Fabrication
The following protocol describes the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum chamber.
dot
Caption: OLED Fabrication by Thermal Evaporation.
Step-by-Step Protocol:
-
Substrate Preparation: Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). Sequentially deposit the organic layers and the cathode without breaking the vacuum. A typical device architecture would be:
-
Hole Injection Layer (HIL): e.g., Molybdenum trioxide (MoO₃) at a deposition rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) at 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., the synthesized biphenyl derivative) and the guest emitter (e.g., FIrpic) from separate sources. The doping concentration is controlled by the relative deposition rates.
-
Hole Blocking Layer (HBL): e.g., 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) at 1-2 Å/s.
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) at 1-2 Å/s.
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF) at 0.1-0.2 Å/s.
-
Cathode: e.g., Aluminum (Al) at 5-10 Å/s.
-
-
Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox and encapsulate using a glass lid and a UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
Device Characterization
dot
Caption: Key OLED Performance Characterization Workflow.
Step-by-Step Protocol:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source measure unit and a calibrated photodiode. From these measurements, determine the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).
-
Electroluminescence (EL) Spectrum: Record the EL spectrum at different driving voltages using a spectrometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Measure the EQE using an integrating sphere to capture all emitted light. The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.[5]
-
Operational Lifetime: Determine the operational lifetime by applying a constant current density and monitoring the luminance decay over time. The LT₅₀ value (the time for the luminance to decrease to 50% of its initial value) is a common metric for device stability.
Conclusion and Future Outlook
While direct experimental data for OLEDs incorporating 4-Bromo-4'-propoxy-1,1'-biphenyl derivatives is not yet widely available, a systematic evaluation based on the principles of molecular design and established structure-property relationships suggests that this class of materials holds promise. The biphenyl core provides a robust and stable framework, while the propoxy and bromo functionalities offer avenues for tuning electronic properties and further chemical modification.
The ultimate efficiency of OLEDs based on these derivatives will depend on a delicate balance of factors, including their triplet energy, charge carrier mobility, and morphological stability in thin films. The experimental protocols detailed in this guide provide a clear and reliable framework for synthesizing and evaluating these and other novel materials for OLED applications. As researchers continue to explore the vast chemical space of functionalized biphenyls, it is anticipated that new, highly efficient materials for next-generation displays and lighting will emerge.
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Vyavahare, P. (2009). Fabrication and characterization of organic light emitting diodes for display applications. RIT Digital Institutional Repository. Retrieved from [Link]
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Chen, C. H., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 12(44), 50035–50044. Retrieved from [Link]
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Wegner, H. A., et al. (2021). Systematic investigation of the structure–property relationship of substituted p-alkoxy-azothiophenes. Organic & Biomolecular Chemistry, 19(3), 568-574. Retrieved from [Link]
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Lee, J. H., et al. (2021). New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. Journal of Materials Chemistry C, 9(1), 133-141. Retrieved from [Link]
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Applied Materials Inc. (2025). Oled color patterning based on photolithography and chemical mechanical polishing. U.S. Patent Application No. 18/435,272. Retrieved from [Link]
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Poriel, C., et al. (2021). Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light‐Emitting Diodes: A New Molecular Design Approach. Advanced Materials, 33(13), 2007727. Retrieved from [Link]
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Wu, C. C., et al. (2021). Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Molecules, 26(11), 3288. Retrieved from [Link]
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CP Lab Chemicals. (n.d.). 4-Bromo-4'-methoxybiphenyl, min 95%, 1 gram. Retrieved from [Link]
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Ding, X. B., et al. (2003). Blue light emitting diodes(LED) based on alkoxy substituted biphenyl trimer as guest. Synthetic Metals, 137(1-3), 1003-1004. Retrieved from [Link]
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ResearchGate. (2023, August 10). Blue light emitting diodes(LED) based on alkoxy substituted biphenyl trimer as guest. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-4'-methoxybiphenyl. Retrieved from [Link]
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Athanasopoulos, S., et al. (2022). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. Polymers, 14(19), 4185. Retrieved from [Link]
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Liu, Y., et al. (2015). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. Journal of Materials Chemistry C, 3(38), 9874-9882. Retrieved from [Link]
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Chen, C. H., & Li, J. (2002). Recent Progress in Molecular Organic Electroluminescent Materials and Devices. Materials Science and Engineering: R: Reports, 39(5-6), 141-223. Retrieved from [Link]
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NIST. (n.d.). 1,1'-Biphenyl, 4-methoxy-. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-BROMO-4'-FLUORO-1,1'-BIPHENYL. Retrieved from [Link]
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Mahale, S., et al. (2014). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1096–o1097. Retrieved from [Link]
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PubChem. (n.d.). 4-Butoxybromobenzene. Retrieved from [Link]
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Comparative DFT Studies of the Electronic Properties of Substituted Biphenyls
An In-Depth Technical Guide
This guide provides researchers, chemists, and drug development professionals with a comprehensive comparison of the electronic properties of substituted biphenyls, analyzed through the lens of Density Functional Theory (DFT). We will explore the causal relationships between substituent identity and the resulting electronic behavior, detail a validated computational workflow, and present comparative data to guide future research and molecular design.
Introduction: The Significance of Biphenyl Scaffolds
Biphenyl, a simple aromatic hydrocarbon consisting of two connected phenyl rings, is a foundational structure in organic chemistry.[1] Its derivatives are ubiquitous, serving as key intermediates in organic synthesis, active components in liquid crystals, and crucial pharmacophores in drug discovery. The electronic properties of these molecules—such as their ability to accept or donate electrons—are paramount, dictating their chemical reactivity, optical characteristics, and biological activity.
Understanding and predicting how chemical modifications to the biphenyl core affect its electronic landscape is therefore a critical task. Density Functional Theory (DFT) has emerged as a highly effective and predictive tool for this purpose, offering a balance of computational efficiency and accuracy that is well-suited for molecules of this size and complexity.
The DFT Approach: A Window into Molecular Electronics
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a simpler, spatially dependent variable. This approach has proven exceptionally successful for calculating key electronic properties.[1][2]
For substituted biphenyls, DFT allows us to quantify several critical parameters:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are central to a molecule's chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron.[3]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and the energy required for electronic excitation.[3] A smaller gap generally implies higher chemical reactivity and a red-shift in the UV-Visible absorption spectrum.[4]
-
Ionization Potential (IP) and Electron Affinity (EA): Within the framework of Koopmans' theorem, these properties can be approximated from the frontier orbital energies (IP ≈ -EHOMO and EA ≈ -ELUMO).[5] They quantify the energy required to remove an electron and the energy released when an electron is added, respectively.
By systematically altering the substituents on the biphenyl rings, we can use DFT to map out structure-property relationships and rationally design molecules with desired electronic characteristics.
Experimental Protocol: A Validated DFT Workflow
To ensure reproducibility and accuracy, a standardized computational protocol is essential. The following step-by-step workflow is a field-proven method for analyzing substituted biphenyls using common quantum chemistry software like Gaussian.[1][2]
Step-by-Step Methodology
-
Molecular Structure Creation: The initial 3D structure of the desired substituted biphenyl is built using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization: This is the most critical step. A geometry optimization calculation is performed to find the lowest-energy conformation of the molecule. For biphenyls, the dihedral angle between the two phenyl rings is a key parameter that is allowed to relax to its most stable value.
-
Rationale: Molecules do not exist as static drawings; they adopt specific 3D shapes to minimize their internal energy. This optimized geometry is the basis for all subsequent property calculations.
-
-
Frequency Calculation: A frequency analysis is performed on the optimized structure.
-
Self-Validation: This step is crucial for confirming that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and not a transition state. It also provides zero-point vibrational energy (ZPVE) corrections.
-
-
Single-Point Energy Calculation: Using the validated, optimized geometry, a final, high-accuracy single-point energy calculation is run.
-
Rationale: This calculation generates the final molecular orbitals (including HOMO and LUMO) and their corresponding energies, from which all other electronic properties are derived.
-
-
Data Extraction and Analysis: The output files are parsed to extract EHOMO, ELUMO, and other relevant data. The HOMO-LUMO gap, IP, and EA are then calculated from these values.
Computational Details
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that provides a robust balance of accuracy and computational cost for organic molecules.[6]
-
Basis Set: 6-31G(d,p) or a larger triple-ζ basis set (e.g., 6-311++G(d,p)) is recommended to provide sufficient flexibility for describing the electron distribution.[4][7][8]
Workflow Visualization
Caption: A standard workflow for DFT calculations of molecular electronic properties.
Comparative Analysis: How Substituents Tune Electronic Properties
The true power of this DFT approach lies in comparative studies. By replacing hydrogen atoms on the biphenyl core with various functional groups, we can observe systematic trends in the resulting electronic properties. These groups are broadly classified as either Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and alkyl (-CH3) donate electron density to the aromatic system.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) pull electron density away from the aromatic system.[1][6]
Impact on Frontier Orbitals
The presence of these groups directly perturbs the energy levels of the frontier molecular orbitals.
-
EDGs tend to destabilize (raise) the energy of the HOMO. This is because they add electron density to the highest-energy occupied orbital, making it easier to remove an electron.
-
EWGs tend to stabilize (lower) the energy of the LUMO. By withdrawing electron density, they create a more electropositive center, making the molecule a better electron acceptor.[1][4]
-
HOMO-LUMO Gap: Consequently, the introduction of either an EDG or an EWG typically decreases the HOMO-LUMO gap compared to the unsubstituted biphenyl. This narrowing of the gap makes the substituted molecule more polarizable and reactive, and it shifts the molecule's light absorption to longer wavelengths (a bathochromic shift).[9]
Visualization of Substituent Effects
Caption: Effect of EDGs and EWGs on frontier orbital energies of biphenyl.
Quantitative Data Comparison
The table below summarizes representative data calculated using DFT (B3LYP/6-31G(d,p)) for biphenyl and two substituted derivatives. This data illustrates the trends discussed above.
| Molecule | Substituent | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | IP (eV) | EA (eV) |
| Biphenyl | -H | -6.25 | -0.51 | 5.74 | 6.25 | 0.51 |
| 4-Aminobiphenyl | -NH2 (EDG) | -5.48 | -0.35 | 5.13 | 5.48 | 0.35 |
| 4-Nitrobiphenyl | -NO2 (EWG) | -6.89 | -2.01 | 4.88 | 6.89 | 2.01 |
Note: These are representative values for illustrative purposes. Actual values may vary slightly based on the specific functional, basis set, and software used.
Analysis of Data:
-
The amino (-NH2) group, a strong EDG, significantly raises the HOMO energy by ~0.77 eV, making 4-aminobiphenyl a much better electron donor (lower IP) than biphenyl.
-
The nitro (-NO2) group, a powerful EWG, dramatically lowers the LUMO energy by ~1.50 eV, making 4-nitrobiphenyl a significantly better electron acceptor (higher EA).
-
Both substitutions lead to a reduction in the HOMO-LUMO gap, with the nitro-substituted compound showing the smallest gap, indicating its higher reactivity and likelihood to absorb light at a longer wavelength.
Conclusion: From Computation to Application
This guide demonstrates that Density Functional Theory is an invaluable tool for the comparative analysis of substituted biphenyls. The methodology provides a clear, logical, and validated workflow for predicting how different functional groups systematically tune the electronic properties of the biphenyl core. By understanding the causal links between chemical structure and electronic behavior—how EDGs raise HOMO levels and EWGs lower LUMO levels—researchers can move beyond trial-and-error synthesis. This predictive power allows for the rational, in-silico design of novel biphenyl derivatives with tailored electronic properties for applications ranging from pharmaceutical development to the creation of advanced organic electronic materials.
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Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova, 11(1), 61-68. [Link][1][2][10]
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IOP Publishing. (2020). Density functional theory calculations of the effect (CH2, CH3, NH3, NH2, OH, CN, NO2) subgroups on the electronic structure of biphenyl molecule. IOP Conference Series: Materials Science and Engineering, 871, 012067. [Link][4][6]
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ResearchGate. (2016). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. [Link][5]
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Lopatin, D., et al. (2017). DFT-Supported Threshold Ionization Study of Chromium Biphenyl Complexes: Unveiling the Mechanisms of Substituent Influence on Redox Properties of Sandwich Compounds. Chemistry – A European Journal, 23(55), 13669-13675. [Link][11]
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Grebner, C., et al. (2012). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 10(36), 7311-7317. [Link][7][8]
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Brédas, J.-L., et al. (2001). Joint experimental and theoretical characterization of the electronic structure of 4,4′-Bis(N-m-tolyl-N-phenylamino)biphenyl (TPD) and substituted derivatives. The Journal of Physical Chemistry A, 105(21), 5206–5211. [Link][12]
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Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 ||. YouTube. [Link][3]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-4'-propoxy-1,1'-biphenyl
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-4'-propoxy-1,1'-biphenyl, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Hazard Assessment and Characterization: Understanding the Risk
4-Bromo-4'-propoxy-1,1'-biphenyl belongs to the class of polybrominated biphenyls (PBBs). While specific toxicological data for this exact compound is limited, the broader class of PBBs and closely related halogenated biphenyls are well-characterized. PBBs are recognized for their environmental persistence and potential for bioaccumulation.[1][2][3] Structurally similar compounds exhibit hazards including acute toxicity, skin and eye irritation, and significant, long-lasting toxicity to aquatic life.[4][5] Therefore, it is imperative to treat 4-Bromo-4'-propoxy-1,1'-biphenyl as a hazardous substance requiring specialized disposal.
The primary risks associated with this compound necessitate careful handling to prevent exposure through ingestion, skin contact, or inhalation of dust.[6][7] As a halogenated aromatic compound, it falls under strict regulatory waste categories.[8][9][10]
Key Hazard and Property Data
For efficient risk assessment, the following table summarizes the anticipated hazard profile and relevant properties based on analogous compounds.
| Property | Data / Classification | Source(s) |
| GHS Hazard Class | Acute Toxicity, Oral (Harmful) Skin Irritation Serious Eye Damage/Irritation Hazardous to the Aquatic Environment (Acute & Chronic)[4][5] | ECHA, PubChem[4][5] |
| Physical Form | Solid (powder, crystals, or chunks)[11] | Sigma-Aldrich, PubChem[11] |
| Regulatory Context | Classified as a Halogenated Organic Compound (HOC). Disposal is regulated under EPA RCRA (Resource Conservation and Recovery Act).[9][12][13] | U.S. EPA[9][12][13] |
| Primary Exposure Routes | Ingestion, Skin Contact, Inhalation (of dust)[6][7] | BenchChem, Fisher Scientific[6][7] |
Personnel Safety & Required Personal Protective Equipment (PPE)
Given the hazard profile, stringent adherence to safety protocols is non-negotiable. All handling and disposal preparation steps must be conducted within a certified chemical fume hood to minimize inhalation risk.
Mandatory PPE includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[4] For large quantities or spill cleanup, impervious clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a full-face respirator with appropriate cartridges) is required.
Waste Segregation and Collection: The First Step in Proper Disposal
The cornerstone of compliant chemical waste management is rigorous segregation at the point of generation. Cross-contamination of waste streams can create hazardous reactions and complicate the disposal process, leading to significant safety risks and increased costs.
Causality: 4-Bromo-4'-propoxy-1,1'-biphenyl is a halogenated organic waste. It must never be mixed with non-halogenated organic waste. The reason for this strict separation is that halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the corrosive acid gases (like hydrogen bromide) produced during combustion.[14] Mixing them with standard solvent waste contaminates the entire batch, forcing it all to be treated via the more complex and expensive halogenated waste stream.
Collection Protocol:
-
Designate a Container: Use a dedicated, chemically compatible waste container, clearly labeled for "Halogenated Organic Waste - Solids." The original product container can be used if it is in good condition.[15]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "4-Bromo-4'-propoxy-1,1'-biphenyl".[15][16] Include the approximate quantity or concentration.
-
Secure Storage: Keep the waste container tightly sealed when not in use.[15] Store it in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel, away from incompatible materials.
Step-by-Step Disposal Workflow
The ultimate disposal of 4-Bromo-4'-propoxy-1,1'-biphenyl must be handled by a licensed environmental waste management contractor. The laboratory's responsibility is to prepare, package, and document the waste correctly for pickup.
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Navigating the Safe Handling of 4-Bromo-4'-propoxy-1,1'-biphenyl: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, halogenated biphenyls represent a class of compounds with significant utility, yet they demand a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-4'-propoxy-1,1'-biphenyl, with a focus on personal protective equipment (PPE) and proper disposal protocols. As a Senior Application Scientist, my aim is to instill a deep understanding of why each step is taken, ensuring that safety is not just a protocol to be followed, but a culture to be embraced.
Understanding the Hazard: A Proactive Approach to Safety
4-Bromo-4'-propoxy-1,1'-biphenyl is a halogenated aromatic compound. While specific toxicity data is not available, the presence of the brominated biphenyl structure suggests potential for skin, eye, and respiratory irritation.[1][2][3] Halogenated organic compounds should always be handled with care, assuming they may be harmful if swallowed, inhaled, or absorbed through the skin.[4]
The core principle of chemical safety is the hierarchy of controls. Before relying on PPE, always assess if the hazard can be eliminated, substituted, or engineered out of the process. For a compound like this, engineering controls are paramount.
Primary Engineering Control: All handling of 4-Bromo-4'-propoxy-1,1'-biphenyl, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
Personal Protective Equipment: Your Last Line of Defense
PPE is not a substitute for good laboratory practice and robust engineering controls, but it is a critical final barrier between you and the chemical. The selection of appropriate PPE is a validation of your understanding of the risks involved.
Eye and Face Protection: Shielding Against the Unseen
Chemical splashes or airborne particles can cause serious and irreversible eye damage.[1]
-
Mandatory: Wear chemical safety goggles that conform to ANSI Z87.1 or EN166 standards at all times within the laboratory.[2]
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, supplement safety goggles with a face shield.
Skin and Body Protection: An Impermeable Barrier
Dermal exposure is a primary route for chemical entry into the body. Protective clothing must be worn to prevent any contact with the skin.
-
Lab Coat: A standard, fully-buttoned lab coat is required.
-
Gloves: Chemical-resistant gloves are essential. Given the halogenated aromatic nature of the compound, nitrile gloves are a common choice. However, it is crucial to check the glove manufacturer's compatibility charts. For prolonged handling or in the case of immersion, heavier-duty gloves such as neoprene or butyl rubber may be more appropriate.[5][6] Always double-glove if the risk of exposure is high.
-
Coveralls: For tasks with a high potential for dust generation or significant spillage, consider disposable coveralls, such as those made from Tyvek®, to provide an additional layer of protection.[7]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 / EN166) | Protects eyes from splashes and airborne dust.[2] |
| Face Protection | Face shield (in addition to goggles) | Provides a secondary layer of protection for the entire face during high-risk procedures. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents dermal absorption, a key route of exposure. Check manufacturer's data for breakthrough times. |
| Body Protection | Fully-buttoned lab coat | Prevents incidental skin contact with contaminated surfaces or small spills. |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside of a fume hood or if dust generation is significant. A respiratory protection program is necessary. |
Respiratory Protection: A Note on Inhalation Hazards
As a solid, 4-Bromo-4'-propoxy-1,1'-biphenyl can become an inhalation hazard if dust is generated.[1]
-
Standard Procedure: All weighing and transfer operations should be performed in a chemical fume hood.[8]
-
Non-Standard Operations: If for any reason work cannot be conducted within a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. This requires enrollment in a respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).
Operational Plan: From Benchtop to Disposal
A seamless workflow that integrates safety at every step is the hallmark of an expert researcher. The following protocol outlines the key stages of handling 4-Bromo-4'-propoxy-1,1'-biphenyl.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the work area, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE: safety goggles, lab coat, and appropriate gloves.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne particles.
-
In Case of a Spill:
-
Post-Handling: After completing your work, wipe down the surfaces of the fume hood. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water.[1]
Disposal Plan: A Responsible Conclusion
Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of environmental stewardship and laboratory safety.[1]
-
Waste Segregation: 4-Bromo-4'-propoxy-1,1'-biphenyl is a halogenated organic compound. All waste containing this chemical, including contaminated consumables (e.g., gloves, pipette tips, absorbent materials), must be collected in a designated container for halogenated organic waste .[8]
-
Container Management:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste".
-
List the full chemical name, "4-Bromo-4'-propoxy-1,1'-biphenyl," on the label. Do not use abbreviations.[8]
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
The following diagram illustrates the lifecycle of handling 4-Bromo-4'-propoxy-1,1'-biphenyl, from preparation to final disposal.
Caption: Workflow for Safe Handling and Disposal of 4-Bromo-4'-propoxy-1,1'-biphenyl.
By adhering to these detailed protocols, researchers can confidently handle 4-Bromo-4'-propoxy-1,1'-biphenyl, ensuring both personal safety and the integrity of their work environment. This proactive and informed approach to safety is what builds the foundation of trust and excellence in scientific discovery.
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Centers for Disease Control and Prevention (CDC). (2017). Permeation of Protective Garment Material by Liquid Halogenated Ethanes & a Polychlorinated Biphenyl. NIOSH. [Link]
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McLeod MJ & Weeks RW Jr. (1981). Permeation of Protective Garment Material by Liquid Halogenated Ethanes and a Polychlorinated Biphenyl. CDC Stacks. [Link]
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Honeywell Support Portal. (2024). Polychlorinated Biphenyls (PCB's) Respiratory Protection. Retrieved from Honeywell. [Link]
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DuPont UK. Minimizing Exposure to Hazards with the Right Protective Equipment: Hazardous Dusts. Retrieved from DuPont. [Link]
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McLeod MJ & Weeks RW Jr. (1980). Permeation of protective garment material by liquid halogenated ethanes and a polychlorinated biphenyl. CDC Stacks. [Link]
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Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
